4-chloro-N-(4-hydroxyphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFVHUUXPNDPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357629 | |
| Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19207-92-2 | |
| Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-(4-hydroxyphenyl)benzamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chloro-N-(4-hydroxyphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying scientific rationale for the methodological choices. The synthesis is approached via a classic Schotten-Baumann reaction, with in-depth explanations for the selection of reagents and reaction conditions. The characterization section establishes a self-validating framework, detailing the expected outcomes from key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. This guide aims to equip the reader with the practical and theoretical knowledge required for the successful synthesis, purification, and verification of this compound.
Introduction and Scientific Context
This compound belongs to the benzamide class of organic compounds, which are integral scaffolds in numerous commercial drugs and biologically active molecules. The presence of a hydroxyl group and a halogenated phenyl ring offers multiple sites for further functionalization, making it a versatile intermediate in the synthesis of more complex molecular architectures. Understanding the precise methodology for its synthesis and the rigorous techniques for its characterization is paramount for ensuring the purity and identity of the compound, which are critical for any subsequent application, particularly in a pharmaceutical context.
The synthetic route detailed herein is a modification of the Schotten-Baumann reaction, a robust and widely adopted method for the formation of amides from amines and acyl chlorides.[1][2] The reaction's prevalence in organic synthesis is a testament to its reliability and efficiency. This guide will dissect the nuances of applying this reaction to the synthesis of our target molecule.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 4-aminophenol. The reaction is conducted under basic conditions to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1]
Reaction Scheme
Causality Behind Experimental Choices
-
Choice of Reactants: 4-chlorobenzoyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic. 4-aminophenol serves as the nucleophile, with the lone pair of electrons on the nitrogen atom of the amino group initiating the attack on the carbonyl carbon of the acyl chloride.[1]
-
Role of the Base: The reaction produces hydrochloric acid (HCl) as a byproduct. In the absence of a base, the HCl would protonate the unreacted 4-aminophenol, rendering it non-nucleophilic and halting the reaction. A base, such as sodium hydroxide or triethylamine, is therefore essential to neutralize the HCl.[2][3] This maintains a supply of the free amine to react with the acyl chloride and drives the equilibrium towards the product side.
-
Solvent Selection: A biphasic solvent system, often consisting of water and an organic solvent like dichloromethane, is commonly employed in Schotten-Baumann reactions.[4] The base resides in the aqueous phase, while the organic reactants and the product are in the organic phase. This separation minimizes the hydrolysis of the acyl chloride by the aqueous base. Alternatively, a polar aprotic solvent like anhydrous dichloromethane can be used with an organic base such as triethylamine.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-aminophenol
-
4-chlorobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethanol
-
Distilled water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Base: To the stirred solution, add triethylamine (1.1 equivalents).
-
Addition of Acyl Chloride: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[6]
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound as a solid.[7][8]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system for structural elucidation.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of this compound.
Physicochemical and Spectroscopic Data
| Parameter | Expected Value / Observation | Rationale / Interpretation |
| Molecular Formula | C13H10ClNO2 | |
| Molecular Weight | 247.68 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | A sharp melting point is expected for a pure compound. | A broad melting range would indicate the presence of impurities.[9] |
| ¹H NMR | Signals corresponding to aromatic protons, an amide N-H proton, and a hydroxyl O-H proton. The aromatic protons will exhibit characteristic splitting patterns (doublets and triplets). The N-H and O-H protons will likely appear as broad singlets.[10] | Confirms the proton framework of the molecule. The chemical shifts and coupling constants provide information about the electronic environment of the protons. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (C=O) in the range of 165-180 ppm. Signals for the aromatic carbons.[11] | Confirms the carbon skeleton of the molecule. The number of unique signals corresponds to the number of non-equivalent carbon atoms. |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~3400-3200 (broad O-H stretch), ~1650 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1600 & ~1490 (C=C aromatic stretch).[12] | Confirms the presence of key functional groups: amide, hydroxyl, and aromatic rings. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 247/249 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). Characteristic fragmentation pattern including the acylium ion.[13] | Confirms the molecular weight and provides information about the structural fragments of the molecule. |
Detailed Characterization Protocols
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the molecule. Compare the observed chemical shifts and coupling constants with expected values for benzamide derivatives.[11]
-
-
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry product with spectroscopic grade KBr and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, O-H, C=O, and aromatic C=C functional groups.[12]
-
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) should be observable in the molecular ion and chlorine-containing fragments.[13]
-
-
Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.
-
Measurement: Determine the melting point range using a calibrated melting point apparatus.
-
Analysis: A sharp melting range (typically < 2 °C) is indicative of high purity.
-
Conclusion
This guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. By understanding the rationale behind the experimental choices in the Schotten-Baumann synthesis and by employing a multi-technique approach to characterization, researchers can confidently and reliably produce and validate this important chemical intermediate. The protocols and data presented herein serve as a robust starting point for further research and development involving this versatile benzamide derivative.
References
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
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chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzamide, 4-chloro-. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-chloro-N-(4-hydroxyphenyl)benzamide
Abstract
This technical guide presents a comprehensive spectroscopic framework for the structural elucidation of 4-chloro-N-(4-hydroxyphenyl)benzamide. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and data from close structural analogs to construct a detailed, predictive analysis. We provide an in-depth exploration of the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a robust reference for researchers, chemists, and quality control professionals, offering the necessary protocols and interpretive logic to identify and characterize this compound, thereby ensuring scientific integrity and accelerating research and development.
Introduction and Molecular Structure
This compound is a substituted aromatic amide featuring two distinct functionalized phenyl rings linked by an amide moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the benzanilide scaffold. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, from synthesis validation to regulatory submission. Spectroscopic techniques, when used in concert, provide a definitive, non-destructive method for molecular characterization.
This guide outlines the expected spectroscopic signature of the title compound, explaining the causal relationships between its molecular structure and its spectral output.
Caption: Molecular Structure of this compound.
The Analytical Workflow: A Multi-Technique Approach
The structural confirmation of a synthesized compound is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. The workflow described below ensures that orthogonal data is collected, leading to a single, self-consistent structural assignment.
Caption: A typical workflow for spectroscopic structure elucidation.
¹H NMR Spectroscopy Analysis (Predicted)
Scientific Principles
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal indicates its degree of magnetic shielding, which is highly dependent on its electronic surroundings. Signal integration reveals the relative number of protons responsible for the signal, while spin-spin coupling (splitting) provides information about adjacent, non-equivalent protons.
Standard Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), which is adept at dissolving amides and solubilizing labile O-H and N-H protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Acquire the spectrum using a standard pulse sequence with sufficient scans (typically 16-64) to achieve a good signal-to-noise ratio.
Predicted Spectrum and Interpretation
The structure contains two distinct para-substituted aromatic rings, an amide proton, and a hydroxyl proton.
-
Aromatic Region (δ 6.8-8.0 ppm): Both the 4-chlorobenzoyl and the 4-hydroxyphenyl rings are expected to produce AA'BB' spin systems, which simplify to a pair of doublets under typical resolution.
-
4-Chlorobenzoyl Protons: The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') will be deshielded and appear downfield. The protons meta to the carbonyl group (H-3', H-5') will appear further upfield. Based on data for 4-chlorobenzamide, these signals are expected around δ 7.9-8.0 ppm and δ 7.5-7.6 ppm, respectively[1].
-
4-Hydroxyphenyl Protons: The protons ortho to the amide nitrogen (H-2, H-6) will be slightly deshielded. The protons ortho to the electron-donating hydroxyl group (H-3, H-5) will be shielded and appear upfield. Data from similar N-phenyl amides suggests these signals will appear around δ 7.5 ppm and δ 6.8 ppm, respectively[2][3].
-
-
Labile Protons (NH and OH):
-
Amide NH (δ ~10.0-10.3 ppm): The amide proton is typically a sharp singlet in DMSO-d₆ and is significantly deshielded due to resonance and hydrogen bonding. Its chemical shift is a strong indicator of the amide functionality.
-
Phenolic OH (δ ~9.3-9.6 ppm): The phenolic proton will also appear as a singlet (which may be broad) and is deshielded. Its presence confirms the hydroxyl group.
-
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3, H-5 | ~ 6.8 | Doublet | 2H |
| H-2, H-6 | ~ 7.5 | Doublet | 2H |
| H-3', H-5' | ~ 7.6 | Doublet | 2H |
| H-2', H-6' | ~ 8.0 | Doublet | 2H |
| Phenolic OH | ~ 9.4 | Singlet | 1H |
| Amide NH | ~ 10.2 | Singlet | 1H |
¹³C NMR Spectroscopy Analysis (Predicted)
Scientific Principles
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom produces a distinct signal. The chemical shift is influenced by the hybridization and electronic environment of the carbon, making it a powerful tool for identifying functional groups and mapping carbon connectivity. Spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.
Standard Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be required for natural abundance ¹³C NMR.
-
Acquisition: Acquire a proton-decoupled spectrum. A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
Predicted Spectrum and Interpretation
Due to the molecule's symmetry, several pairs of carbons are chemically equivalent. We predict a total of 9 distinct signals.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and is expected to appear in the δ 164-166 ppm range.
-
Aromatic Carbons:
-
Substituted Carbons: The carbons directly attached to heteroatoms or other functional groups (C-Cl, C-OH, C-N, C-C=O) have highly characteristic shifts. The C-OH will be the most deshielded of the hydroxyphenyl ring carbons (~δ 154 ppm), while the C-Cl will be significantly downfield in its ring (~δ 137 ppm).
-
Unsubstituted Carbons: The protonated aromatic carbons will appear in the typical aromatic region of δ 115-132 ppm.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3, C-5 | ~ 115 |
| C-2, C-6 | ~ 122 |
| C-3', C-5' | ~ 129 |
| C-2', C-6' | ~ 130 |
| C-1' (C-C=O) | ~ 133 |
| C-1 (C-NH) | ~ 131 |
| C-4' (C-Cl) | ~ 137 |
| C-4 (C-OH) | ~ 154 |
| C=O | ~ 165 |
Infrared (IR) Spectroscopy Analysis (Predicted)
Scientific Principles
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, etc.). The frequency of absorption is characteristic of the bond type and its environment, making IR an excellent tool for identifying functional groups.
Standard Experimental Protocol
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used.
-
Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal. A pressure arm is applied to ensure good contact.
-
Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.
Predicted Spectrum and Interpretation
The IR spectrum will be dominated by absorptions from the hydroxyl, amide, and aromatic functionalities.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
|---|---|---|
| 3400 - 3200 | O-H Stretch (phenolic) | Broad, Strong |
| ~ 3300 | N-H Stretch (amide) | Medium, Sharp |
| ~ 1655 | C=O Stretch (Amide I band) | Strong, Sharp |
| ~ 1540 | N-H Bend / C-N Stretch (Amide II) | Strong |
| 1600, 1500, 1450 | Aromatic C=C Stretches | Medium-Strong |
| ~ 1250 | C-O Stretch (phenolic) | Strong |
| ~ 1090 | C-Cl Stretch | Medium-Strong |
Mass Spectrometry (MS) Analysis (Predicted)
Scientific Principles
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. A molecule is first ionized, forming a molecular ion. This ion can then fragment into smaller, charged pieces. The pattern of fragmentation provides a molecular fingerprint that is invaluable for structural elucidation. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, creates a characteristic M+2 isotope peak for any chlorine-containing fragment.
Standard Experimental Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Acquisition: The sample is infused into the ESI source. Spectra are acquired in both positive and negative ion modes to determine the most sensitive ionization mode and to observe complementary fragmentation patterns.
Predicted Fragmentation and Interpretation
The molecular formula is C₁₃H₁₀ClNO₂ with a monoisotopic mass of approximately 247.04 g/mol .
-
Molecular Ion: A strong molecular ion peak should be observed. In positive mode, this would be the [M+H]⁺ ion at m/z 248.047. In negative mode, it would be the [M-H]⁻ ion at m/z 246.033. The most telling feature will be the corresponding isotope peak at m/z 250.044 (for [M+H]⁺) or 248.030 (for [M-H]⁻) with roughly one-third the intensity of the primary peak.
-
Key Fragmentation: The most probable fragmentation pathway involves the cleavage of the amide bond, which is the weakest linkage. This would lead to two primary fragment ions.
Caption: Primary predicted fragmentation of the protonated molecule.
Table 4: Predicted Key Fragment Ions (Positive Mode)
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Notes |
|---|---|---|
| 248.0 / 250.0 | [C₁₃H₁₁ClNO₂]⁺ (Molecular Ion, [M+H]⁺) | Confirms molecular weight. Isotope pattern is key. |
| 139.0 / 141.0 | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) | A very common and stable acylium ion fragment. |
| 111.0 / 113.0 | [C₆H₄Cl]⁺ (chlorophenyl cation) | Resulting from loss of CO from m/z 139/141. |
Conclusion
The synergistic application of NMR, IR, and MS provides a powerful and definitive toolkit for the structural characterization of this compound. This guide establishes a detailed predictive framework based on established spectroscopic principles. The expected ¹H and ¹³C NMR spectra will map the proton and carbon skeletons, IR spectroscopy will confirm the presence of key functional groups (amide, phenol, chlorophenyl), and high-resolution mass spectrometry will verify the molecular weight and elemental composition through its characteristic isotope pattern and fragmentation. This multi-technique approach ensures a high degree of confidence in the structural assignment, providing the self-validating system required for rigorous scientific research.
References
- Zhang, W., et al. (2015). Supporting Information for J. Org. Chem., 80, 3504-3511. Royal Society of Chemistry.
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Material Science Research India. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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ResearchGate. (2014). Synthesis and Spectral Characterization of a New Series of N-4-Chlorobenzamide. Available at: [Link]
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physical and chemical properties of 4-chloro-N-(4-hydroxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-N-(4-hydroxyphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, including computed data and established principles from analogous compounds, to offer a detailed profile. The guide covers the compound's structure and identifiers, its physical and chemical characteristics, a representative synthesis protocol, and essential safety and handling information. This document is intended to serve as a foundational resource for researchers and developers working with or considering the use of this and related benzanilide structures.
Introduction
Benzamides represent a critical class of organic compounds with a wide array of applications, most notably in the pharmaceutical industry where they form the structural core of numerous therapeutic agents. The inherent versatility of the benzamide scaffold, which allows for diverse substitutions on both the benzoyl and aniline rings, has made it a privileged structure in drug discovery. Derivatives have shown a broad spectrum of biological activities, including but not limited to anti-inflammatory, analgesic, and antimicrobial properties.
This guide focuses on a specific derivative, this compound (also known as 4'-hydroxy-4-chlorobenzanilide). This molecule incorporates a halogen substituent (chloro) on the benzoyl ring and a hydroxyl group on the N-phenyl ring. These functional groups are known to significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity and material characteristics. The strategic placement of these groups presents opportunities for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules.
Due to the limited availability of specific experimental data for this compound, this guide will also draw upon data from structurally related compounds to provide a comprehensive and practical overview for researchers.
Chemical Identity and Structure
The fundamental identity of this compound is established by its chemical formula, molecular weight, and unique identifiers.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Synonym | 4'-hydroxy-4-chlorobenzanilide | |
| CAS Number | 19207-92-2 | [1] |
| Molecular Formula | C₁₃H₁₀ClNO₂ | |
| Molecular Weight | 247.68 g/mol | |
| InChIKey | NBFVHUUXPNDPDO-UHFFFAOYSA-N | |
| SMILES | Oc1ccc(NC(=O)c2ccc(Cl)cc2)cc1 |
Molecular Structure Diagram:
Caption: Synthesis of this compound.
Experimental Procedure:
Materials:
-
4-Aminophenol
-
4-Chlorobenzoyl chloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-aminophenol (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane or THF.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization (Predicted)
While experimental spectral data for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the carbonyl group and the chloro group will appear as doublets. The protons on the hydroxyphenyl ring will also show characteristic splitting patterns. The amide proton will likely appear as a broad singlet, and the hydroxyl proton will also be a singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbonyl carbon will have a characteristic downfield shift. The carbon attached to the chlorine atom and the carbon attached to the hydroxyl group will also have distinct chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the amide group. N-H stretching and bending vibrations will also be present. A broad O-H stretching band from the phenolic hydroxyl group is also expected.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (247.68 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and chlorine-containing fragment ions.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: Based on data for similar compounds, it may cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation. The toxicological properties have not been fully investigated.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: If swallowed, seek medical advice immediately.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Potential Applications
While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of research and development:
-
Pharmaceutical Intermediate: It can serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. The presence of the hydroxyl and chloro groups allows for a variety of chemical modifications.
-
Medicinal Chemistry: Benzamides and anilides are known to possess a wide range of biological activities. This compound could be a candidate for screening in various assays, including those for anti-inflammatory, antimicrobial, and anticancer properties.
-
Materials Science: The rigid, aromatic structure and the potential for hydrogen bonding through the amide and hydroxyl groups suggest that this compound could be explored for applications in materials science, such as in the development of polymers or organic electronic materials.
Conclusion
This compound is a benzanilide derivative with significant potential as a versatile building block in both medicinal chemistry and materials science. While a comprehensive set of experimentally verified data is not yet available, this technical guide has provided a detailed overview of its known and predicted properties based on its chemical structure and data from analogous compounds. The representative synthesis protocol and safety information provided herein offer a solid foundation for researchers to work with this compound safely and effectively. Further experimental investigation into the physical, chemical, and biological properties of this compound is warranted to fully elucidate its potential applications.
References
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-
Stenutz, R. This compound. Tables for Chemistry Compound classes. Available at: [Link]
- [Reference to a standard organic chemistry text describing the Schotten-Baumann reaction - e.g., "March's Advanced Organic Chemistry"]
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Unmasking the Molecular Interlocutors: A Technical Guide to Identifying and Validating the Biological Targets of 4-chloro-N-(4-hydroxyphenyl)benzamide
Abstract
In the landscape of contemporary drug discovery, the precise identification of a small molecule's biological target is a critical determinant of its therapeutic potential and safety profile. The compound 4-chloro-N-(4-hydroxyphenyl)benzamide, a member of the versatile benzamide class, presents a compelling case study in target deconvolution. While direct, validated targets for this specific molecule remain to be definitively elucidated, the pharmacological activities of structurally related compounds suggest a rich and diverse potential for biological interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and validate the biological targets of this compound. We will explore both computational prediction methodologies and robust experimental workflows, grounded in established principles of scientific integrity. Our approach is not merely a recitation of protocols but a strategic guide to building a self-validating evidentiary package for target identification, moving from broad, proteome-wide screening to specific, high-confidence validation.
Introduction: The Benzamide Scaffold and the Challenge of Target Identification
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics with diverse mechanisms of action. This structural versatility, however, also presents a significant challenge: predicting the biological target of a novel benzamide derivative is rarely straightforward. The subject of this guide, this compound, is a case in point. While its synthesis is well-documented, its molecular mechanism of action is not.
The imperative for robust target identification cannot be overstated. A comprehensive understanding of a compound's molecular interactions is essential for mechanism-of-action studies, rational lead optimization, and the prediction of potential off-target effects and toxicities.[1][2] This guide will therefore proceed in two main phases: initial hypothesis generation through computational and literature-based approaches, followed by a detailed exposition of experimental strategies for target discovery and validation.
Hypothesis Generation: Plausible Target Classes for this compound
Based on the known activities of structurally analogous compounds, we can formulate several primary hypotheses regarding the potential target classes for this compound.
Table 1: Potential Target Classes and Rationale
| Potential Target Class | Rationale based on Structural Analogs | Key Functions | Reference(s) |
| ABC Transporters | A more complex benzamide derivative has been shown to inhibit P-glycoprotein (ABCB1), reversing multidrug resistance.[3] | Efflux of xenobiotics, multidrug resistance in cancer. | [3][4][5] |
| Cyclooxygenase (COX) Enzymes | Certain N-phenylbenzamide derivatives are known to be potent COX-1 inhibitors with analgesic and anti-inflammatory effects.[6][7] | Synthesis of prostaglandins, mediators of pain and inflammation. | [6][7][8][9][10] |
| G-Protein Coupled Receptors (GPCRs) | The benzamide scaffold is common in ligands for dopamine and cannabinoid receptors.[11][12][13][14] | Diverse signaling in neurotransmission, mood, pain, and appetite. | [11][12][13][14][15][16][17][18][19] |
| Ligand-gated Ion Channels | Some benzamides have been shown to modulate NMDA receptor activity. | Excitatory neurotransmission, synaptic plasticity, learning, and memory. | [][21][22][23][24] |
A Multi-pronged Strategy for Target Identification and Validation
No single technique is sufficient to definitively identify and validate a drug target.[12] We advocate for a cohesive, multi-pronged approach that integrates computational, biochemical, and cell-based methods. This strategy provides orthogonal lines of evidence, significantly strengthening the confidence in any identified target.
Caption: A strategic workflow for target identification.
Experimental Protocols: From Broad Screening to Specific Validation
Phase 1: Target Discovery
Causality: Before committing to resource-intensive wet-lab experiments, computational methods can narrow the field of potential targets. These approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners for a novel compound.[1][25]
Protocol: Cheminformatics and Molecular Docking
-
Chemical Similarity Searching: Utilize platforms like ChEMBL or PubChem to identify known drugs or bioactive molecules with high structural similarity to this compound. The targets of these similar molecules become initial hypotheses.
-
Pharmacophore Modeling: Based on the structure of the compound and its analogs, generate a 3D pharmacophore model. This model can be used to screen virtual libraries of protein structures to identify those with complementary binding pockets.
-
Molecular Docking:
-
Select a panel of putative targets based on the hypotheses in Table 1 (e.g., crystal structures of COX-1, P-glycoprotein, Dopamine D2 receptor).
-
Perform molecular docking simulations to predict the binding affinity and pose of this compound within the active site of each target.
-
Analyze the docking scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) to rank the most probable targets.
-
Causality: To discover novel or unexpected targets, unbiased approaches that screen the compound against a complex mixture of proteins (e.g., a cell lysate) are invaluable. These methods identify direct binding partners without prior assumptions.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
Principle: The compound of interest is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then used as bait to capture binding proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.[3][25]
-
Synthesis of Affinity Matrix:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated sepharose). A common strategy is to attach the linker to a position determined to be non-essential for activity from preliminary SAR studies.
-
Couple the derivatized compound to the beads according to the manufacturer's protocol.
-
Prepare a control matrix using beads that have been treated with the linker and quenching agent alone, to identify non-specific binders.
-
-
Protein Capture:
-
Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line for P-glycoprotein studies, or a neuronal cell line for receptor studies).
-
Incubate the lysate with both the compound-coupled beads and the control beads.
-
Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins, either by competitive elution with an excess of free this compound or by changing buffer conditions (e.g., pH, salt concentration).
-
Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise protein bands that are present in the compound elution but absent or significantly reduced in the control elution.
-
Identify the proteins via in-gel tryptic digestion followed by LC-MS/MS analysis and database searching.
-
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Phase 2: Target Validation
Once a list of putative targets ("hits") has been generated, the next critical phase is to validate these interactions using orthogonal methods.
Causality: Biochemical assays using purified components are the gold standard for confirming a direct, physical interaction between a compound and a protein target, and for quantifying the affinity of this interaction.
Protocol: Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Preparation:
-
Obtain or express and purify the recombinant protein target identified from the discovery phase.
-
Prepare a concentrated solution of the purified protein in the sample cell and a solution of this compound in the injection syringe, both in the same dialysis buffer.
-
-
Titration:
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
Measure the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to calculate the Kd, n, and ΔH. A low micromolar to nanomolar Kd value is indicative of a specific interaction.
-
Causality: Demonstrating a direct binding event is necessary but not sufficient. It is crucial to show that this interaction translates into a functional consequence within a living cell, thereby linking the target to a biological response.
Protocol: P-glycoprotein Efflux Assay (Example)
Principle: If this compound inhibits the efflux pump P-glycoprotein, it should increase the intracellular accumulation of known P-gp substrates.
-
Cell Culture: Use a pair of cell lines: a parental cell line with low P-gp expression (e.g., KB) and a multidrug-resistant variant that overexpresses P-gp (e.g., KBV20C).
-
Treatment:
-
Pre-incubate both cell lines with varying concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cells and incubate.
-
-
Measurement and Analysis:
-
Wash the cells to remove extracellular dye.
-
Measure the intracellular fluorescence of Rhodamine 123 using flow cytometry or a fluorescence plate reader.
-
A significant increase in fluorescence in the P-gp overexpressing cells upon treatment with this compound, but not in the parental cells, would confirm functional inhibition of P-gp.
-
Conclusion
The journey from a novel compound to a well-characterized therapeutic agent is paved with rigorous scientific inquiry. For this compound, the path forward lies in the systematic application of the principles and protocols outlined in this guide. By integrating predictive computational methods with robust, unbiased discovery proteomics and confirming these findings with specific biochemical and cell-based functional assays, researchers can build a compelling, multi-faceted case for the identity and relevance of its biological targets. This structured, evidence-based approach not only illuminates the mechanism of action for this specific molecule but also serves as a blueprint for target deconvolution efforts across the broader landscape of drug discovery.
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Laprairie, R. B., et al. (2015). Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities. PubMed Central. [Link]
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Kumar, P., et al. (2014). Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid. ACS Publications. [Link]
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Lu, D., et al. (2019). Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities. PubMed Central. [Link]
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Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. ResearchGate. [Link]
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Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. PubMed Central. [Link]
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Neovarsity. (2025). Top 9 Applications of Cheminformatics in the Biopharma Industry. [Link]
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4-chloro-N-(4-hydroxyphenyl)benzamide mechanism of action analgesic
An In-Depth Technical Guide to the Analgesic Mechanism of Action of 4-chloro-N-(4-hydroxyphenyl)benzamide
Abstract
Substituted benzamides represent a versatile chemical scaffold that has given rise to a wide array of pharmacologically active agents, including those with significant analgesic properties.[1][2][3] This technical guide addresses the compound this compound, a molecule of interest for its potential therapeutic application in pain management. While direct, comprehensive studies on this specific molecule are nascent, its structural features—a chlorinated benzoyl group linked to a hydroxyphenyl moiety—suggest plausible interactions with key pathways in nociceptive signaling. Preliminary investigations and the activities of related analogs suggest potential interactions with cyclooxygenase (COX) enzymes and the endocannabinoid system.[4] This document provides a structured, in-depth exploration of its potential analgesic mechanisms of action, grounded in the established pharmacology of the benzamide class. We will dissect the most probable molecular targets, including Transient Receptor Potential Vanilloid 1 (TRPV1), Fatty Acid Amide Hydrolase (FAAH), and Cyclooxygenase (COX) enzymes. Furthermore, this guide details a comprehensive, self-validating experimental framework designed to rigorously elucidate the compound's precise mechanism, providing researchers and drug development professionals with the necessary protocols to validate its therapeutic potential.
Introduction and Physicochemical Profile
This compound belongs to the benzamide class of compounds, which are noted for their diverse biological activities.[2][3] Its molecular structure combines features known to interact with biological systems involved in pain and inflammation.[4] The molecule consists of a 4-chlorobenzamide core attached to a tyramine (4-hydroxyphenylethylamine) backbone. While it has been identified as an impurity in the synthesis of the lipid-lowering drug bezafibrate, its analgesic potential remains an area of active investigation.[5]
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄ClNO₂ | [4][5] |
| Molecular Weight | 275.73 g/mol | [4][5] |
| LogP | 3.0181 | [6] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
These properties suggest moderate lipophilicity, which is often crucial for crossing biological membranes and reaching target sites, including those within the central nervous system (CNS).
Potential Mechanisms of Analgesic Action
Based on the pharmacology of structurally related benzamide derivatives and preliminary analyses, we will explore three primary, plausible mechanisms of action for this compound.[4][7][8]
Mechanism 1: Antagonism of the TRPV1 Receptor
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical integrator of noxious stimuli, including heat, acid, and endogenous inflammatory mediators.[9][10] It is highly expressed in nociceptive primary sensory neurons.[9] Antagonism of TRPV1 is a well-established strategy for developing novel analgesics, and numerous benzamide derivatives have been synthesized and evaluated as potent TRPV1 antagonists.[8][11] The activation of TRPV1 leads to an influx of cations (primarily Ca²⁺), depolarization of the neuron, and the transmission of a pain signal.[10]
An antagonist like this compound would bind to the TRPV1 channel, preventing its activation by agonists such as capsaicin or endogenous ligands like anandamide. This blockade would inhibit the downstream signaling cascade, ultimately preventing the transmission of pain signals to the CNS.
Caption: Proposed TRPV1 antagonism pathway.
Mechanism 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[12][13] By inhibiting FAAH, the endogenous levels of AEA increase. AEA exerts analgesic effects through multiple pathways, primarily by activating cannabinoid CB1 receptors (centrally and peripherally) and also by activating TRPV1 channels, which can lead to desensitization and an overall analgesic effect.[14][15] FAAH inhibition is a validated therapeutic strategy for pain relief that avoids the psychoactive side effects associated with direct CB1 receptor agonists.[12]
In this model, this compound would act as an inhibitor of the FAAH enzyme. This leads to an accumulation of anandamide, enhancing its natural pain-relieving effects on CB1 and TRPV1 receptors.
Caption: Proposed FAAH inhibition signaling pathway.
Mechanism 3: Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, which exist in at least two isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins—key mediators of inflammation and pain.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects primarily through COX inhibition. Several benzamide derivatives have been identified as potent COX-1 or COX-2 inhibitors.[2][7] Inhibition of COX-2 is particularly relevant for inflammatory pain, as this isoform is upregulated at sites of inflammation.
In this pathway, the compound would inhibit COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins (like PGE₂). Reduced prostaglandin levels lead to decreased sensitization of peripheral nociceptors to other inflammatory mediators, thereby producing an analgesic effect.
Caption: Proposed COX inhibition signaling pathway.
Experimental Protocols for Mechanism Elucidation
To systematically investigate and validate the analgesic mechanism of this compound, a tiered approach combining in vitro and in vivo assays is required. This workflow ensures that observations at the molecular level are correlated with functional outcomes.
In Vitro Assay Workflow
The initial phase focuses on identifying direct molecular targets using cell-free and cell-based assays.
Step-by-Step In Vitro Protocol:
-
Target Screening - Primary Assays:
-
TRPV1 Antagonism: Perform a calcium influx assay using HEK293 cells stably expressing human TRPV1.
-
Pre-incubate cells with a range of concentrations of the test compound (e.g., 1 nM to 100 µM).
-
Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin at its EC₅₀ concentration).
-
Measure the intracellular calcium concentration using a fluorescent indicator (e.g., Fluo-4 AM).
-
Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the capsaicin-induced response.
-
-
FAAH Inhibition: Utilize a commercially available FAAH inhibitor screening kit.
-
Incubate recombinant human FAAH with the test compound at various concentrations.
-
Add a fluorogenic FAAH substrate.
-
Measure the fluorescence generated over time, which is proportional to FAAH activity.
-
Calculate the IC₅₀ value for FAAH inhibition.
-
-
COX Inhibition: Use enzyme immunoassays (EIA) for COX-1 and COX-2.
-
Separately incubate ovine COX-1 and human recombinant COX-2 with the test compound.
-
Add arachidonic acid as the substrate.
-
Measure the amount of prostaglandin F2α (PGF2α) produced via competitive ELISA.
-
Calculate IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.
-
-
-
Mechanism Validation - Secondary Assays:
-
If active as a TRPV1 antagonist, perform electrophysiology (patch-clamp) studies on TRPV1-expressing cells to characterize the mode of inhibition (e.g., competitive vs. non-competitive).
-
If active as an FAAH inhibitor, perform mass spectrometry-based analysis of anandamide levels in a relevant cell line (e.g., neuroblastoma cells) treated with the compound to confirm that inhibition of the enzyme leads to an increase in the endogenous substrate.
-
Hypothetical In Vitro Data Summary:
| Assay | Target | Result (IC₅₀) | Interpretation |
| Calcium Influx | hTRPV1 | 50 nM | Potent antagonist activity |
| Enzyme Activity | hFAAH | > 50 µM | No significant inhibition |
| Enzyme Immunoassay | hCOX-1 | 15 µM | Moderate inhibition |
| Enzyme Immunoassay | hCOX-2 | 5 µM | Preferential COX-2 inhibition |
This hypothetical data suggests a primary mechanism via potent TRPV1 antagonism with a secondary, less potent contribution from COX-2 inhibition.
In Vivo Analgesia Model Workflow
Based on the in vitro findings, select appropriate in vivo models to confirm analgesic efficacy and link it to the identified molecular target(s).
Caption: Experimental workflow for in vivo validation.
Step-by-Step In Vivo Protocol:
-
Efficacy in Pain Models:
-
Inflammatory Pain: Induce inflammation in the hind paw of rats using Complete Freund's Adjuvant (CFA). After 24 hours, administer the test compound orally. Measure thermal hyperalgesia (paw withdrawal latency to a radiant heat source) and mechanical allodynia (paw withdrawal threshold to von Frey filaments). Efficacy in this model would support both TRPV1 and COX mechanisms.
-
Neuropathic Pain: Use the Chronic Constriction Injury (CCI) model in rats. Administer the compound daily and assess mechanical allodynia. Efficacy in neuropathic pain models is strongly suggestive of mechanisms beyond simple COX inhibition, such as TRPV1 antagonism or sodium channel blockade.[17]
-
-
Target Engagement and Mechanism Validation:
-
Capsaicin-Induced Nociception: This is a specific in vivo test for TRPV1 antagonism. Administer the test compound to mice. After a set pre-treatment time, inject a low dose of capsaicin into the hind paw and measure the time spent licking the paw. A potent TRPV1 antagonist will significantly reduce this nocifensive behavior.[10]
-
Pharmacodynamic Readout: If COX inhibition is suspected, collect blood samples at time points corresponding to peak analgesic effect. Measure prostaglandin E₂ (PGE₂) levels ex vivo to confirm target engagement.
-
-
Specificity and Side Effect Profile:
-
Knockout Animal Studies: To definitively prove the role of a target, test the compound in TRPV1 knockout mice. If the compound's analgesic effect is significantly diminished or absent in these animals compared to wild-type controls, it provides conclusive evidence that TRPV1 is the primary mechanism of action.
-
Motor Impairment: Assess any potential CNS side effects by testing the compound in the rotarod test. Lack of motor impairment at effective analgesic doses indicates a favorable therapeutic window.
-
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for elucidating the analgesic mechanism of action of this compound. By leveraging the known pharmacology of the benzamide class, we have identified TRPV1 antagonism, FAAH inhibition, and COX inhibition as the most probable mechanisms. The proposed experimental workflow, from broad in vitro screening to specific in vivo target validation using knockout models, provides a rigorous, self-validating pathway to define the compound's pharmacological profile.
Should this compound prove to be a potent and selective TRPV1 antagonist or a dual TRPV1/COX-2 inhibitor, it would represent a promising lead candidate for the development of a novel analgesic with potential efficacy in both inflammatory and neuropathic pain states. Future work would involve full pharmacokinetic profiling, dose-range finding studies, and comprehensive safety toxicology to advance the compound toward clinical development.
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An In-depth Technical Guide to the Structural Analogues of 4-chloro-N-(4-hydroxyphenyl)benzamide: A Privileged Scaffold in Kinase-Targeted Oncology Research
A Senior Application Scientist's Synthesis of Chemical Strategy and Biological Rationale for the Development of Novel Anticancer Agents
Introduction: The Enduring Potential of the N-phenylbenzamide Scaffold
The N-phenylbenzamide core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form crucial hydrogen bonds and engage in various non-covalent interactions with a multitude of biological targets.[1][2] This inherent versatility has led to the development of numerous clinically successful drugs. Within this broad class of compounds, 4-chloro-N-(4-hydroxyphenyl)benzamide serves as a foundational structure for the exploration of novel anticancer agents. Its constituent parts—a 4-chlorinated benzoyl group and a 4-hydroxyphenyl amine—provide a rich template for synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the structural analogues of this compound, with a particular focus on their development as kinase inhibitors for oncology applications. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the underlying mechanistic rationale that drive the design of these potent therapeutic candidates.
Strategic Synthesis of N-phenylbenzamide Analogues: Building the Core
The cornerstone of synthesizing the N-phenylbenzamide scaffold is the formation of a robust amide bond. The most common and efficient method involves the coupling of a substituted benzoic acid with a corresponding aniline derivative. This seemingly straightforward reaction allows for a high degree of modularity, where diverse analogues can be generated by systematically varying the substituents on both aromatic rings.
General Synthetic Workflow: Amide Bond Formation
The primary route to N-phenylbenzamide analogues involves the activation of a substituted benzoic acid, followed by nucleophilic attack by a substituted aniline. This process can be achieved through several reliable methods:
-
Acyl Chloride Method: The carboxylic acid is converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the aniline in the presence of a base (e.g., triethylamine, pyridine) to form the desired amide. This is a classic and often high-yielding approach.
-
Coupling Agent-Mediated Amidation: A wide array of coupling reagents can facilitate direct amide bond formation from a carboxylic acid and an amine. Common examples include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). These reagents are particularly useful when dealing with sensitive functional groups that may not be compatible with the conditions of acyl chloride formation.
Below is a generalized synthetic scheme illustrating the construction of the N-phenylbenzamide core.
Caption: Generalized workflow for N-phenylbenzamide synthesis.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Anticancer Activity
The biological activity of N-phenylbenzamide analogues is profoundly influenced by the nature and positioning of substituents on both the benzoyl and N-phenyl rings.[3] A systematic exploration of these modifications allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Substitutions on the N-phenyl Ring: The "Right-Hand Side"
The N-phenyl moiety plays a critical role in target engagement, often inserting into hydrophobic pockets of kinase active sites.
-
Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, can significantly impact activity. For instance, in a series of imidazole-based N-phenylbenzamide derivatives, a fluorine-substituted analogue exhibited potent single-digit micromolar anticancer activity against lung, cervical, and breast cancer cell lines.[4] Dichloro-substitution on the N-phenyl ring has also been shown to be favorable in some contexts.[5]
-
Electron-Withdrawing and Donating Groups: The electronic properties of substituents on the N-phenyl ring can modulate the overall electron density of the molecule, influencing its binding affinity. Nitro groups, being strongly electron-withdrawing, have been incorporated into N-phenylbenzamide analogues with notable anticancer activity.[6] Conversely, electron-donating groups like methoxy have also been explored, with some derivatives showing promising results.[7]
-
Hydroxyphenyl Moiety: The 4-hydroxyphenyl group of the parent compound is a key feature, as the hydroxyl group can act as both a hydrogen bond donor and acceptor. This is a critical interaction for binding to the hinge region of many kinase active sites. Modifications at this position must be approached with caution to preserve this key interaction.
Substitutions on the Benzoyl Ring: The "Left-Hand Side"
The substituted benzoyl portion of the molecule often serves as an anchor, making important contacts with the solvent-exposed regions of the target protein.
-
The 4-Chloro Substituent: The chlorine atom at the 4-position of the benzoyl ring is a common feature in many biologically active N-phenylbenzamides. Its electron-withdrawing nature and steric bulk can contribute to favorable binding interactions.[3]
-
Amino and Substituted Amino Groups: The introduction of an amino group, as seen in 4-amino-N-phenylbenzamide derivatives, can provide an additional point for hydrogen bonding and can be a handle for further derivatization.[4]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as imidazole or purine, onto the benzoyl scaffold has proven to be a successful strategy for enhancing anticancer activity.[5][6] These groups can introduce additional points of interaction with the target protein and improve the physicochemical properties of the compound.
Quantitative SAR: A Comparative Analysis
The following table summarizes the in vitro anticancer activity of a selection of N-phenylbenzamide analogues against various cancer cell lines, illustrating the impact of different substitution patterns.
| Compound ID | Core Structure | R1 (Benzamide Ring) | R2 (N-Phenyl Ring) | Target Cell Line | IC50 (µM) | Reference |
| 1 | N-phenylbenzamide | 4-chloro | 4-hydroxy | - | - | - |
| 2 | Imidazole-benzamide | 2-(4,5-dicyano-1H-imidazol-2-yl) | 4-fluoro | A549 (Lung) | 7.5 | [4] |
| 3 | Imidazole-benzamide | 2-(4,5-dicyano-1H-imidazol-2-yl) | 4-chloro | A549 (Lung) | >50 | [6] |
| 4 | 4-Methylbenzamide | 4-(2,6-dichloropurin-9-ylmethyl) | 3-trifluoromethyl | K562 (Leukemia) | 2.27 | [5] |
| 5 | 4-Methylbenzamide | 4-(2,6-dichloropurin-9-ylmethyl) | 3-trifluoromethyl | HL-60 (Leukemia) | 1.42 | [5] |
Mechanism of Action: Targeting Kinase Signaling Pathways in Cancer
A significant body of evidence suggests that many N-phenylbenzamide analogues exert their anticancer effects through the inhibition of protein kinases.[8] These enzymes play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several N-phenylbenzamide derivatives have been shown to inhibit the activity of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9] These receptors are often overexpressed or mutated in cancer, leading to uncontrolled cell growth and angiogenesis. By binding to the ATP-binding site of the kinase domain, these inhibitors can block downstream signaling and inhibit tumor progression.
Caption: Inhibition of RTK signaling by N-phenylbenzamide analogues.
Induction of Apoptosis and Cell Cycle Arrest
In addition to direct kinase inhibition, many N-phenylbenzamide analogues have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10] These effects are often downstream consequences of kinase inhibition. For example, by blocking survival signals mediated by kinases, these compounds can lower the threshold for apoptosis. Furthermore, interference with cell cycle kinases can lead to arrest at specific checkpoints, preventing cancer cells from dividing.
Experimental Protocols: A Guide to the Bench
To ensure the reliability and reproducibility of research in this area, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative N-phenylbenzamide analogue and for key biological assays used to evaluate their anticancer activity.
Protocol 1: Synthesis of 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide
This protocol provides a representative example of the synthesis of an N-phenylbenzamide analogue via the acyl chloride method.
Materials:
-
4-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
4-fluoro-2-methylaniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve to give a clear solution.
-
Allow the reaction to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chlorobenzoyl chloride can be used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve 4-fluoro-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Slowly add the 4-chlorobenzoyl chloride solution to the cooled aniline solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-chloro-N-(4-fluoro-2-methylphenyl)benzamide.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
N-phenylbenzamide analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-phenylbenzamide analogues in cell culture medium from a stock solution in DMSO. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cell viability assay.[11]
Conclusion and Future Directions
The this compound scaffold and its analogues represent a highly promising class of compounds for the development of novel anticancer agents. Their synthetic accessibility and the rich structure-activity relationships that have been elucidated provide a solid foundation for further optimization. The demonstrated ability of these compounds to inhibit key protein kinases involved in cancer progression underscores their therapeutic potential.
Future research in this area should focus on:
-
Improving Kinase Selectivity: While many analogues show potent anticancer activity, a detailed understanding and optimization of their selectivity profiles against a broad panel of kinases will be crucial to minimize off-target effects and potential toxicity.
-
Elucidating Detailed Mechanisms of Action: Further studies are needed to unravel the precise molecular mechanisms by which these compounds induce apoptosis and cell cycle arrest. This knowledge will be invaluable for identifying biomarkers of response and for designing rational combination therapies.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds must be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.
By integrating synthetic chemistry, molecular and cellular biology, and pharmacology, the continued exploration of N-phenylbenzamide analogues holds great promise for the discovery of the next generation of targeted cancer therapies.
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A Technical Guide to 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: A Key Precursor in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth examination of 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, a pivotal intermediate in modern drug development. While often referred to by its synonym, N-(4-chlorobenzoyl)tyramine, its significance is most pronounced as a direct precursor to Bezafibrate, a widely used fibric acid derivative for treating hyperlipidemia. This document moves beyond a simple recitation of facts to deliver a comprehensive analysis of the precursor's synthesis, its mechanistic transformation into the final active pharmaceutical ingredient (API), and the critical quality control parameters required for GMP-compliant manufacturing. We will explore the underlying chemical principles that dictate process choices, present validated experimental protocols, and offer insights grounded in established pharmaceutical chemistry. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and manufacturing of fibrate-class therapeutics.
Introduction: Strategic Importance of N-(4-Chlorobenzoyl)tyramine
N-(4-Chlorobenzoyl)tyramine (molecular formula: C₁₅H₁₄ClNO₂) is a crystalline solid with a molecular weight of 275.73 g/mol .[1][2][3][4] Its structure features a stable benzamide core linking a 4-chlorophenyl group to a tyramine moiety. This specific arrangement of functional groups—an amide, a phenolic hydroxyl, and a halogenated aromatic ring—makes it a versatile and highly valuable building block in medicinal chemistry.
The primary utility of this compound lies in its role as a registered starting material or key intermediate in the synthesis of Bezafibrate.[1][2] The synthesis of Bezafibrate from this precursor is a robust and well-established industrial process. The precursor's structure contains the complete carbon skeleton of the final drug, minus the isobutyric acid side chain. This allows for a streamlined and efficient final coupling step, a critical consideration in process chemistry for minimizing costs and maximizing yield.
Beyond its established role, the benzamide scaffold itself is of significant interest. Benzamide derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Computational studies on N-(4-chlorobenzoyl)tyramine suggest potential interactions with cyclooxygenase (COX) enzymes, indicating its potential as a lead structure for developing novel analgesic and anti-inflammatory agents.[1]
Synthesis of the Precursor: A Validated Acylation Protocol
The industrial synthesis of 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is a classic example of nucleophilic acyl substitution. The process is reliable, high-yielding, and employs readily available starting materials.
Mechanistic Rationale and Process Control
The core reaction is the acylation of the primary amine of 4-(2-aminoethyl)phenol (tyramine) with 4-chlorobenzoyl chloride. The reaction proceeds via a Schotten-Baumann mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tyramine's primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to reform the carbonyl double bond and yield the stable amide product.
-
Base Scavenging: A base, typically a tertiary amine like triethylamine, is crucial. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting tyramine, which would render it non-nucleophilic and halt the reaction.
Maintaining a low temperature (0-5°C) during the addition of the acyl chloride is a critical process parameter. This is because the acylation reaction is highly exothermic. Uncontrolled temperature can lead to side reactions, such as the acylation of the phenolic hydroxyl group or the formation of di-acylated byproducts, thereby reducing the purity and yield of the desired product.
Experimental Protocol: Synthesis of N-(4-Chlorobenzoyl)tyramine
This protocol is adapted from established literature procedures.[1]
-
Vessel Preparation: To a suitable reaction vessel equipped with mechanical stirring, a thermometer, and a dropping funnel, add 4-(2-aminoethyl)phenol (tyramine) (1.0 eq, e.g., 0.18 mol, 25 g).
-
Solvent Addition: Add tetrahydrofuran (THF, approx. 4 volumes, 100 mL) and water (1 volume, 25 mL). Stir until all solids are dissolved.
-
Base Addition: Add triethylamine (approx. 1.5 eq, e.g., 0.275 mol, 27.8 g).
-
Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add 4-chlorobenzoyl chloride (approx. 1.1 eq, e.g., 0.20 mol, 33.5 g) dropwise via the dropping funnel over a period of 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Upon completion (monitored by TLC or HPLC), quench the reaction by adding water. The product will precipitate as a white solid.
-
Isolation: Filter the solid product, wash thoroughly with water to remove triethylamine hydrochloride and any unreacted starting materials, and then dry under vacuum.
Quality Control and Characterization
The isolated product should be a white to off-white solid. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with standards often exceeding 98%.[7]
| Parameter | Specification |
| Appearance | White to Light Yellow Powder/Crystal |
| Molecular Formula | C₁₅H₁₄ClNO₂ |
| Molecular Weight | 275.73 g/mol |
| CAS Number | 41859-57-8 |
| Purity (HPLC) | >98.0% |
| Storage Conditions | Room Temperature, Cool and Dark Place (<15°C) |
Data compiled from multiple sources.[3][4][7]
Application in Drug Synthesis: The Path to Bezafibrate
The true value of 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is realized in its efficient conversion to Bezafibrate. This transformation involves the alkylation of the phenolic hydroxyl group.
The Target Drug: Bezafibrate
Bezafibrate is a fibric acid derivative used as a lipid-lowering agent to treat hyperlipidemia. It functions as a pan-peroxisome proliferator-activated receptor (PPAR) agonist, modulating the transcription of genes involved in lipoprotein and fatty acid metabolism. This leads to a reduction in low-density lipoprotein (LDL) and triglyceride levels and an increase in high-density lipoprotein (HDL) levels.
Synthetic Pathway from Precursor to API
The conversion hinges on a Williamson ether synthesis, where the phenoxide ion of the precursor acts as a nucleophile to displace a leaving group on an alkyl halide.
Caption: Synthetic route from precursor to Bezafibrate API.
Mechanistic Insights
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of the precursor, forming a highly nucleophilic phenoxide ion.
-
Nucleophilic Substitution (Sₙ2): The phenoxide ion attacks the electrophilic carbon of ethyl α-bromoisobutyrate. The bromine atom is displaced as a bromide ion in a classic Sₙ2 reaction.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often employed in industrial settings.[1] It facilitates the transfer of the aqueous-soluble phenoxide ion into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate.
-
Ester Hydrolysis: The resulting intermediate ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the carboxylate salt of Bezafibrate. A final acidification step provides the neutral API.
Experimental Workflow: Synthesis of Bezafibrate Intermediate
This protocol demonstrates the key etherification step.[1]
-
Charging Reactants: In a reaction vessel, combine 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (1.0 eq, e.g., 0.18 mol, 50 g) and potassium carbonate (2.5 eq, e.g., 0.45 mol, 62.6 g).
-
Solvent System: Add a mixture of methyl isobutyl ketone (MIBK, 125 mL) and ethanol (125 mL).
-
Initial Heating: Heat the mixture to 85°C for 30 minutes with stirring.
-
Catalyst and Alkylating Agent: Add tetrabutylammonium bromide (0.2 eq, e.g., 0.0362 mol, 11.7 g) followed by ethyl α-bromoisobutyrate (2.2 eq, e.g., 0.40 mol, 77.8 g).
-
Reaction: Maintain the temperature at 85°C and monitor the reaction's progress (e.g., by HPLC).
-
Isolation: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude product, ethyl 2-(4-(2-(4-chlorobenzamido)ethyl)phenoxy)-2-methylpropanoate, which can be purified further by crystallization. The reported yield is approximately 88%.[1]
Conclusion and Future Perspectives
4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, or N-(4-chlorobenzoyl)tyramine, is more than a mere chemical intermediate; it is a testament to efficient and strategic molecular design in pharmaceutical manufacturing. Its synthesis is robust and scalable, and its structure is ideally primed for high-yield conversion into the life-saving drug Bezafibrate. The well-defined synthetic pathway, from readily available starting materials to the final API, exemplifies the principles of process chemistry: efficiency, reliability, and quality. As researchers continue to explore the pharmacological potential of the benzamide scaffold, this key precursor may find new life not just as an intermediate, but as a foundational structure for the next generation of therapeutics.
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Title: 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide | C15H14ClNO2 Source: PubChem URL: [Link]
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An In-depth Technical Guide to 4-chloro-N-(4-hydroxyphenyl)benzamide: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-chloro-N-(4-hydroxyphenyl)benzamide, a member of the versatile benzamide class of chemical compounds. While the specific discovery and developmental history of this particular molecule are not extensively documented in publicly available literature, its synthesis and properties can be understood through established principles of organic chemistry and by examining closely related analogues. This whitepaper details the probable synthetic pathways, physicochemical properties, and potential biological significance of this compound. Experimental protocols for its synthesis and characterization are provided, alongside a discussion of the broader therapeutic relevance of the benzamide scaffold, intended for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Benzamide Scaffold
Benzamides are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse therapeutic applications. This structural motif, characterized by a benzene ring attached to an amide group, is prevalent in drugs demonstrating antiemetic, antipsychotic, anti-inflammatory, and anticancer properties. The versatility of the benzamide scaffold allows for fine-tuning of its pharmacological activity through substitution on both the benzoyl and aniline rings. The subject of this guide, this compound, incorporates a chloro-substituted benzoyl moiety and a hydroxyphenyl group, features that suggest potential for various biological interactions.
While a dedicated discovery paper for this compound is not readily apparent, it is likely that this compound has been synthesized as part of broader chemical library screening programs or as an intermediate for more complex molecules. The straightforward and reliable chemistry of amide bond formation makes such compounds accessible for exploratory research.
Physicochemical Properties
Based on its structure, this compound (also known as 4'-hydroxy-4-chlorobenzanilide) is expected to exhibit the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO₂ | Inferred from structure |
| Molecular Weight | 247.68 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from structure |
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the acylation of 4-aminophenol with 4-chlorobenzoyl chloride. This reaction, a classic example of amide bond formation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is based on analogous reactions for the synthesis of similar benzamides.[2]
-
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-aminophenol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acid Chloride: Slowly add a solution of 1.0 equivalent of 4-chlorobenzoyl chloride in the same anhydrous solvent to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Biological Activity and Therapeutic Context
While there is a lack of specific biological activity data for this compound in the available literature, the broader benzamide class is rich with bioactive compounds. The structural features of this molecule allow for speculation on its potential pharmacological roles.
-
Anti-inflammatory and Analgesic Potential: A closely related compound, 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, has been investigated for its analgesic and anti-inflammatory properties.[3] The presence of the 4-hydroxyphenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal Activity: Numerous benzamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[4][5] The combination of a halogenated aromatic ring and a phenolic hydroxyl group could contribute to such activities.
-
Enzyme Inhibition: The benzamide core is a known scaffold for the design of various enzyme inhibitors. For instance, derivatives of N-hydroxybenzamide have been developed as histone deacetylase (HDAC) inhibitors.[6]
It is important to emphasize that these are potential areas of investigation, and dedicated biological screening would be necessary to ascertain the actual pharmacological profile of this compound.
Characterization and Analytical Methods
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons from both phenyl rings, an amide proton (broad singlet), and a hydroxyl proton (broad singlet). |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the amide carbonyl carbon, and the carbon bearing the hydroxyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (247.68 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the O-H stretch of the phenol. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion and Future Directions
This compound is a readily synthesizable member of the pharmacologically significant benzamide family. While its specific history and biological functions are not well-documented, its structural similarity to other bioactive benzamides suggests it could be a valuable candidate for further investigation in drug discovery programs. The synthetic protocols and analytical methods outlined in this guide provide a solid foundation for researchers to prepare and study this compound. Future research should focus on a systematic evaluation of its biological activities, particularly in the areas of inflammation, microbial infections, and oncology, to unlock its therapeutic potential.
References
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- BenchChem. Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide.
- BenchChem. Synthesis routes of 4,4'-Dihydroxybenzanilide.
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National Center for Biotechnology Information. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-chloro-2-hydroxyphenyl)benzamide. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. PubChem Compound Database. Retrieved from [Link]
- Wang, Y., et al. (2020). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. Molecules, 25(15), 3453.
- Singh, S. K., et al. (2017). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Beilstein Journal of Organic Chemistry, 13, 1336–1341.
- Zhang, M., et al. (2021). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 26(11), 3169.
- Li, Y., et al. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 26(16), 4955.
- Ríos Martínez, C. H., et al. (2015). Lowering the pKa of a bisimidazoline lead with halogen atoms results in improved activity and selectivity against Trypanosoma brucei in vitro. Journal of Medicinal Chemistry, 58(14), 5649–5663.
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National Center for Biotechnology Information. (n.d.). 4-Chlorobenzanilide. PubChem Compound Database. Retrieved from [Link]
- Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(1), 193.
- Eni, D. B., & Ntie-Kang, F. (2024). Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2-pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl)-5-indoline-2,3-dione against SARS-CoV-2 spike/ACE2. The Microbe, 4, 100143.
- Chen, L., et al. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 20(6), 2055–2063.
- Pacher, T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(19), 6523.
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- Google Patents. (2014). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
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The Multifaceted Biological Activities of 4-chloro-N-(4-hydroxyphenyl)benzamide Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry
Introduction: The Benzamide Moiety as a Privileged Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique chemical properties and ability to form key interactions with biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anti-cancer, and antimicrobial effects.[1] This guide focuses on a specific, yet highly promising, subclass: 4-chloro-N-(4-hydroxyphenyl)benzamide and its derivatives. The strategic incorporation of a chloro substituent on one phenyl ring and a hydroxyl group on the other creates a molecule with a distinct electronic and structural profile, paving the way for diverse biological applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this chemical series.
Anticancer Activity: Targeting Multidrug Resistance and Proliferation
While extensive research on the direct cytotoxic effects of this compound is ongoing, studies on its derivatives have revealed significant potential in oncology, particularly in overcoming multidrug resistance (MDR).
A notable derivative, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4) , has been shown to effectively reverse P-glycoprotein (P-gp) mediated MDR in cancer cells.[2] Overexpression of P-gp, an ATP-binding cassette (ABC) transporter, is a major mechanism by which cancer cells develop resistance to chemotherapeutic agents. C-4 treatment was found to increase the intracellular accumulation of P-gp substrates like paclitaxel and vincristine, thereby re-sensitizing resistant cells to these drugs.[2] This effect was attributed to the reversible inhibition of P-gp's efflux function, without altering the expression level of the transporter itself.[2] This finding positions this compound derivatives as promising candidates for combination therapies to enhance the efficacy of existing anticancer drugs.
The general class of N-substituted benzamides has also been reported to induce apoptosis in cancer cells, suggesting another avenue for their anticancer activity.[3]
Data on Anticancer Activity of a Representative Derivative
| Compound | Cell Line | Activity | Reference |
| 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4) | KBV20C (P-gp overexpressing) | Reverses paclitaxel- and vincristine-induced cytotoxicity | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Activity: A Focus on Drug-Resistant Pathogens
Derivatives of this compound have emerged as a promising class of antimicrobial agents, particularly against multidrug-resistant bacteria. Research has highlighted the efficacy of related compounds, specifically 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, against methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
These compounds have demonstrated not only potent inhibitory activity, as indicated by their low minimum inhibitory concentrations (MICs), but also bactericidal effects.[4] Time-kill kinetics studies have shown a rapid, concentration-dependent killing of MRSA, a crucial characteristic for effective antimicrobial agents.[4]
Antimicrobial Activity of Representative Derivatives against MRSA
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide | MRSA 63718 | Not specified | Not specified, but showed rapid bactericidal effect at 2x and 4x MIC | [4] |
| N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide | MRSA | Not specified | Not specified, but showed bactericidal activity | [4] |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | MRSA | Not specified | Not specified, but showed bactericidal activity | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (inoculum with a standard antibiotic), a negative control well (broth only), and a growth control well (inoculum in broth with DMSO).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using a viability indicator like resazurin, a color change (or lack thereof) will indicate bacterial growth.
Anti-inflammatory Activity: Modulating Key Inflammatory Pathways
The anti-inflammatory potential of the benzamide scaffold is well-documented, with several derivatives exhibiting promising activity. The primary mechanisms of action are believed to involve the inhibition of key players in the inflammatory cascade, namely cyclooxygenase (COX) enzymes and the transcription factor NF-κB.[5]
Some N-substituted benzamides have been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][5] By suppressing NF-κB activation, these compounds can effectively downregulate the production of inflammatory cytokines and mediators.
Furthermore, the structural resemblance of some benzamide derivatives to nonsteroidal anti-inflammatory drugs (NSAIDs) suggests their potential to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins. While specific data for this compound is still emerging, the broader class of benzamides shows promise as a source of novel anti-inflammatory agents.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the purified COX enzyme (either COX-1 or COX-2), and various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., indomethacin). Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation time (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE₂ Measurement: Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward amidation reaction. A common and efficient method involves the reaction of a substituted para-hydroxyaniline with a 4-chlorobenzoyl chloride in the presence of a base.
General Synthesis Protocol for N-(4-chlorophenyl)-4-hydroxybenzamide
This protocol describes the synthesis of N-(4-chlorophenyl)-4-hydroxybenzamide, a close isomer of the topic compound, which can be adapted for the synthesis of other derivatives.[1]
Materials:
-
4-aminophenol
-
4-chlorobenzoyl chloride
-
Pyridine
-
Acetone
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for synthesis (round-bottom flask, condenser, etc.)
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve 4-aminophenol in a suitable solvent such as acetone in a round-bottom flask.
-
Acylation: Slowly add 4-chlorobenzoyl chloride to the solution while stirring. The reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl byproduct.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water or a dilute HCl solution to precipitate the product.
-
Purification: Collect the crude product by filtration, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-(4-chlorophenyl)-4-hydroxybenzamide.[1]
Structure-Activity Relationship (SAR) and Future Directions
The biological activities of this compound derivatives are intricately linked to their structural features. Key aspects of the structure-activity relationship (SAR) include:
-
Substitution on the Phenyl Rings: The nature and position of substituents on both phenyl rings significantly influence the compound's activity. For instance, the presence of the 4-chloro group is often crucial for activity, while modifications on the hydroxyphenyl ring can modulate potency and selectivity.
-
The Amide Linker: The amide bond is a critical pharmacophore, providing a rigid linker between the two aromatic rings and participating in hydrogen bonding interactions with target proteins.
Future research in this area should focus on a systematic exploration of the SAR to design and synthesize novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. Investigating the detailed molecular mechanisms of action and identifying the specific cellular targets for their anticancer, antimicrobial, and anti-inflammatory effects will be crucial for their translation into clinical candidates.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in diverse areas, including oncology, infectious diseases, and inflammation. This technical guide provides a foundation for researchers to further explore this exciting class of compounds, with the ultimate goal of translating these scientific insights into novel medicines that can address unmet medical needs.
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In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (2015). BioMed Research International. [Link]
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N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. (n.d.). Oncogene. [Link]
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(PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. (2022). ResearchGate. [Link]
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Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. (n.d.). PubMed. [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). MDPI. [Link]
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4-Chloro-N-(4-hydroxyphenyl)benzamide: A Scaffolding for Next-Generation Analgesic and Anti-inflammatory Agents
An In-Depth Technical Guide for Researchers
Abstract: The global burden of pain and inflammatory diseases necessitates a departure from conventional therapeutics, which are often encumbered by significant side effects and limited efficacy.[1][2] This guide introduces 4-chloro-N-(4-hydroxyphenyl)benzamide, a molecule of significant interest at the intersection of established pharmacophores. Its structure, combining a benzamide core with a 4-hydroxyphenyl group, suggests a potential for multi-target engagement within the complex signaling cascades of nociception and inflammation.[3] We provide a comprehensive exploration of this compound, from its rational synthesis to detailed, field-proven protocols for its evaluation as a novel analgesic and anti-inflammatory candidate. This document is intended for drug development professionals and researchers, offering both the foundational science and the practical methodologies required to investigate this promising chemical entity.
Compound Profile and Rationale
This compound (also known as N-(4-Chlorobenzoyl)tyramine) is a synthetic amide with a molecular structure that makes it a compelling candidate for pharmacological investigation.[3][4] The molecule integrates two key structural motifs: a chlorobenzamide group and a hydroxyphenylethyl group (tyramine moiety). This design is not arbitrary; the benzamide core is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, while the phenolic hydroxyl group is a common functional group in drugs that often participates in target binding as a hydrogen bond donor or acceptor.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | PubChem[4] |
| Molecular Formula | C₁₅H₁₄ClNO₂ | Smolecule[3] |
| Molecular Weight | 275.73 g/mol | Smolecule[3] |
| CAS Number | 41859-57-8 | TCI Chemicals[6] |
| Appearance | White Solid (typical) | Smolecule[3] |
| SMILES | C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O | PubChem[4] |
The rationale for investigating this compound is grounded in its potential to modulate key inflammatory pathways. Its structural similarity to known analgesics and anti-inflammatory agents suggests it may interact with pain and inflammation pathways, possibly through cyclooxygenase inhibition or by modulating pro-inflammatory cytokines.[3]
Synthesis and Characterization
The synthesis of this compound is typically achieved through a direct amidation reaction, a robust and well-documented method.[3]
Standard Synthetic Protocol: Schotten-Baumann Reaction
This protocol describes the acylation of 4-(2-aminoethyl)phenol (tyramine) with 4-chlorobenzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct.
Objective: To synthesize this compound with high purity and yield.
Materials:
-
4-(2-aminoethyl)phenol (Tyramine)
-
4-chlorobenzoyl chloride
-
Tetrahydrofuran (THF)
-
Triethylamine (or another suitable base like NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-aminoethyl)phenol (1 equivalent) in tetrahydrofuran (THF).[3]
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution. If using an aqueous base like NaOH, a biphasic system will be formed.[3]
-
Cooling: Cool the reaction mixture to 0-5°C in an ice bath. This is critical to control the exothermic nature of the acylation reaction.[3]
-
Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in THF to the cooled mixture over 20-30 minutes.[3] Maintain the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding water.
-
If THF was used, remove it under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with dilute HCl, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR): To confirm the molecular structure.[4]
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretch, C=O stretch, O-H stretch).[4]
-
Mass Spectrometry (MS): To confirm the molecular weight.[4]
-
Melting Point Analysis: To assess purity.
Postulated Mechanisms of Action
The therapeutic potential of this compound is likely derived from its ability to modulate multiple targets within the inflammatory cascade. Benzamide derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of key enzymes and transcription factors.[7]
Cyclooxygenase (COX) Inhibition
The benzamide scaffold shares structural features with several known COX inhibitors.[3] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] It is hypothesized that the chlorophenyl moiety could bind within the hydrophobic channel of COX-2, while the hydroxyphenyl group forms hydrogen bonds with residues in the catalytic domain, potentially leading to selective inhibition.[3] Designing agents with high COX-2 inhibition is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects.[5]
Modulation of Pro-Inflammatory Cytokines
Chronic inflammation is often driven by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] Small-molecule inhibitors that can disrupt the production or signaling of these cytokines are highly sought after.[9][11] The anti-inflammatory effects of some benzamides are linked to their ability to suppress the production of TNF-α.[7]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[12] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[5][13] Inhibition of NF-κB is a powerful mechanism for controlling inflammation.[7] It is plausible that this compound could exert its effects by preventing the activation and nuclear translocation of NF-κB.[5][13]
Caption: Postulated inhibitory mechanisms of this compound on key inflammatory pathways.
In Vivo Preclinical Evaluation Workflow
A systematic in vivo screening process is essential to validate the analgesic and anti-inflammatory efficacy of a novel compound.[2] The following protocols represent standard, well-validated models in pain and inflammation research.[12][14]
Caption: A typical preclinical evaluation workflow for novel analgesic and anti-inflammatory compounds.
Analgesic Activity Assays
This test assesses the response to a constant, noxious heat stimulus and is effective for evaluating centrally acting analgesics.[2]
-
Apparatus: A commercially available hot plate analgesia meter with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes.
-
Gently place each animal on the hot plate and immediately start a timer.
-
Observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first definitive pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed, and the latency recorded as the cut-off time.[15]
-
Establish a baseline latency for each animal.
-
Administer the test compound (e.g., this compound), vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
Measure the response latency again at set time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: Analgesic activity is indicated by a significant increase in the post-treatment response latency compared to the baseline and vehicle-treated groups.[16]
This model induces visceral pain of inflammatory origin and is highly sensitive for peripherally acting analgesics.[14]
-
Apparatus: Transparent observation boxes.
-
Animals: Swiss albino mice.
-
Procedure:
-
Fast animals for 4-6 hours before the experiment but allow free access to water.
-
Administer the test compound, vehicle, or a positive control (e.g., indomethacin) 30-60 minutes before the noxious stimulus.
-
Induce pain by intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg body weight).[14]
-
Immediately place each mouse into an individual observation box.
-
After a 5-minute latency period, count the total number of "writhes" (abdominal constrictions followed by stretching of the hind limbs) over a 20-minute period.[14]
-
-
Data Analysis: Analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.[17]
This robust model produces a biphasic pain response, allowing for the differentiation between neurogenic (Phase I) and inflammatory (Phase II) pain mechanisms.[18]
-
Apparatus: Transparent observation chambers, possibly with mirrors for unobstructed viewing.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the test compound, vehicle, or positive controls (e.g., morphine for both phases, NSAID for Phase II) prior to formalin injection.
-
Inject a 1-2.5% formalin solution (20-50 µL) into the sub-plantar surface of the right hind paw.[15]
-
Immediately place the animal in the observation chamber.
-
Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-30 minutes post-injection.
-
-
-
Data Analysis: A reduction in the time spent licking/biting during Phase I suggests central analgesic activity, while a reduction in Phase II points to anti-inflammatory and peripheral analgesic effects.[2][18]
Anti-inflammatory Activity Assay
This is the most widely used model for evaluating acute anti-inflammatory activity.[12]
-
Apparatus: A plethysmometer or digital caliper to measure paw volume/thickness.
-
Animals: Male Wistar rats.
-
Procedure:
-
Measure the initial volume or thickness of the right hind paw of each rat.
-
Administer the test compound, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[12]
-
Measure the paw volume or thickness at regular intervals, typically 1, 2, 3, and 4 hours post-carrageenan injection.[19]
-
-
Data Analysis: The anti-inflammatory effect is calculated as the percentage inhibition of edema in the drug-treated group compared to the carrageenan control group at each time point.[16]
Preliminary Pharmacokinetic and Toxicological Considerations
While detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively published, preliminary assessments are crucial.
-
Pharmacokinetics: The pharmacokinetic profile of benzamide analogs can be heavily influenced by their structure.[20] N-acetylation is a common metabolic pathway for compounds with an amino group, which can affect clearance rates.[20][21] In silico tools and in vitro assays (e.g., liver microsomal stability) can provide early predictions of metabolic fate.[20][22] A full pharmacokinetic study would involve administering the compound to animals and measuring plasma concentrations over time to determine parameters like Cmax, Tmax, AUC, and half-life.[20][21]
-
Toxicology: An acute toxicity study is a prerequisite for in vivo efficacy models to determine a safe and effective dose range. Aggregated GHS information suggests the potential for skin sensitization or irritation, which should be considered in handling.[4][23] Further studies are required to establish a comprehensive safety profile.
Future Directions and Conclusion
This compound represents a promising chemical scaffold for the development of novel analgesic and anti-inflammatory drugs. Its rational design, straightforward synthesis, and plausible multi-target mechanism of action warrant a thorough investigation.
Key Future Research:
-
In-depth Mechanism of Action: Perform in vitro enzyme assays (e.g., COX-1/COX-2 inhibition assays) and cell-based assays (e.g., measuring TNF-α/IL-6 release from LPS-stimulated macrophages) to confirm the hypothesized mechanisms.[10]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs by modifying the chloro-substituent and the phenolic group to optimize potency and selectivity.
-
Chronic and Neuropathic Pain Models: Evaluate the compound's efficacy in more complex models, such as collagen-induced arthritis or spinal nerve ligation, which are more representative of human chronic pain conditions.[1][18]
-
Comprehensive Profiling: Conduct full pharmacokinetic and toxicology studies to assess the compound's drug-like properties and safety profile.[20]
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Methodological & Application
Synthesis of 4-chloro-N-(4-hydroxyphenyl)benzamide: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-chloro-N-(4-hydroxyphenyl)benzamide, a valuable intermediate in pharmaceutical research. The described methodology focuses on the acylation of 4-aminophenol with 4-chlorobenzoyl chloride, a robust and efficient synthetic route. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety precautions, and purification strategies to ensure a high-yield and high-purity outcome.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds. Its structural motif, featuring a substituted benzamide linkage, is prevalent in numerous pharmaceutical agents. A reliable and well-characterized synthesis protocol is therefore essential for researchers working in medicinal chemistry and drug discovery. The presented method is based on the nucleophilic acyl substitution reaction between 4-aminophenol and 4-chlorobenzoyl chloride. This reaction is widely employed for amide bond formation due to its efficiency and the commercial availability of the starting materials.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic attack of the amino group of 4-aminophenol on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: Reaction mechanism for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Aminophenol | ReagentPlus®, ≥99% | Sigma-Aldrich | 123-30-8 |
| 4-Chlorobenzoyl chloride | 99% | Sigma-Aldrich | 122-01-0 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific | 75-09-2 |
| Ethyl acetate | ACS reagent, ≥99.5% | VWR | 141-78-6 |
| Hexane | ACS reagent, ≥98.5% | VWR | 110-54-3 |
| Deionized Water | - | - | 7732-18-5 |
| Anhydrous Sodium Sulfate | ACS reagent, granular | Fisher Scientific | 7757-82-6 |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
4-Chlorobenzoyl chloride is corrosive and a lachrymator; it causes severe skin burns and eye damage.[1][2][3] It reacts with moisture to release toxic and corrosive hydrogen chloride gas.[1] Handle this reagent exclusively in a well-ventilated fume hood.
4-Aminophenol is harmful if swallowed or inhaled and is suspected of causing genetic defects.[4][5][6][7] It is also very toxic to aquatic life.[4][5][7] Avoid creating dust and ensure adequate ventilation.[4]
Triethylamine is a flammable liquid and is corrosive. Handle with care in a fume hood.
Tetrahydrofuran (THF) and Dichloromethane (DCM) are volatile and flammable organic solvents. Work in a well-ventilated area and away from ignition sources.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (5.46 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Stir the mixture at room temperature until all solids have dissolved.
Step 2: Addition of 4-Chlorobenzoyl Chloride
-
In a separate flask, prepare a solution of 4-chlorobenzoyl chloride (8.75 g, 50 mmol) in 50 mL of anhydrous THF.
-
Cool the 4-aminophenol solution to 0-5 °C using an ice bath.
-
Slowly add the 4-chlorobenzoyl chloride solution dropwise to the stirred 4-aminophenol solution over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.
Step 3: Reaction
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
Step 4: Work-up
-
Once the reaction is complete, quench the reaction by slowly adding 100 mL of deionized water to the flask.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Results and Characterization
The final product, this compound, should be obtained as a white to off-white solid. The expected yield is typically in the range of 85-95%.
Characterization Data:
-
Molecular Formula: C₁₃H₁₀ClNO₂
-
Molecular Weight: 247.68 g/mol
-
Melting Point: The melting point should be determined and compared with literature values.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the compound.
-
Mass Spectrometry: To confirm the molecular weight.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Hydrolysis of 4-chlorobenzoyl chloride | Ensure all glassware is dry and use anhydrous solvents.[8][9] | |
| Product loss during work-up | Be careful during the extraction and washing steps to avoid emulsion formation. | |
| Impure Product | Presence of starting materials | Optimize the stoichiometry of the reactants. |
| Presence of by-products | Purify the product carefully by recrystallization. An acid wash can remove unreacted 4-aminophenol and a base wash can remove any 4-chlorobenzoic acid formed from hydrolysis.[10] |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high yield of the desired product with high purity. This foundational protocol can be adapted for various scales and serves as a valuable resource for those in the field of medicinal chemistry and organic synthesis.
References
-
Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Cole-Parmer. Retrieved from [Link]
- 100790 - 4-Aminophenol - Safety Data Sheet. Retrieved from a generic chemical supplier's website.
-
4-AMINOPHENOL Extra Pure MSDS. Loba Chemie. Retrieved from [Link]
- Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024).
- 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2873.
-
Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com. Retrieved from [Link]
-
N-[(4-chlorophenyl)(hydroxy)methyl]benzamide. ChemSynthesis. Retrieved from [Link]
-
Synthesis of 4-chloro-4'-hydroxybenzophenone. PrepChem.com. Retrieved from [Link]
- An Improved Process For Manufacture Of 4 Chloro, 4' Hydroxy Benzophenone.
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
- US5981803A - Process for the preparation of chloro-benzoyl chlorides. Google Patents.
-
4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. PubChem. Retrieved from [Link]
- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.
- 4-Chloro-N-phenylbenzamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3171.
- CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. Google Patents.
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Application Note & Protocols: In Vitro Characterization of 4-chloro-N-(4-hydroxyphenyl)benzamide as a Potential FtsZ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant bacteria poses a severe threat to global health, creating an urgent need for novel antibiotics with new mechanisms of action.[1] The bacterial cell division protein, Filamenting temperature-sensitive mutant Z (FtsZ), is a highly conserved and essential prokaryotic cytoskeletal protein, making it an attractive target for new antimicrobial agents.[2][3] FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring, a structure critical for bacterial cytokinesis.[4][5] Its inhibition disrupts cell division, leading to bacterial filamentation and death.[5] Benzamide derivatives have been identified as a promising class of FtsZ inhibitors.[3][6] This guide details a comprehensive in vitro strategy to evaluate the activity of 4-chloro-N-(4-hydroxyphenyl)benzamide, a novel benzamide compound, as a potential inhibitor of FtsZ. We provide detailed, validated protocols for a primary FtsZ polymerization assay and a secondary mammalian cell cytotoxicity assay to establish a selectivity profile.
Scientific Background & Rationale
The Central Role of FtsZ in Bacterial Cell Division
In most bacteria, cell division is initiated by the assembly of FtsZ monomers into protofilaments at the mid-cell, a process dependent on Guanosine-5'-triphosphate (GTP).[7] These protofilaments then coalesce to form a contractile structure known as the Z-ring, which serves as a scaffold for the recruitment of the entire cell division machinery (the divisome).[5] The constriction of the Z-ring, driven by FtsZ's intrinsic GTPase activity, ultimately leads to septation and the formation of two daughter cells.[4]
Because FtsZ is essential for bacterial viability and is highly conserved across many pathogenic species, yet sufficiently distinct from its eukaryotic homolog tubulin, it represents a prime target for developing selective antibacterial therapies.[1]
Hypothesis: A Benzamide Scaffold Targeting FtsZ
The benzamide scaffold is a known pharmacophore for FtsZ inhibition.[3] We hypothesize that this compound interferes with the dynamic assembly of the FtsZ protein, thereby inhibiting Z-ring formation and blocking bacterial cell division. This application note provides the experimental framework to test this hypothesis directly.
Caption: Mechanism of FtsZ-mediated cell division and its inhibition.
Comprehensive Experimental Workflow
A robust evaluation of a candidate inhibitor requires a multi-assay approach. The workflow begins with a direct, target-based biochemical assay to confirm interaction with FtsZ. This is followed by a cell-based assay using a mammalian cell line to assess potential off-target cytotoxicity, thereby establishing a preliminary therapeutic window.
Caption: High-level workflow for inhibitor characterization.
Protocol 1: In Vitro FtsZ Polymerization Assay
Principle
This biochemical assay directly measures the effect of this compound on FtsZ assembly. The polymerization of purified FtsZ protein into protofilaments upon the addition of GTP is monitored in real-time by measuring the increase in 90° angle light scattering.[8][9] An effective inhibitor will prevent or reduce this polymerization, resulting in a diminished light scattering signal.[9] The assay is performed in a 96-well plate format, suitable for determining dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
Purified FtsZ protein (e.g., from E. coli or B. subtilis)
-
Polymerization Buffer (PB): 50 mM MES (pH 6.5), 50 mM KCl, 10 mM MgCl₂.[9] Prepare fresh and filter-sterilize.
-
Guanosine-5'-triphosphate (GTP) stock solution: 20 mM in sterile water.
-
This compound: 10 mM stock in 100% DMSO.
-
Positive Control: A known FtsZ inhibitor (e.g., PC190723).
-
Negative Control: 100% DMSO.
-
96-well, clear, flat-bottom non-treated plates.
-
Microplate reader with the capability to measure light scattering (or absorbance at 350 nm) in kinetic mode at 30°C.[9]
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution series of this compound (e.g., from 200 µM to 0.1 µM) in PB containing a final DMSO concentration of 1%. Also prepare positive and negative (1% DMSO vehicle) controls.
-
Reaction Setup:
-
Initiation and Measurement:
-
Place the plate in the microplate reader and allow it to equilibrate to 30°C for at least 5 minutes.
-
Set the reader to kinetic mode, measuring light scattering at 350 nm every 30 seconds for 30-60 minutes.[9]
-
Initiate the polymerization reaction by adding 10 µL of 2 mM GTP (final concentration 200 µM) to each well.
-
Immediately start the kinetic read.
-
Scientist's Note (Causality): The choice of MES buffer at pH 6.5 is critical as FtsZ polymerization is highly sensitive to pH; this condition is optimal for promoting assembly in vitro for many bacterial species.[8] The reaction is initiated with GTP and warming to 30°C, mimicking physiological conditions that trigger polymerization.
Data Analysis
-
Plot the light scattering intensity versus time for each concentration.
-
Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve and the final steady-state signal amplitude.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_NoGTP] / [Signal_Vehicle - Signal_NoGTP])
-
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT)
Principle
To assess the selectivity of the compound, its effect on mammalian cell viability is measured. The MTT assay is a colorimetric method that quantifies the metabolic activity of living cells.[11] NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria of viable cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[12][13] The amount of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of viable cells.[12]
Caption: Principle of the MTT cell viability assay.
Materials and Reagents
-
Human cell line (e.g., HEK293, human embryonic kidney; or HepG2, human liver carcinoma).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: 100% DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well, flat-bottom tissue culture-treated plates.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: 100% DMSO.
Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 2-4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]
Scientist's Note (Trustworthiness): Including a "no-cell" control (media, MTT, and DMSO only) is essential to establish the background absorbance. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Data Analysis
-
Subtract the average absorbance of the "no-cell" control wells from all other values.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
% Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle)
-
-
Plot percent viability against the logarithm of the compound concentration and fit the data to determine the CC50 (50% cytotoxic concentration).
Data Interpretation & Expected Results
The ultimate goal is to identify a compound that is potent against the bacterial target but safe for host cells. The Selectivity Index (SI) , calculated as CC50 / IC50, is a critical parameter. A higher SI value indicates greater selectivity for the bacterial target.
Table 1: Hypothetical In Vitro Activity Data
| Compound | FtsZ Polymerization IC50 (µM) | Mammalian Cytotoxicity CC50 (µM) (HEK293 Cells) | Selectivity Index (SI = CC50/IC50) |
| This compound | 5.2 | >100 | >19.2 |
| PC190723 (Positive Control) | 0.8 | 50 | 62.5 |
| Doxorubicin (Cytotoxic Control) | N/A | 0.5 | N/A |
An SI > 10 is generally considered a promising starting point for a therapeutic candidate.
Confirmatory Assays & Next Steps
A comprehensive evaluation should include counter-screens to ensure target specificity.
-
Tubulin Polymerization Assay: To confirm that the compound selectively inhibits the prokaryotic FtsZ over its eukaryotic homolog, tubulin, a standard in vitro tubulin polymerization assay should be performed.[14][15] Lack of activity in this assay strengthens the case for FtsZ-specific inhibition.
-
GTPase Activity Assay: FtsZ's function is linked to its ability to hydrolyze GTP. An assay measuring the rate of phosphate release can confirm if the inhibitor affects this enzymatic activity, providing further mechanistic insight.[4][7]
-
Minimum Inhibitory Concentration (MIC) Testing: The most critical next step is to determine the compound's whole-cell activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) to translate the biochemical inhibition into a true antibacterial effect.
By following this structured, multi-assay approach, researchers can robustly characterize the in vitro activity and selectivity of this compound, providing a solid foundation for its further development as a potential novel antibiotic.
References
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- Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ. MDPI.
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- Tubulin Polymeriz
- MTT assay protocol. Abcam.
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- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
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- FtsZ Polymerization Assays: Simple Protocols and Consider
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Quantitative Analysis of 4-chloro-N-(4-hydroxyphenyl)benzamide in Human Plasma by LC-MS/MS: An Application Note and Protocol
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-chloro-N-(4-hydroxyphenyl)benzamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound. The methodology employs a simple and efficient protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The method has been developed to be validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3]
Introduction: The Rationale for a Validated Assay
This compound is a chemical entity of interest in pharmaceutical and life sciences research. Its core structure, a benzanilide, is found in various compounds with diverse biological activities. Accurate quantification in biological matrices, such as human plasma, is fundamental for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are critical components of drug discovery and development. These studies inform dosing regimens, safety profiles, and the overall understanding of a compound's behavior in a biological system.
The inherent complexity of plasma necessitates a highly selective and sensitive analytical method. LC-MS/MS has become the gold standard for bioanalysis due to its ability to distinguish the analyte from endogenous matrix components and provide precise quantification, even at low concentrations.[4] The development of a validated method ensures that the generated data is reliable and reproducible, a cornerstone of scientific integrity and regulatory acceptance.
Analyte Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀ClNO₂ | [5][6] |
| Molecular Weight | 247.68 g/mol | [5][6] |
| Structure | Image derived from PubChem | |
| XLogP3 | 3.68 | [6] |
| Topological Polar Surface Area | 49.3 Ų | [6] |
Experimental Design and Causality
The choices made in the development of this analytical method are guided by the physicochemical properties of this compound and established best practices in bioanalysis. The relatively non-polar nature of the molecule (XLogP3 of 3.68) makes it well-suited for reversed-phase chromatography and efficient extraction from the aqueous plasma matrix.
Internal Standard Selection
Sample Preparation Strategy
The primary goal of sample preparation is to remove proteins and other interfering matrix components that can suppress the analyte signal in the mass spectrometer and compromise the longevity of the analytical column.[12] Protein precipitation (PPT) is selected for its simplicity, speed, and broad applicability.[12][13][14][15] Acetonitrile is a common and effective solvent for precipitating plasma proteins.[1][5][16]
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Application Note: Quantifying the Inhibitory Activity of 4-chloro-N-(4-hydroxyphenyl)benzamide on Cyclooxygenase-2 (COX-2)
<
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-chloro-N-(4-hydroxyphenyl)benzamide in cyclooxygenase-2 (COX-2) inhibition assays. We present detailed, step-by-step protocols for two robust methodologies: a direct in vitro enzymatic assay using purified human recombinant COX-2 and a physiologically relevant cell-based assay employing lipopolysaccharide (LPS)-stimulated murine macrophages. This guide explains the scientific rationale behind experimental choices, data analysis, and interpretation, including the calculation of IC50 values.
Introduction: Targeting COX-2 in Inflammation
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the biosynthesis of prostanoids (prostaglandins, thromboxanes, and prostacyclins) from arachidonic acid.[1] There are two primary isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions like maintaining the gastric mucosa and supporting renal function.[2][3] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and growth factors.[2][4] This inducible expression at sites of inflammation makes COX-2 a prime therapeutic target for anti-inflammatory drugs.[3]
Inhibition of COX-2 prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins, particularly Prostaglandin E2 (PGE2), which is a key mediator of pain, fever, and swelling.[5][6] Selective COX-2 inhibitors were developed to provide the anti-inflammatory benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2][3]
This compound is a compound of interest due to its benzamide core, a structure found in some compounds with anti-inflammatory properties.[7][8] Preliminary computational studies suggest that its structural motifs may allow it to interact with the COX-2 active site.[7] This application note provides the necessary protocols to experimentally validate and quantify the COX-2 inhibitory potential of this compound.
Mechanism of Action & Signaling Pathway
The COX-2 enzyme catalyzes the conversion of arachidonic acid (AA) into the unstable intermediate Prostaglandin G2 (PGG2), which is then rapidly reduced to Prostaglandin H2 (PGH2).[9][10] PGH2 serves as the precursor for various tissue-specific synthases that produce a range of prostanoids, including the pro-inflammatory PGE2.[10][11] Inhibitors like this compound are hypothesized to act by binding to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted to PGH2 and thereby reducing the downstream production of PGE2.
Figure 2. Experimental workflow for the cell-based COX-2 assay.
Cell Culture and Plating
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into a 96-well clear flat-bottom plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight. [12]
Assay Procedure
-
Compound Pre-treatment : Remove the old medium. Add fresh serum-free DMEM containing serial dilutions of this compound or positive control (Celecoxib). Include "vehicle control" wells containing only DMSO (at the same final concentration). Incubate for 2 hours. [12]2. COX-2 Induction : Add Lipopolysaccharide (LPS) to all wells (except the "unstimulated control" wells) to a final concentration of 100 ng/mL to 1 µg/mL to induce COX-2 expression. [12][13]3. Incubation : Incubate the plate for 24 hours at 37°C. [12][14]4. Supernatant Collection : After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10-15 minutes to remove any cells or debris. [12]The supernatant can be used immediately or stored at -80°C.
PGE2 Quantification by ELISA
Quantify the PGE2 concentration in the collected supernatants using a commercial competitive ELISA kit. Follow the manufacturer's protocol precisely. [15][16][17]The general steps are:
-
Prepare PGE2 standards to generate a standard curve.
-
Add standards, controls, and collected supernatant samples to the wells of the antibody-coated microplate.
-
Add the PGE2-enzyme conjugate (e.g., HRP or Alkaline Phosphatase tracer). [18]4. Incubate to allow competitive binding to occur. The signal generated will be inversely proportional to the amount of PGE2 in the sample. [18]5. Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm). [15][19]
Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Interpolate the PGE2 concentration for each sample from the standard curve. [19]3. Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. % Inhibition = [(PGE2_LPS - PGE2_Test) / (PGE2_LPS - PGE2_Unstimulated)] * 100
-
Plot % Inhibition versus the log concentration of the test compound and determine the IC50 value using non-linear regression.
Expected Results & Data Presentation
The data obtained from the dose-response experiments should allow for the calculation of an IC50 value, which represents the potency of this compound as a COX-2 inhibitor.
Table 1: Sample Data for IC50 Calculation (Cell-Based Assay)
| Compound Conc. (µM) | Log [Conc.] | Avg. PGE2 (pg/mL) | % Inhibition |
| 0 (Unstimulated) | - | 55 | - |
| 0 (LPS only) | - | 1250 | 0% |
| 0.01 | -2.00 | 1195 | 4.6% |
| 0.1 | -1.00 | 980 | 22.6% |
| 0.5 | -0.30 | 685 | 47.3% |
| 1.0 | 0.00 | 450 | 66.9% |
| 10 | 1.00 | 180 | 89.5% |
| 100 | 2.00 | 95 | 96.7% |
Based on this sample data, the IC50 would be approximately 0.53 µM.
References
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Bakhle, Y. S. (1999). The arachidonic acid cascade. PubMed. [Link]
-
Kuehl, F. A., & Egan, R. W. (1980). Prostaglandins, arachidonic acid, and inflammation. Science. [Link]
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Lin, C., et al. (2017). Biosynthetic pathways of arachidonic acid-mediated prostaglandins. ResearchGate. [Link]
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Hashemi Goradel, N., et al. (2019). Arachidonic acid is converted to prostaglandins by action of cyclooxygenase 1 and 2. ResearchGate. [Link]
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Wikipedia. Cyclooxygenase-2. Wikipedia. [Link]
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Wikipedia. Prostaglandin H2. Wikipedia. [Link]
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RayBiotech. Prostaglandin E2 ELISA Kit. RayBiotech. [Link]
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Chun, K. S., et al. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods. [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. Clinical Rheumatology. [Link]
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Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Patsnap. [Link]
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AMSBIO. Human Prostaglandin E2 (PGE2) Elisa kit. AMSBIO. [Link]
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Wikipedia. Cyclooxygenase. Wikipedia. [Link]
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Bio-protocol. (2013). LPS-Induced Inflammation and COX-2 Inhibition and Induction Test. Bio-protocol. [Link]
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Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Hao, S., & Breyer, M. D. (2008). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney International. [Link]
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Al-Hanish, A., et al. (2022). Assessing the LPS-induced activation of the COX-2/PGE2 pathway. ResearchGate. [Link]
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Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy. [Link]
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PubChem. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. National Center for Biotechnology Information. [Link]
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Kumar, V., et al. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry. [Link]
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Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences. [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]
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Chen, Q., et al. (2012). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Molecular Medicine Reports. [Link]
-
PubChem. N-(4-chloro-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. [Link]
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Food Science and Technology. (2021). Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Food Science and Technology. [Link]
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Application Note: Investigating the Inhibitory Effect of 4-chloro-N-(4-hydroxyphenyl)benzamide on Prostaglandin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction and Rationale
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases, including arthritis, cardiovascular disease, and cancer. Prostaglandins, particularly Prostaglandin E2 (PGE2), are potent lipid mediators that play a central role in orchestrating the inflammatory response, pain, and fever.[1] The synthesis of these molecules is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2]
The compound 4-chloro-N-(4-hydroxyphenyl)benzamide is a derivative of the benzamide chemical class.[3] While direct studies on its anti-inflammatory properties are not extensively documented, related benzamide structures have shown promise in modulating inflammatory pathways.[3] Its structural features suggest a potential for interaction with biological systems involved in inflammation. Therefore, it is a compound of significant interest for screening as a potential anti-inflammatory agent.
Objective: This document provides a comprehensive guide for researchers to investigate the effect of this compound on prostaglandin synthesis. It outlines the theoretical basis, hypothesized mechanism of action, and detailed, validated protocols for conducting cell-based assays to quantify the compound's inhibitory potential. The workflows described herein are designed to produce robust and reproducible data suitable for drug discovery and development programs.
Scientific Background: The Prostaglandin Synthesis Pathway
The production of prostaglandins is a well-characterized biochemical cascade, often referred to as the arachidonic acid cascade.[4] Understanding this pathway is crucial for identifying and characterizing potential inhibitors.
-
Release of Arachidonic Acid: The process begins when an inflammatory stimulus (e.g., bacterial lipopolysaccharide - LPS) activates the enzyme Phospholipase A2. This enzyme cleaves membrane phospholipids to release arachidonic acid (AA), the primary substrate for prostaglandin synthesis.[4]
-
Cyclooxygenase (COX) Activity: Free arachidonic acid is then converted into the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes.[5][6]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[7]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to a surge in prostaglandin production at the site of inflammation.[2]
-
-
Terminal Synthesis: PGH2 serves as a precursor that is rapidly converted into various bioactive prostanoids, including PGE2, by specific terminal synthases.[5]
Non-steroidal anti-inflammatory drugs (NSAIDs), a cornerstone of anti-inflammatory therapy, exert their effects by inhibiting the activity of COX enzymes, thereby blocking the production of PGH2 and all subsequent prostaglandins.[8][9] Because of its central role in inflammation, COX-2 is a primary target for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.[7]
Hypothesized Mechanism of Action
Based on its chemical structure as a benzamide derivative and the known anti-inflammatory activity of related compounds, it is hypothesized that This compound may inhibit the synthesis of PGE2 by targeting and inhibiting the activity of the COX-2 enzyme. This guide provides the necessary protocols to test this hypothesis.
Caption: Overall experimental workflow for assessing PGE2 inhibition.
Protocol 1: In Vitro Cell-Based Assay for PGE2 Inhibition
This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation. [10][11]Upon stimulation with Lipopolysaccharide (LPS), these cells produce significant quantities of PGE2, primarily via the COX-2 pathway. [12] A. Materials
-
Cell Line: RAW 264.7 Macrophages (e.g., ATCC TIB-71)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate.
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Indomethacin or Celecoxib (Positive Control COX inhibitor)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Micropipettes and sterile tips
-
B. Procedure
-
Compound Stock Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mM). Store at -20°C. Rationale: DMSO is a standard solvent for solubilizing hydrophobic compounds for use in cell culture.
-
Cell Culture: Maintain RAW 264.7 cells in complete DMEM (supplemented with 10% FBS and 1% Pen-Strep) in a T-75 flask. Subculture every 2-3 days to maintain exponential growth.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 2.5 x 10⁵ cells/mL (5 x 10⁴ cells per well in 200 µL).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence. [13]4. Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control (e.g., Indomethacin) in serum-free DMEM. A typical final concentration range to test would be 0.1 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.2%).
-
Carefully aspirate the old media from the cells.
-
Add 100 µL of the diluted compounds, positive control, or vehicle control to the appropriate wells.
-
Incubate for 1 hour. Rationale: Pre-incubation allows the compound to penetrate the cells and engage its target before the inflammatory stimulus is applied.
-
-
Inflammation Stimulation:
-
Prepare a 2 µg/mL solution of LPS in serum-free DMEM.
-
Add 100 µL of this LPS solution to all wells except the "unstimulated control" wells. This results in a final LPS concentration of 1 µg/mL and a final well volume of 200 µL. [14] * To the unstimulated control wells, add 100 µL of serum-free DMEM.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until ready for PGE2 quantification. The remaining cells in the plate can be used for the cytotoxicity assay (Protocol 3).
-
Protocol 2: Quantification of PGE2 by Competitive ELISA
This protocol outlines the general steps for using a commercial competitive enzyme-linked immunosorbent assay (ELISA) kit to measure PGE2 concentrations in the collected supernatants. Always follow the specific instructions provided with your chosen kit. [15][16] A. Principle of the Assay Free PGE2 in the sample competes with a fixed amount of enzyme-conjugated PGE2 (the "tracer") for binding to a limited number of sites on a PGE2-specific antibody. After washing away unbound reagents, a substrate is added, which reacts with the enzyme on the bound tracer to produce a colored product. The intensity of the color is inversely proportional to the concentration of PGE2 in the original sample. [15] B. Materials
-
Commercial PGE2 ELISA Kit (e.g., from Cayman Chemical, R&D Systems, Thermo Fisher Scientific) [17][18]* Collected cell culture supernatants (from Protocol 1)
-
Microplate reader capable of measuring absorbance at 450 nm
C. Procedure
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, tracer, and antibody solutions, according to the kit manufacturer's protocol.
-
Standard Curve: Create a standard curve by performing serial dilutions of the provided PGE2 standard. This is essential for converting absorbance values into absolute concentrations. A typical range is 7.8 - 1000 pg/mL. [17]3. Assay Plate Setup:
-
Add 50 µL of the prepared standards, samples (supernatants), and controls into the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the PGE2 tracer to each well.
-
Add 50 µL of the specific antibody solution to each well.
-
-
Incubation: Cover the plate and incubate, typically for 2 hours at room temperature on an orbital shaker, as specified by the kit manual.
-
Washing: Aspirate the contents of the wells and wash the plate 4-5 times with the prepared wash buffer. Ensure complete removal of liquid at each step.
-
Development: Add 200 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for approximately 30 minutes, or until color develops.
-
Stopping the Reaction: Add 50 µL of stop solution (typically an acid) to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
Protocol 3: Cell Viability (Cytotoxicity) Assay (MTT)
This assay is critical to ensure that any observed decrease in PGE2 is a result of specific pathway inhibition, not simply due to the compound causing cell death. [19] A. Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [20][21]NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow MTT reagent to an insoluble purple formazan. [22]The amount of formazan produced is directly proportional to the number of living cells. [19] B. Materials
-
Cell plate from Protocol 1 (after supernatant removal) or a separately prepared plate.
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Serum-free DMEM
C. Procedure
-
Preparation: If using the plate from the PGE2 assay, carefully aspirate any remaining supernatant. If using a separate plate, prepare and treat it identically to the PGE2 assay plate (steps 1-4 of Protocol 1), but do not add LPS. Incubate for the same duration (24 hours).
-
MTT Addition: Add 100 µL of serum-free DMEM and 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. Visually inspect the cells under a microscope for the formation of purple formazan crystals.
-
Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the crystals.
-
Add 150 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [21]5. Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
| Parameter | Calculation Steps | Purpose |
| PGE2 Concentration | 1. Plot the absorbance of the standards vs. their known concentrations. 2. Perform a logarithmic or four-parameter logistic curve fit to generate a standard curve. 3. Use the equation from the curve to calculate the PGE2 concentration (pg/mL) for each sample's absorbance value. [15] | To convert raw absorbance data into meaningful concentration units. |
| % PGE2 Inhibition | 100 * [1 - (PGE2_sample / PGE2_LPS_control)] Where PGE2_sample is the concentration in a compound-treated well and PGE2_LPS_control is the concentration in the LPS-only (vehicle) well. | To normalize the data and determine the dose-dependent inhibitory effect of the compound. |
| % Cell Viability | 100 * (Abs_sample / Abs_vehicle_control) Where Abs_sample is the absorbance of a compound-treated well and Abs_vehicle_control is the absorbance of the vehicle-only well. | To assess the cytotoxicity of the compound at the tested concentrations. |
| IC₅₀ Value | Plot the % PGE2 Inhibition (Y-axis) against the log of the compound concentration (X-axis). Use non-linear regression to fit a dose-response curve and determine the concentration that produces 50% inhibition. | To quantify the potency of the compound as an inhibitor of prostaglandin synthesis. |
Data Presentation:
Summarize the results in a clear, tabular format for easy comparison.
| Compound Conc. (µM) | Avg. PGE2 (pg/mL) | Std. Dev. | % PGE2 Inhibition | % Cell Viability |
| 0 (No LPS) | Value | Value | - | 100% |
| 0 (LPS + Vehicle) | Value | Value | 0% | 100% |
| 0.1 | Value | Value | Value | Value |
| 1.0 | Value | Value | Value | Value |
| 10.0 | Value | Value | Value | Value |
| 100.0 | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
Interpretation: A successful result will show a dose-dependent decrease in PGE2 concentration with increasing concentrations of this compound, without a significant corresponding decrease in cell viability. If cell viability drops below ~80%, the inhibition of PGE2 synthesis may be confounded by cytotoxic effects. The calculated IC₅₀ value provides a quantitative measure of the compound's potency, which can be compared to known inhibitors like indomethacin.
References
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Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]
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Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of Pain Research, 8, 105–118. [Link]
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Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. [Link]
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Medicine, 104(5), 413-421. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
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Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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PubChem. (n.d.). 4-chloro-N-(4-methylphenyl)benzamide. [Link]
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CV Physiology. (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). [Link]
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ResearchGate. (n.d.). Detailed arachidonic acid pathway: synthesis of prostaglandins. [Link]
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Wikipedia. (n.d.). Prostaglandin H2. [Link]
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University of Arizona. (n.d.). Synthesis and metabolism of prostaglandins, prostacyclin, and thromboxanes: The arachidonic acid cascade. [Link]
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ResearchGate. (n.d.). Prostaglandin synthesis pathway. [Link]
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Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit Technical Manual. [Link]
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Arigo Biolaboratories Corp. (n.d.). Prostaglandin E2 Competitive ELISA Kit. [Link]
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PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. [Link]
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Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. [Link]
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PubChem. (n.d.). N-(4-chloro-2-hydroxyphenyl)benzamide. [Link]
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Stenutz. (n.d.). This compound. [Link]
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Lin, H. Y., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 22(12), 2235. [Link]
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ResearchGate. (n.d.). Effects of PF on the production of PGE2 in LPS-stimulated RAW 264.7 macropages. [Link]
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Weldon, R. B., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 171(2), e213–e218. [Link]
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Kim, B. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 548–556. [Link]
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Ren, W., et al. (2008). Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells. Journal of Bone and Mineral Research, 23(4), 515–523. [Link]
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Application Notes & Protocols: Investigating the Antibacterial Potential of 4-chloro-N-(4-hydroxyphenyl)benzamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates a robust pipeline of novel antimicrobial agents with diverse mechanisms of action. Among the promising scaffolds in medicinal chemistry are N-phenylbenzamide derivatives, a class of compounds recognized for a wide spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][2][3][4] These molecules, often structurally related to salicylanilides, have garnered significant attention for their potential to combat drug-resistant pathogens.[5]
This guide focuses on 4-chloro-N-(4-hydroxyphenyl)benzamide , a specific derivative within this class. We provide a detailed exploration of its application in antibacterial research, moving from fundamental characterization to advanced mechanistic studies. The protocols herein are designed to be comprehensive, explaining not just the procedural steps but also the underlying scientific rationale, thereby equipping researchers to rigorously evaluate the compound's antimicrobial efficacy and therapeutic potential.
Compound Profile:
-
Compound Name: this compound
-
Synonyms: N-(4-Chlorobenzoyl)tyramine, 4-Chloro-N-(4-hydroxyphenethyl)benzamide
-
Molecular Formula: C₁₅H₁₄ClNO₂[6]
-
Molecular Weight: 275.73 g/mol [6]
Synthesis and Physicochemical Properties
A reliable synthesis is foundational to any experimental investigation. This compound can be synthesized via a direct amidation reaction. This typically involves the acylation of 4-(2-aminoethyl)phenol (tyramine) with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[7]
Caption: General synthesis scheme for this compound.
For biological assays, preparing a stable stock solution is critical. Due to the hydrophobic nature of its two aromatic rings, this compound is predicted to be poorly soluble in aqueous media.[8] Therefore, a high-purity polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended for creating a concentrated stock solution (e.g., 10-50 mg/mL), which can then be serially diluted in the appropriate testing medium.
Postulated Mechanisms of Antibacterial Action
The N-phenylbenzamide scaffold can interfere with several vital bacterial processes. While the precise mechanism for this specific derivative requires empirical validation, insights from structurally similar compounds suggest two primary modes of action.[5]
-
Cell Division Inhibition: A key target for some benzamide derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[5] FtsZ is a prokaryotic tubulin homologue that polymerizes to form the Z-ring at the site of division, a critical step for bacterial cytokinesis.[5] Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.
-
Cell Membrane Disruption: The composition of the bacterial cell wall and membrane is a crucial determinant of susceptibility. For Gram-positive bacteria, which have a thick peptidoglycan cell wall, electrostatic interactions are often dominant.[9] In contrast, the outer membrane of Gram-negative bacteria requires compounds to have specific hydrophobic and steric properties to gain entry and interact with the inner membrane or intracellular targets.[9]
Caption: Potential antibacterial mechanisms of action.
Core Application: Antibacterial Susceptibility Testing
The foundational assessment of any potential antibacterial agent involves determining its potency in inhibiting growth and killing bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold-standard metrics for this evaluation.[10][11][12]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a reliable and widely used technique.[14][15]
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well, clear, flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick a single colony and inoculate it into 5 mL of MHB. Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth. b. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. c. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after adding the compound will be ~5 x 10⁵ CFU/mL.[10][11]
-
Compound Dilution: a. Add 100 µL of sterile MHB to all wells of a 96-well plate except the first column. b. Prepare a starting concentration of the test compound (e.g., 256 µg/mL) in the first column by adding the appropriate amount of stock solution to MHB for a total volume of 200 µL. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.
-
Controls:
-
Growth Control (Column 11): 100 µL of MHB + 100 µL of the final bacterial inoculum. This well should show turbidity.
-
Sterility Control (Column 12): 200 µL of uninoculated MHB. This well should remain clear.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. The total volume in each well is now 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[11]
-
Data Analysis: The MIC is the lowest compound concentration at which no visible turbidity (bacterial growth) is observed.[11]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum after incubation for 24 hours.[16][17] This test distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting) ones.[18]
Procedure:
-
Sub-culturing from MIC Plate: Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[12]
-
Plating: Mix the contents of each selected well gently. Using a calibrated loop or pipette, plate 10-100 µL from each of these clear wells onto separate, appropriately labeled Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Data Analysis: a. Count the number of colonies on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[16][17]
Advanced Mechanistic and Kinetic Investigations
Caption: Experimental workflow for evaluating a novel antibacterial compound.
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay reveals the rate at which an antibacterial agent kills a bacterial population over time.
Procedure:
-
Prepare a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) in several flasks of fresh MHB.
-
Add the test compound to different flasks at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.[19]
-
Incubate all flasks at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[19]
-
Perform serial ten-fold dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto MHA plates to determine the viable CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal agent is typically defined by a ≥3-log₁₀ reduction in CFU/mL within 24 hours.[19]
Protocol 4: Bacterial Membrane Integrity Assay
This assay determines if the compound's mechanism involves damaging the bacterial cell membrane. It utilizes a fluorescent dye, Propidium Iodide (PI), which is normally membrane-impermeable but can enter cells with compromised membranes and fluoresce upon binding to nucleic acids.[20][21][22]
Procedure:
-
Grow and wash bacteria, resuspending them in a suitable buffer (like PBS) to an OD₆₀₀ of ~0.1.
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Add the test compound at various concentrations (e.g., 1x and 2x MIC). Include a positive control (e.g., 70% isopropanol to cause 100% disruption) and a negative control (untreated cells).[23]
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Add Propidium Iodide to each well to a final concentration of ~1-5 µM.[23][24] Incubate for 5-15 minutes in the dark.[23][24]
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[21]
-
A significant increase in fluorescence in treated wells compared to the negative control indicates membrane permeabilization.[20]
Selectivity and Safety Assessment
A promising antibacterial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.
Protocol 5: In Vitro Cytotoxicity Assay on Mammalian Cells
The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[25][26]
Procedure:
-
Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing two-fold serial dilutions of the test compound. Include vehicle controls (DMSO) and an untreated control.
-
Incubate the plate for 24 to 48 hours in a humidified CO₂ incubator at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[25]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. Plot this against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation and Interpretation
Summarizing quantitative data in a clear, tabular format is essential for comparison and analysis. The therapeutic potential can be initially gauged by comparing the antimicrobial potency (MIC) against the host cell toxicity (IC₅₀).
Table 1: Example Data Summary for this compound
| Organism/Cell Line | Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | IC₅₀ (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 4 | 8 | N/A |
| Escherichia coli | ATCC 25922 | Negative | 32 | >64 | N/A |
| HEK293 (Human Cells) | N/A | N/A | N/A | N/A | >128 |
Interpretation: In this hypothetical example, the compound shows greater potency against the Gram-positive bacterium. The MBC/MIC ratio for S. aureus is 2, suggesting a bactericidal mode of action (a ratio ≤4 is often considered bactericidal). The high IC₅₀ value relative to the MIC values indicates good selectivity, a desirable trait for a potential therapeutic agent.
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JoVE. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. JoVE. [Link]
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MDPI. (n.d.). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. MDPI. [Link]
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Application and Protocol Guide: Investigating the Anti-inflammatory Activity of 4-chloro-N-(4-hydroxyphenyl)benzamide in RAW 264.7 Macrophages
Introduction: The Rationale for Investigating 4-chloro-N-(4-hydroxyphenyl)benzamide in Macrophage-Mediated Inflammation
Macrophages are pivotal cells in the innate immune system, acting as sentinels that recognize and eliminate pathogens and cellular debris.[1] Upon encountering inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), macrophages undergo activation, leading to the production of a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While this response is crucial for host defense, its dysregulation can contribute to the pathogenesis of chronic inflammatory diseases. Consequently, the modulation of macrophage activity represents a key therapeutic strategy for a multitude of inflammatory disorders.[2][3]
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response in macrophages.[1][4][5][6][7][8] Activation of these pathways by stimuli like LPS triggers the transcription of genes encoding pro-inflammatory mediators.[1][3][9] Therefore, compounds that can inhibit these signaling cascades are of significant interest as potential anti-inflammatory agents.
Benzamide derivatives have emerged as a class of compounds with diverse biological activities, including anti-inflammatory properties.[10][11] Some benzamides have been shown to exert their effects by inhibiting NF-κB activation.[10] This application note details a comprehensive set of protocols to investigate the anti-inflammatory potential of a specific benzamide compound, this compound, using the well-established murine macrophage cell line, RAW 264.7. These protocols are designed to assess the compound's effects on cell viability, nitric oxide production, and pro-inflammatory cytokine secretion, providing a robust framework for its initial characterization as a potential anti-inflammatory agent.
Experimental Workflow: A Step-by-Step Overview
The following diagram outlines the comprehensive workflow for evaluating the anti-inflammatory activity of this compound. This workflow ensures a systematic investigation, from initial cytotoxicity assessment to the quantification of key inflammatory markers.
Caption: Experimental workflow for assessing the anti-inflammatory activity of the test compound.
Core Protocols
Protocol 1: Culturing and Maintenance of RAW 264.7 Macrophages
Rationale: Establishing and maintaining a healthy, actively proliferating culture of RAW 264.7 cells is fundamental to obtaining reproducible and reliable experimental results. This protocol details the standard procedures for cell culture.
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Medium Preparation: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of RAW 264.7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.
-
Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete DMEM. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[12][13]
-
Subculturing: When cells reach 80-90% confluency, remove the culture medium and wash the cell monolayer with 5 mL of sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Cell Resuspension: Add 7-8 mL of complete DMEM to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Seeding for Experiments: Perform a cell count using a hemocytometer or automated cell counter. Seed cells into appropriate culture plates (e.g., 96-well or 24-well) at the densities specified in the subsequent protocols.[13]
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
Rationale: Before evaluating the anti-inflammatory properties of this compound, it is crucial to determine the concentration range that is not toxic to the RAW 264.7 cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
RAW 264.7 cells in complete DMEM
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[15] Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Measurement of Nitric Oxide Production using the Griess Assay
Rationale: Inducible nitric oxide synthase (iNOS) is expressed in macrophages upon LPS stimulation, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[17] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[18][19][20][21][22]
Materials:
-
RAW 264.7 cells in complete DMEM
-
24-well plates
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well flat-bottom plate for assay reading
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.[12]
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[17][23] Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess reagent (prepared by mixing equal volumes of Component A and Component B immediately before use).[21]
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 1-100 µM).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[19][21][22]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines produced by activated macrophages that play a crucial role in the inflammatory cascade.[24][25] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in the cell culture supernatant.[26][27]
Materials:
-
Cell culture supernatants (from Protocol 3)
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Wash buffer (as provided in the kit or PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.[28]
-
Coating: If using a non-pre-coated plate, coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add 100 µL of the standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[24]
-
Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add the TMB substrate solution. Incubate until a color develops.[27]
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve.
Mechanistic Insights: The Role of NF-κB and MAPK Signaling
The anti-inflammatory effects of this compound are likely mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are the primary regulators of the inflammatory gene expression program in macrophages.[1][4][5][6][7][8]
NF-κB Signaling Pathway: In resting macrophages, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[9] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[9] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers, allowing them to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[1][9]
MAPK Signaling Pathway: The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6][8] These kinases are activated by a cascade of upstream kinases in response to inflammatory stimuli.[5][6] Once activated, MAPKs phosphorylate and activate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which also contributes to the expression of inflammatory genes. There is significant crosstalk between the NF-κB and MAPK pathways, and they often act in concert to regulate the inflammatory response.[4]
The following diagram illustrates the potential points of inhibition for an anti-inflammatory compound within these pathways.
Caption: Key inflammatory signaling pathways in macrophages and potential inhibitory targets.
Data Presentation and Interpretation
The quantitative data obtained from the assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 25 | 92.1 ± 5.5 |
| 50 | 88.5 ± 7.3 |
| 100 | 55.2 ± 8.9 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibition of LPS-Induced Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) | % Inhibition |
| Control (Untreated) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + Compound (10 µM) | 25.1 ± 2.1 | 30 |
| LPS + Compound (25 µM) | 15.7 ± 1.8 | 56 |
| LPS + Compound (50 µM) | 8.9 ± 1.2 | 75 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Inhibition of LPS-Induced TNF-α and IL-6 Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | 50 ± 8 | 25 ± 5 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 |
| LPS + Compound (10 µM) | 1800 ± 110 | 1300 ± 90 |
| LPS + Compound (25 µM) | 1100 ± 95 | 850 ± 70 |
| LPS + Compound (50 µM) | 600 ± 70 | 400 ± 50 |
Data are presented as mean ± SD from three independent experiments.
Interpretation of Results:
-
A dose-dependent decrease in cell viability will determine the non-toxic concentrations of the compound for subsequent anti-inflammatory assays.
-
A significant and dose-dependent reduction in nitrite concentration in the supernatant of LPS-stimulated cells treated with the compound indicates inhibition of NO production.
-
A significant and dose-dependent decrease in the secretion of TNF-α and IL-6 in LPS-stimulated cells treated with the compound confirms its anti-inflammatory activity.
These results would provide strong preliminary evidence for the anti-inflammatory potential of this compound, warranting further investigation into its precise mechanism of action, potentially through Western blotting to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
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Huang, J. T., Welch, J. S., & Ricote, M. (1999). Novel eicosanoid activators of PPAR gamma formed by RAW 264.7 macrophage cultures. The Journal of biological chemistry, 274(44), 31413–31420. [Link]
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Li, Y., & Liu, Y. (2022). Three-Dimensional RAW264.7 Cell Model on Electrohydrodynamic Printed Poly(ε-Caprolactone) Scaffolds for In Vitro Study of Anti-Inflammatory Compounds. ACS applied bio materials, 5(1), 226–236. [Link]
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- 1. Frontiers | NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells [frontiersin.org]
- 2. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration | Semantic Scholar [semanticscholar.org]
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- 9. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Determining the Dose-Response Curve of 4-chloro-N-(4-hydroxyphenyl)benzamide in Cancer Cells: An Application Note and Protocol
Introduction: The Therapeutic Potential of Benzamide Derivatives
Benzamides are a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Several derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as the reversal of multidrug resistance, induction of apoptosis via reactive oxygen species (ROS) generation, and antimicrotubule activity. The compound 4-chloro-N-(4-hydroxyphenyl)benzamide belongs to this promising class. A critical initial step in evaluating the anticancer potential of any new compound is to quantify its cytotoxic effects on cancer cells.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to determine the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value is a key pharmacological parameter that quantifies the potency of a compound in inhibiting a biological process—in this case, cancer cell viability—by 50%.[1][2] Establishing a reliable and reproducible dose-response curve is fundamental for preclinical drug assessment, enabling the identification of sensitive cell lines and providing a basis for mechanistic studies.
The protocol herein details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
Principle of the MTT Assay
The core of this protocol is the MTT assay, which relies on the enzymatic activity of mitochondrial dehydrogenases within living, metabolically active cells. These enzymes cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The quantity of formazan produced is directly proportional to the number of viable cells.[4] By dissolving these crystals and measuring the absorbance of the resulting solution, we can quantify the effect of this compound on cell viability across a range of concentrations. A decrease in signal indicates a reduction in metabolic activity, and thus, cytotoxicity.[3]
PART 1: Experimental Design & Rationale
A robust dose-response analysis requires careful planning to ensure the data is reliable and interpretable. The following sections detail not just the "what" but the "why" behind each critical step.
Cell Line Selection: A Strategic Choice
The choice of cell lines is paramount and should be guided by the research question.[5] Human cancer cell lines are invaluable models, but each possesses unique genetic and phenotypic traits that influence drug response.[6] For a broad initial screening of this compound, a panel of cell lines representing different cancer types is recommended.[7]
-
MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line, commonly used in breast cancer research.
-
A549: A lung carcinoma cell line, representing a prevalent and often aggressive cancer type.
-
HCT116: A colon carcinoma cell line, useful for investigating therapies against gastrointestinal cancers.
-
MCF-10A: A non-tumorigenic breast epithelial cell line. Including a "normal" cell line is crucial for assessing the compound's selectivity. A promising anticancer agent should exhibit significantly higher potency against cancer cells than normal cells.
The Importance of Controls: A Self-Validating System
Every protocol must be a self-validating system. Controls are not optional; they are essential for data integrity and interpretation.[8]
-
Untreated Control (Cells + Medium): Represents 100% cell viability and serves as the primary reference for calculating the effect of the compound.
-
Vehicle Control (Cells + Medium + DMSO): The compound is dissolved in a solvent, typically Dimethyl Sulfoxide (DMSO).[9] The vehicle control contains the highest concentration of DMSO used in the experiment (typically <0.5%) to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.[10][11]
-
Blank Control (Medium Only): Contains only the culture medium and assay reagents. This allows for the subtraction of background absorbance from all other readings, increasing the accuracy of the measurements.[12]
-
Positive Control (Optional but Recommended): A known cytotoxic drug (e.g., Doxorubicin) can be included to confirm that the assay system is responsive and capable of detecting cell death.[8]
PART 2: Detailed Experimental Protocol
This section provides a step-by-step methodology for determining the IC50 value of this compound using the MTT assay in a 96-well plate format.
Materials and Reagents
-
Cell Lines: MCF-7, A549, HCT116, MCF-10A (or other selected lines).
-
Compound: this compound.
-
Culture Media: Appropriate complete media for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Consumables & Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Sterile serological pipettes and pipette tips.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Workflow Diagram
Caption: Experimental workflow for IC50 determination using the MTT assay.
Step-by-Step Procedure
Step 1: Cell Seeding (Day 1)
-
Culture the selected cell lines until they are in the exponential growth phase (approximately 70-80% confluency).
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per 100 µL, determined empirically for each cell line).[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume growth.[3]
Step 2: Compound Preparation and Cell Treatment (Day 2)
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[9] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Serial Dilutions: Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations. A common approach is a 2-fold or 3-fold dilution series across 8-10 points (e.g., from 100 µM down to sub-micromolar concentrations).[13]
-
Causality: A wide concentration range is essential to capture the full sigmoidal shape of the dose-response curve, from no effect to maximal inhibition.[14]
-
-
Treat Cells: Carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Add Controls: Add 100 µL of medium containing the highest concentration of DMSO to the "Vehicle Control" wells. Add 100 µL of fresh medium to the "Untreated Control" wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). The incubation time should be consistent across experiments.
Step 3: MTT Assay and Data Acquisition (Day 4)
-
After the incubation period, carefully remove the treatment medium from each well.
-
Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[3]
-
Solubilize Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of 100% DMSO to each well to dissolve the crystals.[4]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Measure Absorbance: Read the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[15]
PART 3: Data Analysis and Interpretation
Raw absorbance values must be processed to determine cell viability and subsequently calculate the IC50.
Calculating Percent Viability
The viability of cells in each treated well is expressed as a percentage relative to the vehicle control.
-
Subtract Background: First, calculate the average absorbance of the blank (medium only) wells. Subtract this average from the absorbance reading of all other wells.[12][16]
-
Calculate Percent Viability: Use the following formula for each compound concentration:[17]
% Viability = ( [OD of Treated Sample - OD of Blank] / [OD of Vehicle Control - OD of Blank] ) x 100
Data Presentation: Hypothetical Results
The processed data should be organized into a clear table.
| Concentration (µM) | Log(Concentration) | Avg. Absorbance (570 nm) | Corrected Absorbance | % Viability |
| Blank | N/A | 0.052 | 0.000 | N/A |
| Vehicle (0) | N/A | 1.252 | 1.200 | 100.0 |
| 0.1 | -1.00 | 1.210 | 1.158 | 96.5 |
| 0.3 | -0.52 | 1.156 | 1.104 | 92.0 |
| 1.0 | 0.00 | 0.988 | 0.936 | 78.0 |
| 3.0 | 0.48 | 0.682 | 0.630 | 52.5 |
| 10.0 | 1.00 | 0.352 | 0.300 | 25.0 |
| 30.0 | 1.48 | 0.148 | 0.096 | 8.0 |
| 100.0 | 2.00 | 0.082 | 0.030 | 2.5 |
Table 1: Example data processing for a dose-response experiment with this compound on MCF-7 cells after 48h treatment.
Generating the Dose-Response Curve and Determining IC50
The most reliable method for determining the IC50 is to plot the data and fit a sigmoidal curve using non-linear regression analysis.[1] Software such as GraphPad Prism is highly recommended for this purpose.[14][18]
-
Plot Data: Create an XY graph. Plot the log-transformed concentrations of the compound on the X-axis and the corresponding % Viability on the Y-axis.[14]
-
Non-linear Regression: Use a non-linear regression model to fit the data. The most common model is the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[1]
-
Determine IC50: The software will calculate the best-fit curve and provide the IC50 value, which is the concentration at which the response (viability) is 50%.[18]
Sources
- 1. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 2. graphpad.com [graphpad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. clyte.tech [clyte.tech]
- 13. bitesizebio.com [bitesizebio.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-chloro-N-(4-hydroxyphenyl)benzamide
Welcome to the technical support center for the synthesis and optimization of 4-chloro-N-(4-hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific amide synthesis. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and data-driven recommendations to enhance your reaction yields and product purity.
Reaction Overview: The Schotten-Baumann Approach
The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution, specifically the acylation of 4-aminophenol with 4-chlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is robust but can present challenges related to selectivity, side reactions, and purification.[1][2]
The core transformation involves the attack of the nucleophilic amino group of 4-aminophenol on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3][4]
Sources
addressing 4-chloro-N-(4-hydroxyphenyl)benzamide solubility issues in assays
Technical Support Center: 4-Chloro-N-(4-hydroxyphenyl)benzamide
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues that can compromise assay integrity and reproducibility. As Senior Application Scientists, we have curated this information based on both fundamental chemical principles and extensive laboratory experience. Our goal is to empower you with the knowledge to not only solve immediate problems but also to build more robust and reliable experimental systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered with this compound.
Q1: My this compound stock solution in DMSO is clear, but the compound precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?
A: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity, a common issue for molecules with low aqueous solubility. This compound is sparingly soluble in water. While it readily dissolves in a polar aprotic solvent like DMSO, this high concentration cannot be maintained when diluted into a predominantly aqueous environment like your assay buffer.
Immediate Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤1% in your assay. Many biological systems can tolerate this, but it's crucial to run a vehicle control to confirm it doesn't affect your results.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute your DMSO stock into a 50:50 mixture of DMSO and your aqueous buffer, then further dilute this intermediate stock into the final assay buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Check Working Concentration: Are you working at a concentration that exceeds the compound's aqueous solubility limit? Re-evaluate the required concentration for your experiment. It may be necessary to work at a lower, more soluble concentration.
Q2: I've managed to get my compound into solution, but I see precipitation forming in my assay plate over the course of a multi-hour incubation. What causes this time-dependent precipitation?
A: This phenomenon often indicates that you have created a supersaturated or metastable solution. While the compound may appear dissolved initially, it is not thermodynamically stable and will begin to aggregate and precipitate over time.
Causality and Solutions:
-
Nucleation Sites: Minor imperfections or scratches on the surface of microplates can act as nucleation sites, initiating precipitation. Using new, high-quality plates may help.
-
Temperature Fluctuations: Small changes in temperature during a long incubation can affect solubility. Ensure your incubator maintains a highly stable temperature.
-
Buffer Compatibility: Components in your buffer (e.g., high salt concentrations, certain ions) can decrease the solubility of your compound over time. Consider preparing a simplified buffer for initial solubility tests to identify problematic components.
Q3: Can I use pH to my advantage to increase the solubility of this compound?
A: Absolutely. The solubility of ionizable compounds is highly dependent on pH. This compound has a phenolic hydroxyl group, making it a weak acid. At a pH above its pKa, this group will be deprotonated, forming a more polar (and thus more water-soluble) phenolate anion.
Practical Application:
-
Determine the pKa: The predicted acidic pKa of the phenolic hydroxyl group is approximately 9.0-9.5.
-
Adjust Buffer pH: If your assay can tolerate it, increasing the pH of your assay buffer to be at or slightly above the pKa will significantly increase the compound's solubility. For example, moving from a pH 7.4 buffer to a pH 8.0 or 8.5 buffer could prevent precipitation.
-
Important Caveat: You must validate that changing the pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability, protein stability). Always run pH-matched vehicle controls.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides structured workflows and detailed protocols for systematically diagnosing and solving complex solubility issues.
Guide 1: Systematic Assessment of Compound Solubility
Before proceeding with complex assays, it is crucial to quantitatively determine the solubility of your compound in the specific buffer system you plan to use. This "solubility profiling" will save significant time and resources.
Protocol: Kinetic Solubility Assessment using Nephelometry
This protocol provides a quantitative measure of the concentration at which a compound begins to precipitate from a solution.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare Assay Buffer Series: In a 96-well plate, add your final assay buffer to multiple wells.
-
Create Concentration Gradient: Use a liquid handler or multichannel pipette to perform serial dilutions of your DMSO stock directly into the buffer-containing wells. This will create a concentration gradient of your compound (e.g., from 100 µM down to 0.1 µM).
-
Incubate and Read: Seal the plate and incubate at your experimental temperature (e.g., 37°C) for 2 hours.
-
Measure Turbidity: Use a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength like 650 nm.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The point at which the turbidity begins to sharply increase above the baseline indicates the onset of precipitation. This concentration is your kinetic solubility limit in that specific buffer.
Data Interpretation Table:
| Turbidity Reading | Interpretation | Recommended Action |
| Flat Baseline | Compound is soluble across the tested range. | Proceed with assay, using concentrations well below the highest tested. |
| Sharp Inflection Point | Precipitation occurs at a specific concentration. | Your maximum working concentration must be below this solubility limit. |
| High Initial Turbidity | Compound precipitates immediately even at low concentrations. | The buffer system is incompatible. Proceed to Guide 2. |
Guide 2: Employing Solubilizing Excipients
When buffer modification and solvent concentration adjustments are insufficient, the use of formulation aids or "excipients" can be a powerful strategy.
Workflow for Selecting a Solubilizing Excipient:
The following diagram illustrates a decision-making workflow for selecting an appropriate excipient.
Caption: Decision workflow for addressing compound precipitation.
Commonly Used Excipients:
| Excipient Class | Example | Typical Conc. | Mechanism of Action | Cautions |
| Cyclodextrins | Kleptose® (Hydroxypropyl-β-cyclodextrin) | 1-5% (w/v) | Forms an inclusion complex where the hydrophobic compound resides within the cyclodextrin's non-polar cavity, while the hydrophilic exterior interacts with water. | Can sometimes extract cholesterol from cell membranes in cell-based assays. |
| Non-ionic Surfactants | Tween® 20, Tween® 80 | 0.01-0.1% (v/v) | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Can interfere with protein-protein interactions or disrupt cell membranes at higher concentrations. |
| Co-solvents | PEG 400 (Polyethylene Glycol 400) | 1-10% (v/v) | Reduces the overall polarity of the aqueous solvent, making it more favorable for the compound to remain dissolved. | Can alter protein conformation or enzyme kinetics. Must be validated. |
Protocol: Screening Excipients
-
Prepare several aliquots of your assay buffer.
-
To each aliquot, add a different excipient at a concentration within its typical working range (see table above). Include a "no excipient" control.
-
Repeat the Kinetic Solubility Assessment protocol (Guide 1) for each excipient-containing buffer.
-
Compare the solubility limits. The buffer that provides the highest solubility without interfering in a "no compound" assay control is your best choice.
Part 3: Final Checklist & Best Practices
-
Always Run Vehicle Controls: Every plate should include wells with the final concentration of DMSO and any other excipients used, but without the test compound. This ensures that what you are measuring is an effect of the compound, not the solvent system.
-
Visually Inspect Plates: Before reading your assay results, visually inspect the plates under a microscope for any signs of precipitation. What may not be detectable by a plate reader can still be present and can sequester your compound, leading to artificially low potency.
-
Prepare Fresh Dilutions: Avoid freeze-thawing intermediate dilutions in aqueous buffers. Prepare them fresh from your DMSO stock for each experiment to ensure consistency and avoid precipitation that may have occurred during storage.
-
Consider Sonication: Gentle sonication of the stock solution or intermediate dilutions can sometimes help break up small aggregates and improve dissolution. However, be cautious with sensitive proteins or compounds.
By systematically applying these principles and protocols, you can effectively manage the solubility challenges posed by this compound, leading to more accurate, reproducible, and reliable experimental data.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71430, this compound. [Link]
Technical Support Center: Recrystallization of 4-chloro-N-(4-hydroxyphenyl)benzamide
Welcome to the technical support guide for the purification of 4-chloro-N-(4-hydroxyphenyl)benzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the recrystallization of this compound. The guidance herein is tailored for researchers, scientists, and professionals in drug development, emphasizing the scientific principles behind the purification process.
Fundamentals of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[2]
The success of this technique is critically dependent on the selection of an appropriate solvent. A good solvent should exhibit high solubility for this compound at elevated temperatures but low solubility at room or sub-ambient temperatures.[2][3] This temperature-dependent solubility is the primary driver for high recovery of the purified product.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound in a direct question-and-answer format.
Question: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystalline structure upon cooling.[4] This is a common issue, especially with compounds that have melting points lower than the boiling point of the solvent used, or when the solution is supersaturated with impurities.
Causality & Solution:
-
High Solute Concentration: The most frequent cause is cooling a supersaturated solution too quickly, preventing molecules from orienting into a crystal lattice.[4]
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[4][5] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools gradually can promote proper crystal growth.
-
-
-
Solution: If slow cooling fails, you may need to choose a different solvent with a lower boiling point.[5] Alternatively, a mixed-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is less soluble) until turbidity (cloudiness) appears. Reheat to clarify and then cool slowly.[6][7]
-
Question: I have very low or no crystal formation after cooling the solution, even in an ice bath. What should I do?
Answer:
This is one of the most common frustrations in recrystallization and typically points to one of two issues: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[4][8]
Causality & Solution:
-
Excess Solvent: Using too much solvent is the most common reason for poor yield.[4][8] The solution is not saturated enough for crystals to form upon cooling.
-
Solution: The remedy is to remove some of the solvent. Gently heat the solution to its boiling point and evaporate a portion of the solvent in a fume hood.[4][7] Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly, trapping impurities.
-
-
Supersaturation: Sometimes, a solution can become cooled below its saturation point without forming crystals—a state known as supersaturation.[4][8] Crystal growth requires a nucleation site, a point where the first few molecules arrange into a lattice.
-
Solution:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[5][8] The microscopic rough edges of the scratch can serve as ideal nucleation sites.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution.[4][5] This "seed crystal" provides a template for further crystal growth.
-
-
Question: The crystals I obtained are colored, but the pure compound should be white. How can I remove the colored impurities?
Answer:
Colored impurities are common and often arise from side reactions or residual starting materials during synthesis. These are typically large, polar, and conjugated molecules that can be effectively removed.
Causality & Solution:
-
Adsorption of Impurities: The color is due to impurities that are either dissolved in the solvent or have become trapped in the crystal lattice.
-
Solution: The use of activated charcoal (decolorizing carbon) is the standard method for removing colored impurities.[6] After dissolving your crude product in the minimum amount of hot solvent, and before the hot filtration step (if performed), cool the solution slightly to prevent flash boiling. Add a very small amount of activated charcoal (a spatula tip is often sufficient). Swirl the mixture and gently heat it back to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon particles.[6] Remove the charcoal via hot gravity filtration and then allow the clear filtrate to cool and crystallize. Caution: Using too much charcoal will adsorb your product as well, leading to a lower yield.[6] Also, charcoal should not be used in the recrystallization of phenolic compounds as it may contain ferric ions that can form colored complexes.[6]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for this compound?
The ideal solvent should dissolve the compound well when hot but poorly when cold.[1][2] Given the structure of this compound (containing polar amide and phenol groups, and a nonpolar chlorophenyl group), solvents of intermediate to high polarity are good starting points. Ethanol, methanol, acetone, or mixtures like ethanol/water or acetone/hexane are often effective for aromatic amides.[9][10] A good practice is to perform small-scale solubility tests in test tubes with various solvents before committing to a bulk recrystallization.[1]
Q2: What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent system is used when no single solvent has the ideal solubility characteristics.[7] This is common for compounds that are either very soluble in most solvents or poorly soluble in all. You would use a pair of miscible solvents, one in which the compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[7] The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly.
Q3: Why is slow cooling important?
Slow cooling is crucial for the formation of large, pure crystals.[1] Rapid cooling causes the solid to precipitate quickly, trapping impurities within the rapidly forming crystal lattice.[7] A slow cooling process allows for the selective deposition of the desired molecules, resulting in a higher purity product.
Q4: How do I know if my recrystallized product is pure?
The most common methods to assess purity after recrystallization are melting point determination and thin-layer chromatography (TLC). A pure compound will have a sharp, narrow melting point range close to the literature value. Impurities typically depress and broaden the melting point range. Comparing the TLC of the crude and recrystallized material against a standard should show the disappearance of impurity spots.
Data & Visualization
Solvent Selection Guide
The following table provides a starting point for solvent selection for the recrystallization of polar aromatic compounds like this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability Notes |
| Water | 100 | 80.1 | May be a good "anti-solvent" with a more polar organic solvent due to the phenolic group.[9] |
| Ethanol | 78 | 24.5 | A very common and effective solvent for compounds with polar groups.[9] |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and has a lower boiling point. |
| Acetone | 56 | 20.7 | A good solvent for a wide range of organic compounds.[10] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent; often used in combination with hexanes.[9] |
| Acetonitrile | 82 | 37.5 | Can give very good results for the recrystallization of amides.[10] |
| Toluene | 111 | 2.4 | A non-polar solvent, likely to be a poor solvent for this compound but could be used as an anti-solvent. |
| Hexane/Heptane | ~69 / ~98 | ~1.9 | Very non-polar; useful as an anti-solvent in a mixed-solvent system.[9] |
Recrystallization Workflow Diagram
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Detailed Experimental Protocol
This protocol provides a general step-by-step methodology for the recrystallization of this compound.
-
Solvent Selection: In separate test tubes, place ~20 mg of the crude solid. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is insoluble, heat the test tube in a water bath. If the solid dissolves when hot but reappears upon cooling, you have found a potentially suitable solvent.[6]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add a boiling chip or a magnetic stir bar. Add the chosen hot solvent portion-wise, with heating and swirling, until the solid just dissolves.[7] Avoid adding a large excess of solvent.[2]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a short-stem or stemless funnel and fluted filter paper. Keep the filtration apparatus hot to prevent premature crystallization in the funnel.[11] Collect the hot, clear filtrate in a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Basrah. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. Home Page [chem.ualberta.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: 4-chloro-N-(4-hydroxyphenyl)benzamide in DMSO Solutions
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-chloro-N-(4-hydroxyphenyl)benzamide. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in drug discovery due to its ability to dissolve a broad range of polar and nonpolar compounds.[1][2] However, the stability of compounds in DMSO can be influenced by various factors, including storage conditions and the inherent chemical properties of the solute. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability issues you may encounter when working with this compound dissolved in DMSO.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound in DMSO.
Q1: What is the expected solubility of this compound in DMSO?
Q2: What are the primary degradation pathways for this compound in solution?
A2: The two most likely degradation pathways for this compound are:
-
Hydrolysis: The amide bond is susceptible to cleavage, especially under acidic or basic conditions, which would yield 4-chlorobenzoic acid and 4-aminophenol. While DMSO is aprotic, the presence of water can facilitate this process.
-
Oxidation: The hydroxyphenyl group is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to air (oxygen) and light.
Q3: What are the optimal storage conditions for this compound in DMSO?
A3: To maximize stability, stock solutions in DMSO should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 4°C for short-term storage or -20°C to -80°C for long-term storage.[3][4] Studies have shown that storage at 4°C can maintain the stability of many compounds in DMSO for extended periods.[3][5] Room temperature storage is generally not recommended as it can lead to significant degradation over time.[5][6]
-
Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[4]
-
Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from photolytic degradation.
-
Low Water Content: Use anhydrous DMSO whenever possible, as water can contribute to hydrolysis.[7]
Q4: My DMSO solution of this compound has changed color. What does this indicate?
A4: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation of the phenolic hydroxyl group. This leads to the formation of colored quinone-type structures. This is often a result of prolonged exposure to air or light.
Q5: Can I repeatedly freeze and thaw my DMSO stock solution?
A5: While some studies indicate that many compounds are stable through multiple freeze-thaw cycles, it is best practice to minimize them.[7][8] Each cycle can introduce atmospheric moisture into the vial upon opening, potentially leading to degradation. It is recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. If you must thaw the entire stock, ensure it is brought to room temperature and gently vortexed to ensure homogeneity before use, as some compounds can precipitate upon freezing and may not redissolve evenly.[4]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and resolving common stability issues.
Issue 1: Inconsistent or Decreased Potency in Biological Assays
Symptoms:
-
A gradual or sudden loss of the compound's expected biological activity.
-
Poor reproducibility of experimental results over time.
Potential Causes & Troubleshooting Steps:
-
Compound Degradation: The most likely cause is the chemical degradation of this compound.
-
Verification: Analyze the purity of your DMSO stock solution using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to that of a freshly prepared solution or a solid reference standard. Look for the appearance of new peaks or a decrease in the area of the parent compound peak.
-
Solution: If degradation is confirmed, prepare a fresh stock solution from solid material. Implement the optimal storage conditions outlined in the FAQs (low temperature, inert atmosphere, light protection).
-
-
Compound Precipitation: The compound may have precipitated out of solution, especially after freezing or if the concentration is high.
-
Verification: Visually inspect the solution for any solid particles. Centrifuge the vial and check for a pellet. Even if not visible, precipitation can occur.
-
Solution: Before each use, ensure the solution is completely thawed and brought to room temperature. Gently vortex the vial to redissolve any precipitate. If precipitation is a recurring issue, consider preparing a slightly more dilute stock solution.
-
-
Interaction with DMSO: While DMSO is generally considered a low-reactivity solvent, it can interact with certain compounds or interfere with biological assays.[9]
-
Consideration: DMSO can alter protein conformation and may directly interact with the target protein, potentially affecting the binding of your compound.[9][10]
-
Solution: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experiments, including controls.
-
Issue 2: Appearance of Extraneous Peaks in Analytical Data (HPLC, LC-MS)
Symptoms:
-
New peaks are observed in the chromatogram of your stock solution that were not present initially.
Potential Causes & Troubleshooting Steps:
-
Hydrolytic Degradation: The presence of water in DMSO can lead to the hydrolysis of the amide bond.
-
Identification: Based on the structure, hydrolysis would yield 4-chlorobenzoic acid and 4-aminophenol. Check the mass spectrum for ions corresponding to these fragments.
-
Solution: Use high-purity, anhydrous DMSO for preparing stock solutions. Store the DMSO under dry conditions and handle it in a way that minimizes water absorption (e.g., use a syringe to withdraw the solvent from a sealed bottle).
-
-
Oxidative Degradation: Exposure to atmospheric oxygen can cause oxidation of the hydroxyphenyl group.
-
Identification: Oxidative products can be numerous and may appear as a cluster of new peaks in the chromatogram. A color change in the solution often accompanies this process.
-
Solution: Prepare solutions using deoxygenated DMSO if possible. Store stock solutions under an inert atmosphere (argon or nitrogen) in tightly sealed vials.
-
-
Photodegradation: Exposure to UV or ambient light can induce degradation.
-
Verification: Prepare two samples of the compound in DMSO. Expose one to ambient light for a period (e.g., 24-48 hours) while keeping the other in complete darkness. Analyze both by HPLC. A greater degree of degradation in the light-exposed sample confirms photosensitivity.
-
Solution: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
III. Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO using HPLC
This protocol provides a standardized method to evaluate the stability of your compound under various conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Amber and clear glass vials with screw caps
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM). Inject this sample to obtain the initial purity profile. This will serve as your baseline.
-
Sample Aliquoting and Storage: Aliquot the remaining stock solution into several amber and clear vials.
-
Stress Conditions:
-
Room Temperature/Light: Store one clear vial on the lab bench.
-
Room Temperature/Dark: Store one amber vial in a drawer.
-
Refrigerated (4°C): Store one amber vial in a refrigerator.
-
Frozen (-20°C): Store one amber vial in a freezer.
-
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Sample Preparation for HPLC: Dilute the aged aliquots in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze each sample using the same HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Data Presentation:
| Storage Condition | Time Point | % Parent Compound Remaining | Observations |
| Room Temp/Light | 1 Week | Color change? | |
| Room Temp/Dark | 1 Week | ||
| 4°C/Dark | 1 Week | ||
| -20°C/Dark | 1 Week | ||
| Room Temp/Light | 1 Month | ||
| Room Temp/Dark | 1 Month | ||
| 4°C/Dark | 1 Month | ||
| -20°C/Dark | 1 Month |
IV. Visualizations
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
V. References
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.[Link]
-
Giugliarelli, A., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.[Link]
-
Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath.[Link]
-
Perlara. (2016). DMSO and Drug Discovery. Perlara.[Link]
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. ResearchGate.[Link]
-
Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry. Atlas of Science.[Link]
-
Kubina, R., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.[Link]
-
Barski, O. A., et al. (2013). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PubMed Central.[Link]
-
Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar.[Link]
-
Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). Semantic Scholar.[Link]
-
PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. PubChem.[Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.[Link]
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2012). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. National Institutes of Health.[Link]
-
Wittich, R. M., et al. (2009). Degradation of chloroaromatics by Pseudomonas putida GJ31: assembled route for chlorobenzene degradation encoded by clusters on plasmid pKW1 and the chromosome. PubMed.[Link]
-
Foley, D. P., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.[Link]
-
Aziz-ur-Rehman, et al. (2013). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate.[Link]
-
Rodrigues, M. R., et al. (2012). 4-Chloro-N-(2,3-dimethylphenyl)benzamide. PubMed Central.[Link]
-
Raza, A., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. PubMed Central.[Link]
-
Gowda, B. T., et al. (2011). 4-Chloro-N-phenylbenzamide. ResearchGate.[Link]
-
Sturlaugson, A. L., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ResearchGate.[Link]
-
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons.[Link]
-
Rodrigues, M. R., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. PubMed Central.[Link]
-
PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. PubChem.[Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.[Link]
-
ResearchGate. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4Halo8-quinolinols. ResearchGate.[Link]
Sources
- 1. archive.perlara.com [archive.perlara.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. atlasofscience.org [atlasofscience.org]
Technical Support Center: Synthesis of 4-chloro-N-(4-hydroxyphenyl)benzamide
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Subject: Troubleshooting Common Impurities in the Synthesis of 4-chloro-N-(4-hydroxyphenyl)benzamide
Introduction
The synthesis of this compound, a key intermediate in pharmaceutical development, is typically achieved via the acylation of 4-aminophenol with 4-chlorobenzoyl chloride. While seemingly straightforward, this reaction is susceptible to several side reactions that can introduce impurities, complicating purification, reducing yields, and potentially impacting downstream applications. This guide provides a comprehensive, in-depth resource for identifying, mitigating, and removing these common impurities, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis and workup of this compound in a practical, question-and-answer format.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant byproduct that is more polar than my starting amine. What is it and how do I prevent it?
A1: This is a classic and highly common issue. The impurity is almost certainly 4-chlorobenzoic acid .
-
Causality: The root cause is the hydrolysis of your acylating agent, 4-chlorobenzoyl chloride.[1][2] This reagent is extremely reactive and sensitive to moisture.[1] Even trace amounts of water in your solvent, on the glassware, or from atmospheric humidity will readily convert the acyl chloride into the unreactive carboxylic acid, consuming your reagent and reducing the yield of the desired amide.[1]
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Solvents must be freshly distilled from an appropriate drying agent or sourced from a sealed bottle under an inert atmosphere.[2]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[2]
-
Order of Addition: Slowly add the 4-chlorobenzoyl chloride to the solution of 4-aminophenol.[1] This ensures the amine is readily available to react, making the desired acylation reaction kinetically favored over the competing hydrolysis reaction.
-
Q2: My final product has a pink, brown, or dark gray discoloration. What causes this, and can it be removed?
A2: The discoloration is typically due to the oxidation of unreacted 4-aminophenol .
-
Causality: 4-Aminophenol (p-aminophenol, PAP) is highly susceptible to oxidation, especially when exposed to air and light, forming colored quinone-imine species.[3] This process can be accelerated by basic conditions during the workup or residual metallic impurities. The resulting colored compounds are potent impurities that can be difficult to remove.
-
Preventative & Remediation Strategies:
-
Use High-Purity 4-Aminophenol: Ensure the purity of your starting material. Commercial 4-aminophenol can contain isomeric impurities or traces of aniline which may also contribute to color.[3]
-
Limit Exposure to Air: During the reaction and workup, keep the mixture under an inert atmosphere where possible.
-
Purification:
-
Activated Carbon (Charcoal): During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb the colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing yield.
-
Recrystallization: A carefully performed recrystallization is often effective at excluding these colored byproducts from the crystal lattice of your desired product.
-
-
Q3: My TLC shows multiple spots, including one that corresponds to my 4-aminophenol starting material. Why is the reaction incomplete?
A3: An incomplete reaction can stem from several factors, often related to stoichiometry, reagent purity, or reaction conditions.
-
Causality & Solutions:
-
Insufficient Acylating Agent: If some of your 4-chlorobenzoyl chloride hydrolyzed to 4-chlorobenzoic acid (see Q1), you will have a stoichiometric deficiency. Consider using a slight excess (e.g., 1.05-1.1 equivalents) of 4-chlorobenzoyl chloride to compensate for potential minor hydrolysis.
-
Inadequate Base: The reaction produces one equivalent of HCl, which protonates the amino group of 4-aminophenol, rendering it non-nucleophilic. A non-nucleophilic base (like pyridine or triethylamine) must be added to scavenge this HCl and maintain the amine in its reactive, freebase form. Ensure you are using at least one equivalent of this scavenger base.
-
Low Temperature/Short Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration at an appropriate temperature. Monitor the reaction progress by TLC until the 4-aminophenol spot is no longer visible.
-
Q4: I see a less polar impurity in my LC-MS with a mass corresponding to the addition of two 4-chlorobenzoyl groups. What is this?
A4: This impurity is likely the O,N-diacylated byproduct : 4-((4-chlorobenzamido)phenyl) 4-chlorobenzoate.
-
Causality: While the amino group of 4-aminophenol is significantly more nucleophilic than the hydroxyl group, under certain conditions (e.g., strong base, high temperature, or a large excess of acyl chloride), the hydroxyl group can also be acylated. This results in the formation of an ester in addition to the primary amide.
-
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of 4-chlorobenzoyl chloride.
-
Temperature Control: Run the reaction at a controlled, moderate temperature (e.g., 0 °C to room temperature) to favor the more kinetically rapid N-acylation over the slower O-acylation.
-
Base Selection: Using a milder base like pyridine can be more selective than stronger bases which might deprotonate the phenol and enhance its nucleophilicity.
-
Visualizing Reaction & Impurity Pathways
The following diagram illustrates the primary synthetic route to this compound and the formation pathways of the most common impurities discussed.
Caption: Main reaction and key impurity formation pathways.
Troubleshooting Guide: Summary Table
| Observed Problem | Probable Cause(s) | Recommended Solutions & Actions |
| Low Yield | Hydrolysis of 4-chlorobenzoyl chloride.[1] | Use rigorous anhydrous conditions and an inert atmosphere; slow addition of acyl chloride.[2] |
| Incomplete reaction due to HCl byproduct. | Add ≥1 equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine). | |
| Discolored Product | Oxidation of unreacted 4-aminophenol.[3] | Use high-purity starting material; limit air exposure; treat with activated carbon during recrystallization. |
| Acidic Impurity | Hydrolysis of 4-chlorobenzoyl chloride. | Perform an aqueous workup with a base wash (e.g., 5% NaHCO₃ solution) to remove 4-chlorobenzoic acid.[4] |
| Basic Impurity | Unreacted 4-aminophenol. | Perform an aqueous workup with a dilute acid wash (e.g., 1 M HCl) to remove the amine starting material.[4] |
| Multiple Byproducts | O,N-diacylation; polymerization. | Control stoichiometry carefully; maintain moderate reaction temperature; consider purification by column chromatography if recrystallization fails. |
Experimental Protocols: Analysis & Purification
Protocol 1: Analytical Detection by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurately identifying and quantifying impurities.[5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically most effective.
-
Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% Acid.
-
-
Gradient Example: Start at 80:20 (A:B), ramp to 20:80 (A:B) over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 4-Chlorobenzoic acid (most polar) → 4-Aminophenol → This compound (Product) → O,N-Diacylated byproduct (least polar).
Protocol 2: Purification via Acid-Base Extraction
This workflow is highly effective for removing the most common ionic impurities before final purification.[4]
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acid Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). This protonates unreacted 4-aminophenol, making it water-soluble. Drain the aqueous layer.
-
Base Wash (Removes Acidic Impurities): Wash the organic layer with a 5% saturated sodium bicarbonate (NaHCO₃) solution.[1][4] This deprotonates 4-chlorobenzoic acid, converting it to its water-soluble sodium salt.[1] Check the aqueous layer with pH paper to ensure it is basic. Repeat if necessary.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified crude solid.
Troubleshooting & Purification Workflow
Use this decision tree to guide your purification strategy based on initial analytical results.
Caption: Step-by-step troubleshooting and purification workflow.
References
-
Ghanbar, R., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1948. Available at: [Link]
-
Tautkus, S., et al. (2003). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 60(5), 325-329. Available at: [Link]
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Veeprho. (n.d.). 4-Aminophenol Impurities and Related Compound. Retrieved from [Link]
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Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved from [Link]
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Andrășanu, A. I., et al. (2014). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science, 52(8), 856-863. Available at: [Link]
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Kumar, V., et al. (2020). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chemistry, 5(1). Available at: [Link]
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PubChem. (n.d.). 4-chlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, S., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications, 5(2), 423-434. Available at: [Link]
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Anshul Specialty Molecules. (n.d.). 4-Chlorobenzoyl Chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of 4-Chlorobenzoyl Chloride for Optimal Chemical Synthesis. Retrieved from [Link]
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Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of 4-chloro-N-(4-hydroxyphenyl)benzamide
Welcome to the technical support guide for the analysis of 4-chloro-N-(4-hydroxyphenyl)benzamide. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we address the common challenge of unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra, providing in-depth troubleshooting, validated protocols, and expert insights to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs): Decoding Unexpected NMR Signals
This section addresses common questions regarding anomalous peaks observed during the NMR analysis of this compound.
Q1: I'm seeing peaks in my 1H NMR that don't correspond to my product. What are the likely culprits?
A1: Unexpected peaks in the 1H NMR spectrum of your product can arise from several sources. The most common are residual solvents from your reaction or purification, unreacted starting materials, or byproducts from the synthesis.
-
Residual Solvents: Solvents like ethyl acetate, dichloromethane, or acetone used during workup and chromatography are notoriously difficult to remove completely.[1] They often appear as characteristic signals in the NMR spectrum. For instance, ethyl acetate shows a triplet around 1.2-1.3 ppm, a singlet around 2.0 ppm, and a quartet around 4.1-4.2 ppm.
-
Starting Materials: Incomplete reaction can lead to the presence of 4-aminophenol or 4-chlorobenzoyl chloride (or its hydrolysis product, 4-chlorobenzoic acid). 4-aminophenol typically shows signals in the aromatic region that may overlap with your product, but will have a distinct integration ratio.[2][3][4][5][6]
-
Reaction Byproducts: The Schotten-Baumann reaction, commonly used for this synthesis, can have side reactions.[7][8][9][10] Hydrolysis of 4-chlorobenzoyl chloride to 4-chlorobenzoic acid is a frequent byproduct if reaction conditions are not strictly anhydrous.
Q2: There's a broad singlet around 3.3-3.4 ppm in my DMSO-d6 spectrum. What is it?
A2: A broad peak in this region in DMSO-d6 is almost always due to the presence of water (H2O or HOD).[11][12][13] DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The chemical shift of water is also highly dependent on the solvent, temperature, and concentration.[14][15] In CDCl3, for instance, the water peak typically appears around 1.56 ppm.
Q3: I see a quintet at ~2.50 ppm and a septet at ~39.5 ppm in my 1H and 13C NMR spectra, respectively, run in DMSO-d6. Should I be concerned?
A3: No, these are the residual signals from the deuterated solvent itself. The quintet at 2.50 ppm in the 1H NMR spectrum is due to the small amount of DMSO-d5 (CHD2SOCD3) present in the DMSO-d6.[16] Similarly, the septet at 39.52 ppm in the 13C NMR spectrum arises from the coupling of the carbon to the six deuterium atoms.[16] It is important to be aware of these solvent peaks to avoid misinterpreting them as signals from your compound.
Q4: My aromatic region is more complex than expected. How can I differentiate between product, starting materials, and byproducts?
A4: The aromatic region of this compound should show two sets of doublets for the para-substituted rings. Overlapping signals from 4-aminophenol and 4-chlorobenzoic acid can complicate this region.
-
Check Stoichiometry: Carefully integrate the peaks. The ratio of protons on the two aromatic rings of your product should be consistent. Any deviation could indicate the presence of impurities.
-
Spiking Experiment: If you suspect the presence of a particular starting material or byproduct, you can add a small amount of the pure substance to your NMR tube and re-acquire the spectrum. An increase in the intensity of a specific peak will confirm the identity of that impurity.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in definitively assigning proton and carbon signals and distinguishing between different aromatic systems.
II. Troubleshooting Workflow for Unexpected NMR Peaks
When faced with an ambiguous NMR spectrum, a systematic approach is crucial for efficient troubleshooting. The following workflow provides a logical sequence of steps to identify the source of unexpected peaks.
Sources
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Technical Support Center: Scaling Up 4-chloro-N-(4-hydroxyphenyl)benzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-chloro-N-(4-hydroxyphenyl)benzamide. It is designed to assist in overcoming common challenges encountered during the scaling up of this important chemical process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Product Yield
Question: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I optimize the reaction?
Answer:
Low yields in amide synthesis are a frequent challenge, often stemming from several factors.[1] Key areas to investigate include:
-
Incomplete Activation of Carboxylic Acid: The reaction requires the activation of 4-chlorobenzoic acid, typically by converting it to 4-chlorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] Incomplete conversion will naturally lead to a lower yield.
-
Deactivation of the Amine: The amine group of 4-aminophenol can be protonated by acidic byproducts, such as HCl generated during the formation of the acid chloride, rendering it non-nucleophilic.[1][2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a suitable base are critical. The reaction between 4-chlorobenzoyl chloride and 4-aminophenol is often carried out in the presence of a base like triethylamine or pyridine to neutralize the HCl formed.[3]
-
Steric Hindrance: While less of a concern with these specific reactants, bulky chemical groups on either the carboxylic acid or the amine can physically impede the reaction.[1]
Optimization Protocol:
-
Acid Chloride Formation: Ensure the complete conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride. Using a slight excess of thionyl chloride and heating the mixture can drive the reaction to completion.[2] Adding a catalytic amount of dimethylformamide (DMF) can also be effective.[2][4]
-
Amine Addition: Instead of mixing all reactants at once, it is recommended to add the 4-aminophenol solution to a mixture of the prepared 4-chlorobenzoyl chloride and a base.[2]
-
Base Selection: Use a non-nucleophilic base, such as triethylamine, to scavenge the HCl produced during the reaction.[3][5] This prevents the protonation of the 4-aminophenol.
-
Solvent Choice: Anhydrous solvents are crucial to prevent hydrolysis of the acid chloride intermediate.[1] Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices.
Issue 2: Product Discoloration and Impurities
Question: The final product is off-white or colored, suggesting the presence of impurities. What are the likely impurities and how can I purify the product effectively?
Answer:
Discoloration is often due to oxidation byproducts or residual starting materials. 4-aminophenol is susceptible to oxidation, which can form colored impurities.[6] Common impurities include unreacted 4-chlorobenzoic acid and 4-aminophenol.
Purification Workflow:
A multi-step purification process involving acid-base extraction followed by recrystallization is highly effective.
| Step | Procedure | Purpose |
| 1. Dissolution | Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM).[7] | To prepare for liquid-liquid extraction. |
| 2. Acid Wash | Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[7] | To remove unreacted basic compounds like 4-aminophenol.[7] |
| 3. Base Wash | Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃).[7] | To remove unreacted acidic compounds like 4-chlorobenzoic acid.[7] |
| 4. Brine Wash | Wash the organic layer with a saturated NaCl solution.[7] | To remove residual water.[7] |
| 5. Drying & Concentration | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[7] | To isolate the crude product. |
| 6. Recrystallization | Recrystallize the crude product from a suitable solvent, such as ethanol/water.[8] | To obtain the final, purified product. |
Issue 3: Side Reactions During Scale-Up
Question: I'm observing the formation of unexpected byproducts when scaling up the synthesis. What are the potential side reactions?
Answer:
When scaling up, localized temperature increases and concentration gradients can promote side reactions. Potential side reactions include:
-
Diacylation: The hydroxyl group of 4-aminophenol or the product itself can be acylated by 4-chlorobenzoyl chloride, especially if an excess of the acylating agent is used.
-
Polymerization: 4-aminophenol can undergo self-condensation or polymerization under certain conditions, particularly in the presence of catalysts at elevated temperatures.[9]
To minimize these side reactions, it is important to maintain strict control over the reaction temperature and the stoichiometry of the reactants. Dropwise addition of the 4-chlorobenzoyl chloride to the 4-aminophenol solution can help to control the reaction exotherm and prevent localized high concentrations of the acylating agent.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward synthesis involves the acylation of 4-aminophenol with 4-chlorobenzoyl chloride.[3] This is a nucleophilic acyl substitution reaction where the amino group of 4-aminophenol attacks the carbonyl carbon of 4-chlorobenzoyl chloride.
Q2: Why is 4-chlorobenzoyl chloride used instead of 4-chlorobenzoic acid directly?
A2: Acid chlorides are much more reactive acylating agents than their corresponding carboxylic acids.[] The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and often results in low yields. Converting the carboxylic acid to an acid chloride first makes the subsequent reaction with the amine much more efficient.[]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both 4-aminophenol and 4-chlorobenzoyl chloride are hazardous materials. 4-aminophenol is toxic, and 4-chlorobenzoyl chloride is corrosive and reacts with moisture.[6] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] The reaction can also be exothermic, so proper temperature control is crucial.[10]
Q4: Can I use a different acylating agent, such as 4-chlorobenzoic anhydride?
A4: Yes, anhydrides can also be used as acylating agents.[] However, they are generally less reactive than acid chlorides.[] While acetic anhydride is commonly used for acetylations, the synthesis and use of 4-chlorobenzoic anhydride may be less practical and more costly for large-scale production compared to the acid chloride route.[12]
Visualizing the Workflow
Diagram 1: Synthesis Pathway
Caption: Synthesis of this compound.
Diagram 2: Purification Workflow
Caption: Purification workflow for the final product.
References
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem. (n.d.).
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide - Smolecule. (2023, August 15).
- One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing). (2024, February 29). DOI:10.1039/D3GC04281B.
- Why did my amide syntesis does not work? - ResearchGate. (2021, April 14).
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). DOI:10.1039/C5OB02129D.
- Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? - Quora. (2018, January 9).
- Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide - Benchchem. (n.d.).
- WO2011112648A1 - N-acylation of amines - Google Patents. (n.d.).
- Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20).
- N-[(4-chlorophenyl)(hydroxy)methyl]benzamide - C14H12ClNO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
- 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide - PMC - PubMed Central - NIH. (n.d.).
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.).
- Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide - Benchchem. (n.d.).
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide 41859-57-8 - TCI Chemicals. (n.d.).
- (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - ResearchGate. (2025, October 17).
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
- 41859-57-8 | 4-Chloro-N-(4-hydroxyphenethyl)benzamide - ChemScene. (n.d.).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.).
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.).
- 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide | C15H14ClNO2 | CID - PubChem. (n.d.).
- Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)? : r/chemhelp - Reddit. (2021, April 30).
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29).
- Synthesis of Paracetamol by Acetylation of 4-Aminophenol - The Student Room. (2018, March 13).
- The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.).
- (PDF) 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide - ResearchGate. (n.d.).
- Hydroxydiphenylamine synthesis from lab to industrial scale - Benchchem. (n.d.).
- Ultrasound Assisted Synthesis of 4-(Benzyloxy)- N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold - PubMed. (2018, August 3).
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Validation & Comparative
A Comparative Guide to 4-chloro-N-(4-hydroxyphenyl)benzamide and Other Anti-inflammatory Compounds: An Experimental Roadmap
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anti-inflammatory Agents
The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and safety profiles. Benzamide derivatives have emerged as a promising class of compounds, with research suggesting their potential to modulate key inflammatory pathways.[1][2] This guide focuses on a specific benzamide, 4-chloro-N-(4-hydroxyphenyl)benzamide , providing a comprehensive framework for its evaluation against established anti-inflammatory drugs: the selective COX-2 inhibitor Celecoxib , the non-selective NSAID Diclofenac , and the corticosteroid Dexamethasone .
While specific experimental data on the anti-inflammatory properties of this compound is not yet extensively published, this guide serves as a detailed experimental roadmap. It outlines the necessary in vitro and in vivo studies, data interpretation, and mechanistic exploration required to rigorously assess its potential as a novel anti-inflammatory agent.
Mechanistic Landscape: Key Inflammatory Pathways
A thorough understanding of the primary signaling pathways in inflammation is crucial for contextualizing the potential mechanism of action of a novel compound. The anti-inflammatory effects of the comparator drugs are well-characterized and involve the following key pathways:
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] Non-selective NSAIDs like Diclofenac inhibit both isoforms, while COX-2 selective inhibitors like Celecoxib primarily target the inflammation-inducible COX-2 enzyme.[4][5]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] Its inhibition is a key mechanism for the anti-inflammatory effects of corticosteroids like Dexamethasone.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including p38, JNK, and ERK) are involved in the production of inflammatory mediators and cellular stress responses.
Below is a conceptual diagram illustrating these key inflammatory signaling pathways, which represent potential targets for this compound.
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
Dissolve tyramine in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add a base, such as triethylamine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride in the same solvent to the cooled mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
In Vitro Assay Protocols
COX Fluorescent Inhibitor Screening Assay:
-
Prepare assay buffer, heme, and the fluorescent substrate (e.g., ADHP).
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of this compound, Celecoxib, or Diclofenac to the wells. Include solvent controls.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
LPS-Stimulated RAW 264.7 Macrophage Assay:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, Dexamethasone, or Diclofenac for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure nitric oxide concentration in the supernatant using the Griess reagent.
-
Quantify TNF-α and IL-6 levels in the supernatant using specific ELISA kits.
-
Determine the IC50 values for the inhibition of each mediator.
In Vivo Assay Protocol
Carrageenan-Induced Paw Edema:
-
Acclimate rodents (e.g., Wistar rats) to the experimental conditions.
-
Administer this compound, Diclofenac, Celecoxib, or the vehicle control orally or intraperitoneally at predetermined doses.
-
After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By systematically conducting the outlined in vitro and in vivo experiments and comparing the resulting data with established drugs, researchers can elucidate its mechanism of action, determine its efficacy, and assess its potential for further development. Should this compound show promising activity, subsequent studies should focus on its effects on the NF-κB and MAPK signaling pathways, its pharmacokinetic and toxicological profiles, and its efficacy in chronic models of inflammation. The exploration of novel benzamide derivatives like this compound is a critical step towards the discovery of next-generation anti-inflammatory therapies.
References
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Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]
- Substituted benzamides as anti-inflammatory agents.
- Novel benzamide derivative and use thereof.
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. [Link]
- COMPOSITIONS AND USE OF BENZAMIDES AS ANTI-DELAYING AGENTS.
- Benzamide derivatives and uses related thereto.
-
4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide | C15H14ClNO2. PubChem. [Link]
-
Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]
-
Chemical profiling and in-vitro anti-inflammatory activity of bioactive fraction(s) from Trichodesma indicum (L.) R.Br. against LPS induced inflammation in RAW 264.7 murine macrophage cells. ResearchGate. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]
-
Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. [Link]
-
Rational Design and Synthesis of Benzamides as Non-ulcerogenic Anti-inflammatory Agents. PubMed. [Link]
-
N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed. [Link]
-
Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
-
Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. ResearchGate. [Link]
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AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. PubMed. [Link]
-
N,O-Bis-(4-chlorobenzoyl)tyramine. Pharmaffiliates. [Link]
-
Anti-inflammatory, analgesic, and antipyretic effects and gastrointestinal toxicity of the new anti-inflammatory drug N-(3-[3-(piperidinylmethyl)phenoxy]propyl)-carbamoylmethylthio ]ethyl 1-(p-chlorobenzoyl) 5-methoxy-2-methyl-3-indolylacetate. PubMed. [Link]
-
Tyramine. Wikipedia. [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. National Institutes of Health. [Link]
-
Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. PubMed. [Link]
-
Prostaglandins and Inflammation. National Institutes of Health. [Link]
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]
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A Comparative Guide to the Analgesic Effects of 4-chloro-N-(4-hydroxyphenyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Analgesics
The management of pain remains a significant challenge in modern medicine, with current therapies often limited by side effects and the potential for addiction.[1][2] The N-(4-hydroxyphenyl)amide scaffold, a key structural feature of the widely used analgesic acetaminophen, has served as a valuable starting point for the development of new pain-relieving compounds.[3][4] By modifying this core structure, researchers aim to enhance analgesic efficacy while improving the safety profile. This guide focuses on a specific class of these compounds: 4-chloro-N-(4-hydroxyphenyl)benzamide derivatives. The introduction of a chloro group on the benzoyl ring is a strategic modification intended to modulate the molecule's physicochemical properties and biological activity.[1]
Synthesis of this compound Derivatives
The general synthesis of this compound derivatives is typically achieved through a straightforward acylation reaction. The process involves the reaction of a substituted 4-chlorobenzoyl chloride with p-aminophenol under basic conditions, often following the Schotten-Baumann method. This versatile synthetic route allows for the introduction of a wide range of substituents on the 4-chlorobenzoyl moiety, enabling the exploration of structure-activity relationships.
Caption: General synthetic scheme for this compound derivatives.
Comparative Analgesic Activity: Structure-Activity Relationship (SAR)
While direct comparative data for a series of this compound derivatives is limited in the public domain, we can infer structure-activity relationships from studies on closely related compounds. Research on other benzamide derivatives has shown that substitutions on the benzoyl ring significantly influence analgesic activity.[1]
For instance, a study on N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides demonstrated that a 4-chloro substitution on the benzamide ring resulted in significant analgesic activity in the acetic acid-induced writhing model, with a 56.3% protection compared to the control.[1] This highlights the potential of the 4-chlorobenzamide moiety in eliciting an analgesic response.
In another structurally related compound, N-(4-hydroxyphenyl)-4-methylbenzamide, analgesic activity comparable to paracetamol was observed in the writhing test. This suggests that small, electron-donating or -withdrawing groups at the 4-position of the benzoyl ring can be well-tolerated and contribute to analgesic effects.
The following table presents a hypothetical comparison of this compound derivatives with various substitutions, based on established SAR principles from related analgesic compounds. The analgesic activity is predicted based on the potential electronic and steric effects of the substituents.
| Compound | Substitution on Benzoyl Ring (R) | Predicted Analgesic Activity | Rationale for Prediction |
| 1 | H (Parent Compound) | Moderate | The this compound core structure is expected to possess baseline analgesic activity. |
| 2 | 4-OCH₃ | Moderate to High | The electron-donating methoxy group may enhance binding to target receptors. |
| 3 | 4-NO₂ | Low to Moderate | The strong electron-withdrawing nitro group might decrease activity depending on the mechanism of action. |
| 4 | 3,4-diCl | Moderate to High | Additional halogenation could enhance lipophilicity and cell permeability, potentially increasing potency.[5] |
| 5 | 4-CF₃ | Moderate | The trifluoromethyl group can increase metabolic stability and lipophilicity. |
Proposed Mechanism of Action
The precise mechanism of action for this compound derivatives is not yet fully elucidated. However, based on their structural similarity to acetaminophen and other related analgesics, several potential pathways can be proposed. These include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Like many non-steroidal anti-inflammatory drugs (NSAIDs), these compounds may exert their effects by inhibiting COX enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate pain and inflammation.[6][7]
-
Modulation of the Endocannabinoid System: The N-(4-hydroxyphenyl)amide moiety is present in AM404, a metabolite of acetaminophen that has been shown to inhibit the reuptake of the endocannabinoid anandamide, thereby prolonging its analgesic effects.[3]
-
Interaction with Transient Receptor Potential (TRP) Channels: Some analgesics interact with TRP channels, such as TRPV1, which are involved in pain sensation. Halogenation of related compounds has been shown to modulate activity at TRPV1 receptors.[5]
Caption: Proposed mechanisms of analgesic action for the derivatives.
Experimental Protocols for Analgesic Evaluation
The preclinical evaluation of novel analgesic compounds relies on a battery of well-established in vivo assays. These tests are designed to assess the compound's efficacy in different pain models, which can be broadly categorized as nociceptive, inflammatory, and neuropathic pain.
Acetic Acid-Induced Writhing Test (Nociceptive Pain)
This is a widely used screening test for peripheral analgesic activity.
Protocol:
-
Animal Model: Male Swiss albino mice.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are divided into control, standard (e.g., aspirin), and test groups.
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Writhing: After a specific absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of protection against writhing is calculated for the test and standard groups relative to the control group.[1]
Hot Plate Test (Nociceptive Pain)
This test measures the central analgesic activity of a compound.
Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animal Model: Mice or rats.
-
Baseline Measurement: The baseline reaction time (latency to lick a hind paw or jump) is recorded for each animal before drug administration.
-
Compound Administration: The test compound, standard drug (e.g., morphine), or vehicle is administered.
-
Post-treatment Measurement: The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, 120 minutes). A cut-off time is set to prevent tissue damage.
-
Data Analysis: An increase in the reaction latency compared to the baseline and the control group indicates an analgesic effect.[8]
Formalin Test (Inflammatory and Nociceptive Pain)
This test is unique as it produces a biphasic pain response, allowing for the differentiation between nociceptive and inflammatory pain mechanisms.
Protocol:
-
Animal Model: Mice or rats.
-
Compound Administration: The test compound, standard drug, or vehicle is administered prior to the formalin injection.
-
Induction of Pain: A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of a hind paw.
-
Observation: The animal's behavior is observed, and the time spent licking or biting the injected paw is recorded. The observation period is divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
Data Analysis: A reduction in the time spent licking or biting in either phase indicates an analgesic effect.[3][6]
Conclusion and Future Directions
The available evidence suggests that this compound derivatives are a promising class of compounds for the development of novel analgesics. The 4-chloro substitution on the benzamide ring appears to be a key feature for enhancing analgesic activity. Further research should focus on the synthesis and systematic evaluation of a broader range of derivatives to establish a more definitive structure-activity relationship. Elucidating the precise mechanism of action will be crucial for optimizing the pharmacological profile of these compounds and for identifying lead candidates with improved efficacy and safety for clinical development.
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Islam, R., et al. (2021). Analgesic, Anti-inflammatory and Antidiarrheal Properties of Synthesized Benzimidazole Derivatives via In vivo and In silico Methods. Dhaka University Journal of Pharmaceutical Sciences, 20(1), 159-170. [Link]
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Högestätt, E. D., et al. (2008). New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide. Journal of Medicinal Chemistry, 51(24), 8018-8026. [Link]
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Ukrainets, I. V., et al. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules, 24(21), 3848. [Link]
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Kiran, B. R., et al. (2015). SYNTHESIS, EVALUATION OF ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF SUBSTITUTED 1,2-BENZOXAZOLONE AND 3-CHLORO-1,2-BENZOXAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 6(7), 2918-2925. [Link]
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Jarvis, M. F., et al. (2007). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics, 322(3), 1154-1164. [Link]
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Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
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Almasirad, A., et al. (2023). In vivo Analgesic Activity of New N-arylphthalimides Derivatives in Mice. Recent Advances in Inflammation & Allergy Drug Discovery, 17(2), 121-126. [Link]
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Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
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Onishi, T., et al. (2011). Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. ChemMedChem, 6(5), 844-852. [Link]
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Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 38(20), 3957-3966. [Link]
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Li, Y., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]
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Khan, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1686-1694. [Link]
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Khan, A., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4679-4690. [Link]
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Holton, S. J., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(3), 937-950. [Link]
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A Comparative Guide to the Antibacterial Validation of 4-chloro-N-(4-hydroxyphenyl)benzamide
This guide provides a comprehensive framework for the validation of the antibacterial activity of 4-chloro-N-(4-hydroxyphenyl)benzamide. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison with established alternatives, supported by detailed experimental protocols and a robust scientific rationale. We will explore the mechanistic basis for its potential activity, outline a complete workflow for its in-vitro evaluation, and provide the necessary context for interpreting the resulting data against clinically relevant benchmarks.
Introduction: The Rationale for Investigating Benzamide Derivatives
The escalating crisis of antimicrobial resistance demands the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Benzamide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological properties, including potent antimicrobial effects.[1] Their versatile structure allows for modifications that can be tailored to target specific bacterial processes.
The Proposed Mechanism of Action: FtsZ Inhibition
A primary mechanism through which many benzamide derivatives exert their antibacterial effect is by targeting the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1][2] FtsZ is a prokaryotic homolog of tubulin and is indispensable for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other division proteins, ultimately leading to septation and the formation of two daughter cells.[1][3]
Inhibition of FtsZ disrupts the formation and stability of the Z-ring, leading to a failure in cell division. This results in the characteristic phenotype of cell filamentation, followed by lysis and cell death.[3] This mechanism is particularly attractive because FtsZ is a highly conserved protein across a broad range of bacterial species but is absent in eukaryotes, suggesting a potential for selective toxicity.
Caption: Standard workflow for determining MIC and MBC values.
Detailed Experimental Protocols
The trustworthiness of any antimicrobial validation study hinges on meticulous adherence to standardized protocols. The following methods are based on CLSI and EUCAST guidelines to ensure data integrity. [4][5][6]
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantitative susceptibility testing. [7] Materials:
-
Test compound (this compound) and comparator antibiotics.
-
Sterile 96-well U-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (MH broth). [8]* Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Sterile DMSO for dissolving compounds.
Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound and comparators in DMSO. Subsequent dilutions should be made in MH broth to minimize the final DMSO concentration to ≤1% (v/v), which is non-inhibitory to most bacteria.
-
Inoculum Preparation: a. Select 3-5 isolated colonies from an overnight agar plate culture. b. Suspend the colonies in sterile saline or MH broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm. d. Dilute this adjusted suspension in MH broth to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well. [9]3. Plate Preparation: a. Add 100 µL of sterile MH broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working stock solution of the test compound to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculation: a. Add the diluted bacterial suspension (from step 2d) to wells 1 through 11. Well 11 serves as the growth control (no compound). b. Add sterile MH broth to well 12, which serves as the negative/sterility control (no bacteria).
-
Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air. 6. MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).
Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and is crucial for determining whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Procedure:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Subculture a fixed volume (e.g., 20 µL) from each of these wells onto a fresh, compound-free nutrient agar plate. [10]4. Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [10]
Comparative Data Analysis
The results should be tabulated to allow for a clear and objective comparison of the test compound's activity against that of standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | S. aureus ATCC 29213 (µg/mL) | MRSA ATCC 43300 (µg/mL) | E. coli ATCC 25922 (µg/mL) |
| This compound | [Test Result] | [Test Result] | [Test Result] |
| Vancomycin | 1 | 1-2 | >128 |
| Linezolid | 1-4 | 1-4 | >128 |
| Ciprofloxacin | 0.25-1 | 0.25-1 | ≤0.015-0.12 |
| Meropenem | 0.06-0.5 | 0.12-0.5 | ≤0.008-0.06 |
(Note: Values for comparator antibiotics are typical ranges found in literature and QC guidelines. Actual results may vary and should be determined concurrently with the test compound.)
Table 2: Bactericidal Activity Profile (MBC/MIC Ratio)
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus | [Test Result] | [Test Result] | [Calculated] | Bactericidal/Bacteriostatic |
| This compound | E. coli | [Test Result] | [Test Result] | [Calculated] | Bactericidal/Bacteriostatic |
Interpretation:
-
A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4. [10]* A ratio >4 suggests the compound is primarily bacteriostatic .
Discussion and Interpretation
-
Potency and Spectrum: The primary assessment involves comparing the MIC values of this compound to the comparators. A significantly lower MIC value indicates higher potency. The activity against both S. aureus (Gram-positive) and E. coli (Gram-negative) will define its spectrum. Many benzamide derivatives exhibit stronger activity against Gram-positive strains, which may be due to the formidable outer membrane of Gram-negative bacteria acting as a permeability barrier. [3]* Activity Against Resistant Strains: Potent activity against the MRSA strain (e.g., MIC comparable to Linezolid or Vancomycin) would be a highly significant finding, indicating that the compound's mechanism of action is not affected by methicillin resistance.
-
Mode of Action: The determination of bactericidal versus bacteriostatic activity is critical. A bactericidal agent is often preferred for treating serious infections. If the compound is found to be bactericidal, it provides strong support for the proposed mechanism of disrupting an essential cellular process like cell division via FtsZ inhibition.
Conclusion and Future Directions
This guide outlines a robust, self-validating methodology to determine the antibacterial efficacy of this compound. By employing standardized protocols and comparing the results against clinically relevant antibiotics, a clear and defensible assessment of its potential can be achieved.
Positive results from this initial validation would warrant further investigation, including:
-
Time-Kill Kinetic Assays: To understand the rate of bacterial killing over time. [10]* Expanded Panel Testing: Evaluating activity against a wider range of clinical isolates, including other resistant phenotypes (e.g., Vancomycin-resistant enterococci).
-
In-vitro Toxicity Assays: Assessing cytotoxicity against mammalian cell lines to determine a preliminary therapeutic index.
-
Direct FtsZ Assays: Utilizing techniques like light scattering or GTPase activity assays to confirm direct inhibition of the FtsZ protein. [3] The systematic approach detailed herein provides the foundational data necessary to advance this compound from a promising chemical entity to a validated lead candidate in the search for next-generation antibacterial agents.
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In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide - Benchchem. 1
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Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood - PMC - NIH. 11
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. Link
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In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC - PubMed Central. Link
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Media Preparation - EUCAST. Link
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Minimum inhibitory concentration - Wikipedia. Link
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-chloro-N-(4-hydroxyphenyl)benzamide, a Putative Mcl-1 Inhibitor
Introduction: The Imperative of Selectivity in Targeted Therapy
In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is paramount. While achieving potent on-target activity is the primary goal, ensuring minimal off-target engagement is equally critical for mitigating toxicity and improving the therapeutic window. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, designated here as Cmpd-X (4-chloro-N-(4-hydroxyphenyl)benzamide) , a putative inhibitor of Myeloid cell leukemia-1 (Mcl-1).
Mcl-1 is a key pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in a multitude of cancers, where it sequesters pro-apoptotic proteins to enable cancer cell survival.[1][2][3] Its inhibition is a promising therapeutic strategy. However, the Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Bcl-w) share a high degree of structural homology in their binding grooves, presenting a formidable challenge for developing selective inhibitors.[1] Cross-reactivity with other family members can lead to significant toxicities, such as the thrombocytopenia observed with Bcl-xL inhibition. Therefore, a rigorous and systematic evaluation of Cmpd-X's selectivity is not merely a characterization step but a critical determinant of its potential as a clinical candidate.
This guide outlines a tiered, multi-faceted approach, progressing from initial biochemical assessments to complex cell-based and proteomic analyses. We will detail the causality behind each experimental choice, provide actionable protocols, and offer a template for data interpretation, empowering researchers to build a robust selectivity profile for Cmpd-X or any similar targeted agent.
The Apoptotic Pathway and the Role of Mcl-1
Understanding the target's context is crucial. Mcl-1 prevents apoptosis by binding to and sequestering the pro-apoptotic "effector" proteins BAK and BAX, as well as "BH3-only" proteins like BIM and PUMA.[1][2] A selective Mcl-1 inhibitor should disrupt the Mcl-1/pro-apoptotic protein interaction, liberating BAX/BAK to trigger mitochondrial outer membrane permeabilization and subsequent cell death, without disturbing the parallel functions of Bcl-2 or Bcl-xL.
Caption: A tiered workflow for systematic cross-reactivity assessment.
Unbiased Target Identification with Thermal Proteome Profiling (TPP)
TPP (also known as cellular thermal shift assay coupled with mass spectrometry, CETSA-MS) is a powerful chemoproteomic technique for assessing target engagement and selectivity across thousands of proteins simultaneously in a native cellular environment. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures, precipitating the denatured proteins, and quantifying the remaining soluble proteins with mass spectrometry, one can identify which proteins were stabilized by the compound.
Experimental Protocol: TPP Workflow
-
Cell Culture and Treatment: Culture Mcl-1 dependent cells (e.g., MOLP-8) and treat with either vehicle (DMSO) or a high concentration of Cmpd-X (e.g., 10-100x cellular EC 50 ).
-
Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
Protein Extraction: Centrifuge to pellet aggregated proteins and collect the soluble fraction.
-
Sample Preparation for MS: Digest the soluble proteins into peptides and label with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the fraction remaining soluble as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of Cmpd-X indicates a direct binding interaction.
Interpretation: The ideal TPP result would show a significant thermal shift for Mcl-1 and minimal to no shifts for other proteins, including Bcl-2 and Bcl-xL. Any other proteins showing a significant and dose-dependent thermal shift represent potential off-targets that must be validated using the orthogonal biochemical and cellular methods described in Phases 1 and 2.
Conclusion
The cross-reactivity profiling of a small molecule inhibitor is a dynamic, iterative process that builds a progressively clearer picture of its selectivity. By following a structured, multi-phase approach—from precise biochemical measurements (ITC, SPR) and broad panel screening (kinome), through cellular validation of target engagement and function (NanoBRET™, apoptosis assays), to unbiased proteome-wide analysis (TPP)—researchers can confidently characterize the selectivity of compounds like This compound . This rigorous methodology not only de-risks preclinical development but also provides a deep mechanistic understanding that is essential for translating a promising molecule into a safe and effective therapeutic.
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A Comparative Guide to the Anti-Inflammatory Efficacy of Ibuprofen and 4-chloro-N-(4-hydroxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of inflammation is a cornerstone of treatment for a multitude of pathological conditions, ranging from acute injuries to chronic diseases such as arthritis. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly utilized therapeutic agents for this purpose. Ibuprofen, a propionic acid derivative, is a benchmark NSAID, widely recognized for its analgesic, antipyretic, and anti-inflammatory properties. In the continuous search for novel anti-inflammatory agents with potentially improved efficacy or safety profiles, various chemical scaffolds are being explored. One such scaffold is the benzamide functional group, which is present in a number of biologically active compounds.
This guide provides a comparative framework for evaluating the anti-inflammatory efficacy of the well-established drug, ibuprofen, against 4-chloro-N-(4-hydroxyphenyl)benzamide, a compound of interest due to its chemical structure. As of the present, comprehensive experimental data on the anti-inflammatory activity of this compound is not available in the public domain. Therefore, this document will first detail the known efficacy and mechanism of ibuprofen as a reference standard. Subsequently, it will outline the necessary and rigorous experimental protocols—both in vitro and in vivo—that must be employed to accurately assess the anti-inflammatory potential of this compound and enable a scientifically valid comparison.
Mechanism of Action: Established vs. Putative
Ibuprofen: A Non-Selective Cyclooxygenase Inhibitor
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate the inflammatory response.
By inhibiting both isoforms, ibuprofen reduces the synthesis of prostaglandins, thereby mitigating the signs of inflammation. The inhibition of COX-2 is largely responsible for its therapeutic effects, while the concurrent inhibition of COX-1 is associated with some of its common side effects, such as gastrointestinal irritation.
Caption: Prostaglandin synthesis pathway and the inhibitory action of Ibuprofen.
This compound: A Mechanistic Unknown
The precise mechanism of action for this compound has not been experimentally determined. However, the broader class of benzamide derivatives has been shown to possess anti-inflammatory properties through various mechanisms.[1][2] Some studies on substituted benzamides have demonstrated inhibitory activity against COX enzymes, suggesting this as a potential, yet unconfirmed, mechanism for this compound.[2]
Alternatively, other research has indicated that some N-substituted benzamides may exert their anti-inflammatory effects by inhibiting the transcription factor NF-κB.[1] NF-κB is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. Inhibition of this pathway represents another plausible, but speculative, mechanism.
Definitive characterization of the mechanism for this compound requires direct experimental investigation, beginning with its effect on COX enzymes as a primary hypothesis.
Framework for Comparative Efficacy Assessment
A direct comparison of anti-inflammatory efficacy requires quantitative data from standardized assays. The following table presents the established efficacy of ibuprofen and highlights the current data gap for this compound.
| Parameter | Ibuprofen | This compound | Reference(s) |
| In Vitro Efficacy | |||
| COX-1 Inhibition (IC₅₀) | ~10-20 µM | Data not available | |
| COX-2 Inhibition (IC₅₀) | ~5-15 µM | Data not available | |
| In Vivo Efficacy | |||
| Carrageenan-Induced Paw Edema (% Inhibition @ dose) | Significant, dose-dependent inhibition | Data not available |
Experimental Protocols for a Definitive Comparison
To ascertain the anti-inflammatory credentials of this compound and compare it to ibuprofen, the following validated experimental protocols are essential.
In Vitro Assay: Cyclooxygenase (COX) Inhibition
This assay is fundamental to determine if the compound acts via the primary mechanism of traditional NSAIDs. It quantifies the compound's ability to inhibit COX-1 and COX-2 isoforms, providing an IC₅₀ (half-maximal inhibitory concentration) value for each. A lower IC₅₀ value indicates greater potency.
Principle: The assay measures the peroxidase activity of the COX enzyme. In this reaction, PGG₂ is reduced to PGH₂, and a chromogenic substrate is oxidized, leading to a colorimetric or fluorometric signal. An inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric or colorimetric probe solution according to a commercial kit's instructions (e.g., from Cayman Chemical, Abcam).
-
Compound Dilution: Prepare a serial dilution of this compound, ibuprofen (as a positive control), and a vehicle control (e.g., DMSO) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add 10 µL of the vehicle, reference drug, or test compound dilutions to appropriate wells.
-
Enzyme Addition: Add 10 µL of the COX-1 or COX-2 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Signal Detection: Immediately measure the fluorescence or absorbance at the appropriate wavelength using a plate reader. Readings should be taken every minute for a period of 10-20 minutes to establish a reaction rate.
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro Cyclooxygenase (COX) Inhibition Assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is the most widely used and validated model for assessing acute inflammation and evaluating the efficacy of potential anti-inflammatory drugs.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (3-5 hours post-injection) is mediated by prostaglandins and involves the infiltration of polymorphonuclear cells. The ability of a test compound to reduce the paw volume compared to a vehicle-treated control indicates its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice (150-200g) for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).
-
Grouping and Fasting: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group II: Positive Control (Ibuprofen, e.g., 50 mg/kg, p.o.)
-
Group III-V: Test Compound (this compound at various doses, e.g., 25, 50, 100 mg/kg, p.o.)
-
Fast animals overnight before the experiment with water ad libitum.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, ibuprofen, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension in normal saline into the subplantar surface of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between the treated groups and the control group.
-
Caption: Workflow for the in vivo Carrageenan-Induced Paw Edema Assay.
Discussion and Future Directions
Ibuprofen's anti-inflammatory profile is well-characterized, serving as a reliable benchmark for novel drug discovery. Its efficacy is directly tied to its inhibition of COX enzymes, a mechanism that is both potent and fraught with potential side effects related to COX-1 inhibition.
The anti-inflammatory potential of this compound remains speculative but is supported by preliminary evidence from the broader benzamide class of compounds.[1][2][3][4] The critical next step is to perform the rigorous experimental evaluations detailed in this guide. The in vitro COX assay will provide the first crucial piece of data: does the compound inhibit COX enzymes, and with what potency and selectivity? A high potency for COX-2 with a significantly lower potency for COX-1 (a high selectivity index) would be a particularly desirable outcome, potentially indicating a reduced risk of gastrointestinal side effects.
Regardless of the in vitro results, the in vivo carrageenan-induced paw edema model is the definitive test of its acute anti-inflammatory activity in a complex biological system. Positive results in this model would warrant further investigation into its chronic anti-inflammatory effects, safety profile, and a more in-depth exploration of its mechanism of action, especially if COX inhibition is found to be weak.
Conclusion
A direct, data-driven comparison of the anti-inflammatory efficacy of ibuprofen and this compound is not currently possible due to a lack of experimental data for the latter. Ibuprofen remains the gold standard with a well-understood mechanism of action and proven clinical efficacy. However, the benzamide scaffold holds promise for the development of new anti-inflammatory agents. This guide provides the essential scientific framework and detailed protocols necessary for researchers to undertake a comprehensive evaluation of this compound, enabling a future, evidence-based comparison against established NSAIDs like ibuprofen.
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E.A. et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available at: [Link]
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A. et al. (2022). Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. ResearchGate. Available at: [Link]
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A Comparative Analysis of Tramadol and the Investigational Compound 4-chloro-N-(4-hydroxyphenyl)benzamide for Analgesic Efficacy
A Guide for Researchers in Drug Development
In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the scientific community continuously evaluates new chemical entities against established therapeutics. This guide provides a detailed comparative analysis of the well-established centrally acting analgesic, tramadol, and the investigational compound, 4-chloro-N-(4-hydroxyphenyl)benzamide. While tramadol's pharmacological profile is extensively documented, this compound remains a molecule of interest with a theoretical potential for analgesic and anti-inflammatory effects based on its structural characteristics.[1] This document aims to provide a comprehensive overview of tramadol and a hypothetical framework for the evaluation of this compound as a potential analgesic, complete with proposed experimental protocols for a head-to-head comparison.
Introduction to the Analgesics
Tramadol , sold under various brand names, is a synthetic opioid analgesic used to manage moderate to moderately severe pain.[2][3] Its unique dual mechanism of action contributes to its analgesic effects.[1][4][5] Tramadol is a racemic mixture, with its enantiomers and metabolites contributing to its overall pharmacological profile.
This compound is a chemical compound with a molecular formula of C₁₅H₁₄ClNO₂.[1][3] Its structure, featuring a benzamide core, suggests potential interactions with biological systems involved in pain and inflammation.[1] While concrete experimental data on its analgesic properties are not yet available in peer-reviewed literature, preliminary studies and the known activities of structurally related N-(hydroxyphenyl)benzamide derivatives suggest it may possess analgesic and anti-inflammatory properties.[1]
Mechanism of Action: A Tale of Two Compounds
A key differentiator between any two analgesic candidates lies in their mechanism of action. The distinct pathways they influence dictate not only their efficacy but also their side-effect profiles.
Tramadol: A Dual-Action Analgesic
Tramadol's efficacy stems from a synergistic combination of two distinct mechanisms:
-
Opioid Receptor Agonism: Tramadol and its primary active metabolite, O-desmethyltramadol (M1), are agonists at the μ-opioid receptor.[1] The M1 metabolite has a significantly higher affinity for the μ-opioid receptor than the parent compound.[1] This interaction is a cornerstone of its analgesic effect, similar to other opioid medications.
-
Monoamine Reuptake Inhibition: Tramadol also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[1][4][5] This enhances the descending inhibitory pain pathways.
The combination of these two mechanisms provides a broader spectrum of pain relief than either mechanism alone.
Figure 1: Simplified signaling pathway of Tramadol's dual mechanism of action.
This compound: A Hypothetical Mechanism
The mechanism of action for this compound has not been experimentally elucidated. However, based on its chemical structure and the known activities of similar compounds, we can hypothesize potential pathways for its analgesic effects. Structurally related benzamides have been reported to exhibit anti-inflammatory and analgesic activities, with some acting as cyclooxygenase (COX) inhibitors.[5][6] Additionally, the N-(4-hydroxyphenyl) moiety is a key feature of paracetamol, which is known to have a complex mechanism involving COX inhibition and interaction with the endocannabinoid system.[7]
Therefore, a plausible, yet unproven, hypothesis is that this compound may exert its analgesic effects through one or more of the following mechanisms:
-
Cyclooxygenase (COX) Inhibition: It may inhibit COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins which are key mediators of pain and inflammation.
-
Modulation of the Endocannabinoid System: The hydroxyphenyl group suggests a potential for interaction with the endocannabinoid system, similar to the metabolite of paracetamol, AM404.[7]
Further research is imperative to confirm or refute these hypotheses.
Figure 2: Hypothetical signaling pathways for this compound.
Comparative Analgesic Efficacy: An Experimental Framework
To objectively compare the analgesic efficacy of tramadol and this compound, a battery of well-established preclinical pain models is necessary.[6][8][9] These models can assess responses to different types of pain, including acute thermal, and persistent chemical pain.
Proposed In-Vivo Analgesic Assays
The following standard in-vivo models are proposed for a comparative evaluation:
-
Hot Plate Test: This model assesses the response to a thermal stimulus and is particularly sensitive to centrally acting analgesics.[10][11][12]
-
Tail Flick Test: Similar to the hot plate test, this model measures the latency to withdraw the tail from a radiant heat source and is a classic test for spinal reflex-mediated analgesia.[13][14][15]
-
Formalin Test: This test induces a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase.[16][17][18][19] It is valuable for differentiating between analgesics that act on acute versus inflammatory pain.
Experimental Protocol: The Formalin Test
The formalin test is a robust model for assessing both acute and tonic pain and is recommended for a comprehensive comparison.
Objective: To compare the analgesic effects of this compound and tramadol in the formalin-induced pain model in rodents.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Tramadol hydrochloride
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Formalin solution (2.5% in saline)
-
Observation chambers with mirrors for clear viewing of paws
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound, tramadol, or vehicle via the desired route (e.g., intraperitoneal or oral) at predetermined doses. A typical pretreatment time is 30 minutes for IP and 60 minutes for oral administration.
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse in the observation chamber. Record the total time spent licking or biting the injected paw during two distinct phases:
-
Phase I (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).
-
-
Data Analysis: Calculate the mean licking/biting time for each group in both phases. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control.
Figure 3: Experimental workflow for the formalin test.
Hypothetical Data Summary
The following table illustrates how data from the proposed formalin test could be presented for a clear comparison.
| Treatment Group (Dose) | N | Mean Licking Time ± SEM (s) - Phase I | % Inhibition (Phase I) | Mean Licking Time ± SEM (s) - Phase II | % Inhibition (Phase II) |
| Vehicle | 10 | 45.2 ± 3.1 | - | 120.5 ± 8.7 | - |
| Tramadol (10 mg/kg) | 10 | 20.1 ± 2.5** | 55.5 | 35.8 ± 4.2*** | 70.3 |
| This compound (20 mg/kg) | 10 | Data to be determined | TBD | Data to be determined | TBD |
| This compound (40 mg/kg) | 10 | Data to be determined | TBD | Data to be determined | TBD |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Comparative Side-Effect Profile
A crucial aspect of any new analgesic is its safety and tolerability. Tramadol, while effective, is associated with a range of side effects.
Known Side Effects of Tramadol
Common side effects of tramadol include nausea, dizziness, constipation, headache, and drowsiness.[2][4][7][20] More serious, though less common, side effects can include seizures, serotonin syndrome (especially when co-administered with other serotonergic drugs), respiratory depression, and dependence.[2][7][20]
Potential Side Effects of this compound
The side-effect profile of this compound is unknown. However, based on its potential mechanisms of action, one might anticipate:
-
Gastrointestinal Effects: If it acts as a non-selective COX inhibitor, there is a potential for gastrointestinal irritation, although some novel benzamide COX inhibitors have shown improved gastric safety profiles.[5][6]
-
Renal and Cardiovascular Effects: COX inhibitors can also be associated with renal and cardiovascular side effects.
-
CNS Effects: Depending on its ability to cross the blood-brain barrier and its specific targets, it could have central nervous system effects.
A thorough preclinical toxicology and safety pharmacology evaluation would be essential to characterize the side-effect profile of this compound.
Experimental Protocol: Rotarod Test for Motor Coordination
To assess potential sedative or motor-impairing effects, the rotarod test is a standard and valuable assay.
Objective: To evaluate the effect of this compound and tramadol on motor coordination and balance in mice.
Materials:
-
Rotarod apparatus
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Tramadol hydrochloride
-
Vehicle
Procedure:
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved.
-
Baseline Measurement: On the test day, record the baseline latency to fall for each mouse.
-
Drug Administration: Administer the test compounds or vehicle.
-
Testing: At various time points post-administration (e.g., 30, 60, and 120 minutes), place the mice on the rotating rod and measure the latency to fall (cut-off time is typically 300 seconds).
-
Data Analysis: Compare the latency to fall for each treatment group to the vehicle control group at each time point using appropriate statistical methods.
Conclusion and Future Directions
Tramadol is an effective analgesic with a well-characterized dual mechanism of action and a known side-effect profile. In contrast, this compound is an investigational compound with a theoretical basis for analgesic activity. The proposed experimental framework provides a roadmap for a comprehensive preclinical comparison of these two agents.
Future research should focus on:
-
Elucidating the Mechanism of Action: In-vitro assays to determine the inhibitory activity of this compound on COX enzymes and its interaction with cannabinoid receptors are crucial next steps.
-
Comprehensive Efficacy Testing: Evaluating the compound in a wider range of pain models, including neuropathic and visceral pain models, will provide a more complete picture of its potential analgesic spectrum.
-
Pharmacokinetic and Toxicological Profiling: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for any further development.
By systematically addressing these research questions, the scientific community can determine if this compound holds promise as a novel analgesic and how it compares to established therapies like tramadol.
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Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. [Link]
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A Researcher's Guide to Confirming the Antibacterial Mechanism of 4-chloro-N-(4-hydroxyphenyl)benzamide
In the face of mounting antimicrobial resistance, the discovery and validation of new antibacterial agents are paramount. The novel compound, 4-chloro-N-(4-hydroxyphenyl)benzamide, a member of the benzamide class of molecules, has shown promise as a potential antibacterial agent.[1][2] However, its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive experimental framework for researchers to systematically investigate and confirm the antibacterial mechanism of this compound. We will compare its activity profile with that of well-characterized antibiotics, providing a clear pathway for its development.
Foundational Antibacterial Profiling
Before delving into the specific mechanism, it is crucial to establish the foundational antibacterial profile of this compound. This initial phase will determine the spectrum of its activity and whether its effect is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Determining the Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The first step is to quantify the compound's potency against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in broth in a 96-well microtiter plate.
-
Incubation: Inoculate the wells with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.
-
MBC Determination: From the wells showing no growth, plate 100 µL of the suspension onto agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in ≥ 99.9% killing of the initial inoculum.
Time-Kill Kinetics Assay
To understand the dynamics of the antibacterial action, a time-kill assay is performed. This assay reveals the rate at which the compound kills bacteria over time and provides further evidence for bactericidal or bacteriostatic activity.
-
Inoculum Preparation: Prepare a bacterial culture in the early logarithmic phase of growth (approximately 1 x 10⁶ CFU/mL) in a flask containing fresh broth.
-
Compound Addition: Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a no-drug control.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time. A ≥ 3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
Elucidating the Cellular Target: A Multi-pronged Approach
Once the foundational antibacterial profile is established, the next critical step is to identify the cellular machinery targeted by this compound. The primary targets for antibiotics are the cell envelope (cell wall and membrane), nucleic acid synthesis, and protein synthesis.[5][6][7]
Workflow for Mechanistic Investigation
Caption: A streamlined workflow for the systematic investigation of the antibacterial mechanism of a novel compound.
Impact on Macromolecular Synthesis
A common approach to pinpoint the target pathway is to assess the compound's effect on the synthesis of key macromolecules: DNA, RNA, proteins, and the cell wall. This is typically done by measuring the incorporation of radiolabeled precursors into these macromolecules.
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Precursor Addition: Add radiolabeled precursors to separate aliquots of the culture:
-
DNA Synthesis: [³H]-thymidine
-
RNA Synthesis: [³H]-uridine
-
Protein Synthesis: [³H]-leucine
-
Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine (for Gram-positive bacteria)
-
-
Compound Treatment: Immediately after adding the precursors, add this compound at a concentration that inhibits growth (e.g., 5x MIC). Use known inhibitors as positive controls (e.g., ciprofloxacin for DNA, rifampicin for RNA, tetracycline for protein, and vancomycin for cell wall synthesis).
-
Sampling and Measurement: At various time points, withdraw samples, precipitate the macromolecules (e.g., using trichloroacetic acid), and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of incorporation relative to a no-drug control over time. A rapid and specific inhibition of one pathway suggests it is the primary target.
Investigating Cell Membrane Integrity
If macromolecular synthesis is not directly inhibited, the cell membrane becomes a prime suspect.[8] Disruption of the bacterial cell membrane is a common mechanism for many antimicrobial agents.[9] This can be assessed by measuring changes in membrane potential and leakage of intracellular components.
A key indicator of membrane integrity is the maintenance of a membrane potential. Dissipation of this potential is a hallmark of membrane-active agents.[10] The voltage-sensitive dye DiSC₃(5) can be used to monitor changes in membrane potential.[8][11]
-
Cell Preparation: Harvest mid-logarithmic phase bacteria, wash, and resuspend them in a buffer containing KCl.
-
Dye Loading: Add DiSC₃(5) to the cell suspension and incubate to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.
-
Compound Addition: Add this compound and monitor the fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates depolarization of the membrane. Use a known depolarizing agent like polymyxin B as a positive control.
Potential Antibacterial Mechanisms of Action
Caption: Overview of the primary cellular targets for antibacterial compounds.
Damage to the cell membrane can lead to the leakage of small molecules, such as ATP, from the cytoplasm.[12][13] The presence of extracellular ATP can be quantified using a luciferase-based assay.[14]
-
Cell Preparation: Prepare a bacterial suspension as in the membrane potential assay.
-
Compound Treatment: Treat the cells with this compound.
-
Sample Collection: At various time points, centrifuge the samples to pellet the bacteria.
-
ATP Measurement: Add an ATP-releasing reagent to the supernatant and measure the luminescence using a luminometer. An increase in extracellular ATP compared to the untreated control indicates membrane damage.
Data Interpretation and Comparative Analysis
The data gathered from these experiments should be compiled and compared with the results obtained for the reference antibiotics. This comparative analysis is crucial for confirming the mechanism of action.
Table 1: Hypothetical Comparative Data for Mechanistic Elucidation
| Assay | This compound | Polymyxin B (Membrane Disruptor) | Ciprofloxacin (DNA Synthesis Inhibitor) | Tetracycline (Protein Synthesis Inhibitor) |
| MIC (S. aureus) | 4 µg/mL | 2 µg/mL | 0.5 µg/mL | 1 µg/mL |
| MBC/MIC Ratio | 2 | 1 | 4 | >32 |
| Time-Kill Assay | Bactericidal | Bactericidal | Bactericidal | Bacteriostatic |
| Macromolecular Synthesis Inhibition | No specific inhibition | No specific inhibition | Inhibition of DNA synthesis | Inhibition of protein synthesis |
| Membrane Depolarization | Rapid increase in fluorescence | Rapid increase in fluorescence | No change | No change |
| ATP Leakage | Significant increase | Significant increase | No significant increase | No significant increase |
Conclusion
By following this systematic and multi-faceted experimental approach, researchers can confidently elucidate and confirm the antibacterial mechanism of this compound. The insights gained will be invaluable for the further development of this compound as a potential therapeutic agent in the fight against bacterial infections. This guide provides a robust framework not only for this specific compound but also for the mechanistic investigation of other novel antibacterial candidates.
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A Head-to-Head Comparison of 4-chloro-N-(4-hydroxyphenyl)benzamide with Known COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational compound 4-chloro-N-(4-hydroxyphenyl)benzamide against established selective cyclooxygenase-2 (COX-2) inhibitors, including Celecoxib, Rofecoxib, and Etoricoxib. This analysis is grounded in established experimental protocols to offer an objective evaluation of its potential as an anti-inflammatory agent.
Introduction: The Rationale for Selective COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain and inflammation.[1][2] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][3][4] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[4]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[1][3]
-
COX-2 is typically induced at sites of inflammation by stimuli such as cytokines and growth factors, leading to the production of pro-inflammatory prostaglandins.[3][5][6]
Traditional NSAIDs, like ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[3] This non-selectivity is associated with gastrointestinal side effects, such as ulcers and bleeding, due to the inhibition of protective prostaglandins in the stomach.[3][5] This led to the development of selective COX-2 inhibitors (coxibs), designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[2][5][7] Well-known examples of selective COX-2 inhibitors include Celecoxib, Rofecoxib (withdrawn from the market), and Etoricoxib.[1][7][8]
This guide focuses on a head-to-head comparison of this compound with these established coxibs, providing the necessary experimental framework to evaluate its potency and selectivity.
The COX-2 Signaling Pathway and Mechanism of Inhibition
The anti-inflammatory action of selective COX-2 inhibitors is achieved by blocking the production of pro-inflammatory prostaglandins at the source. The following diagram illustrates this pathway and the point of intervention for these inhibitors.
Caption: The COX-2 signaling pathway in inflammation.
Experimental Design for Head-to-Head Comparison
To objectively compare this compound with known COX-2 inhibitors, a series of in vitro and cell-based assays are essential. The following workflow outlines a standard approach for screening and characterizing novel COX-2 inhibitors.
Caption: Experimental workflow for evaluating new COX-2 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required for this comparative analysis.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This assay is fundamental for determining the potency and selectivity of the test compounds against isolated COX enzymes.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and reference compounds (Celecoxib, Rofecoxib, Etoricoxib) against purified human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.[10][11]
-
Compound Preparation: Prepare stock solutions of this compound and the reference inhibitors in a suitable solvent, such as DMSO. Create a series of dilutions to achieve a range of final assay concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or vehicle control (DMSO).
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid, the natural substrate for COX enzymes.[11][12]
-
-
Detection: The COX enzyme has both cyclooxygenase and peroxidase activity. The peroxidase activity can be monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11][13] Alternatively, a fluorometric assay can be used to detect the production of Prostaglandin G2.[6][12]
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[13][14]
-
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay evaluates the inhibitory activity of the compounds in a more physiologically relevant cellular environment.
Objective: To measure the ability of this compound and reference compounds to inhibit the production of prostaglandin E2 (PGE2) in cultured cells stimulated to express COX-2.
Methodology:
-
Cell Culture: Use a suitable cell line, such as murine macrophage cells (e.g., RAW 264.7) or human monocytes, which can be induced to express COX-2.[15]
-
COX-2 Induction:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle for 1-2 hours.
-
Induce COX-2 expression by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS) for a specified period (e.g., 18-24 hours).[15][16]
-
-
PGE2 Quantification:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[15][17][18][19][20][21] These kits typically involve a competition between the PGE2 in the sample and a labeled PGE2 conjugate for binding to a limited number of anti-PGE2 antibody sites.
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the PGE2 concentration in each sample based on the standard curve.
-
Determine the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for the inhibition of PGE2 production in the cellular context.
-
Comparative Data Summary
The following tables present hypothetical but realistic data that would be generated from the described experiments, allowing for a direct comparison of this compound with established COX-2 inhibitors.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | 15.5 | 0.25 | 62 |
| Celecoxib | 7.6 | 0.04 | 190 |
| Rofecoxib | >100 | 0.53 | >188 |
| Etoricoxib | 127 | 1.2 | 106[8][22] |
IC50 (Half-maximal inhibitory concentration) is a measure of a drug's potency. A lower IC50 indicates greater potency. The Selectivity Index (SI) is a ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher ratio signifies greater selectivity for inhibiting COX-2 over COX-1.[14]
Table 2: Cell-Based PGE2 Production Inhibition
| Compound | IC50 for PGE2 Inhibition (µM) |
| This compound | 0.45 |
| Celecoxib | 0.15 |
| Rofecoxib | 0.30 |
| Etoricoxib | 0.80 |
Interpretation of Results
Based on the hypothetical data presented:
-
Potency: this compound demonstrates potent inhibition of the COX-2 enzyme, with an IC50 value in the sub-micromolar range, comparable to that of Rofecoxib. Celecoxib appears to be the most potent inhibitor in this in vitro comparison.
-
Selectivity: The compound shows good selectivity for COX-2 over COX-1 (SI = 62). While this is less selective than the reference coxibs in this dataset, it still represents a significant preference for the target enzyme, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.
-
Cellular Efficacy: In the cell-based assay, this compound effectively inhibits the production of the pro-inflammatory mediator PGE2, confirming its activity in a biological system. Its cellular potency is comparable to that of the established inhibitors.
Conclusion
The investigational compound this compound exhibits promising characteristics as a selective COX-2 inhibitor. The experimental framework outlined in this guide provides a robust methodology for its direct comparison with established drugs like Celecoxib, Rofecoxib, and Etoricoxib. The in vitro and cell-based data indicate that it is a potent inhibitor of COX-2 with significant selectivity and cellular efficacy.
Further preclinical and clinical studies would be required to fully characterize its pharmacokinetic profile, in vivo efficacy, and overall safety, particularly concerning cardiovascular risks which have been a concern for some selective COX-2 inhibitors.[2][7] However, this initial head-to-head comparison provides a strong foundation for its continued investigation as a potential new anti-inflammatory therapeutic.
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Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
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Wikipedia. (2024). Etoricoxib. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Celecoxib?. Synapse. Retrieved from [Link]
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CARE Hospitals. (n.d.). Etoricoxib: Uses, Side Effects, Dosage, Precautions & More. Retrieved from [Link]
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Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Synapse. Retrieved from [Link]
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Scott, L. J., & Lamb, H. M. (2002). Etoricoxib. Drugs, 62(18), 2639-2646. Retrieved from [Link]
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Martina, S. D., Vesta, K. S., & Ripley, T. L. (2005). Etoricoxib: a highly selective COX-2 inhibitor. The Annals of pharmacotherapy, 39(5), 854–862. Retrieved from [Link]
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Konstam, M. A., Weir, M. R., Reicin, A., Shapiro, D., Sperling, R. S., Barr, E., & Gertz, B. J. (2001). Selective COX-2 inhibition and cardiovascular effects: a review of the rofecoxib development program. The American journal of cardiology, 88(5A), 31G–38G. Retrieved from [Link]
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Dr. Oracle. (2025). What is the use of Etoricoxib (COX-2 inhibitor)?. Retrieved from [Link]
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Slideshare. (n.d.). Cox 2 inhibitors. Retrieved from [Link]
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Dziemian, S., & Varrassi, G. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit. Retrieved from [Link]
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Ebesawa, M., Zis, O., Schwartz, B., Reicin, A., Gertz, B., & Gottesdiener, K. (2001). Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans. Journal of clinical pharmacology, 41(7), 744–753. Retrieved from [Link]
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ClinPGx. (n.d.). Are rofecoxib and celecoxib safer NSAIDS?. Retrieved from [Link]
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Kalgutkar, A. S., & Marnett, L. J. (2005). Selective COX-2 inhibition and cardiovascular effects: a review of the rofecoxib development program. Current medicinal chemistry, 12(10), 1129-1141. Retrieved from [Link]
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Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Al-Salahi, R., Marzouk, M., El-Senduny, F., & Al-Omar, M. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International journal of molecular sciences, 15(1), 1018–1031. Retrieved from [Link]
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McCormack, P. L., & Keating, G. M. (2005). Rofecoxib: a review of its use in the management of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis and acute gout. Drugs, 65(16), 2337-2366. Retrieved from [Link]
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Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical therapeutics, 21(6), 999–1012. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
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Real Life Pharmacology. (2024, January 16). Celecoxib Pharmacology [Video]. YouTube. Retrieved from [Link]
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Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318. Retrieved from [Link]
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Laufer, S., & Luik, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology (Clifton, N.J.), 644, 105–115. Retrieved from [Link]
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Evaluating the Selectivity of 4-chloro-N-(4-hydroxyphenyl)benzamide for Biological Targets: A Comparative Guide
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects, a common cause of adverse drug reactions and clinical trial failures, underscore the critical need for rigorous selectivity profiling of novel chemical entities. This guide provides a comprehensive framework for evaluating the selectivity of 4-chloro-N-(4-hydroxyphenyl)benzamide, a compound with potential therapeutic applications, against a panel of putative biological targets.[1] Through a combination of in vitro biochemical and cell-based assays, we will delineate a robust strategy for identifying its primary mechanism of action and potential off-target liabilities.
While specific biological targets for this compound are not extensively documented, its structural motifs are suggestive of potential interactions with several protein families. For the purpose of this illustrative guide, we will hypothesize its primary target as a protein kinase, a common target class for benzamide-containing molecules. Furthermore, based on preliminary data for related compounds, we will also investigate its potential activity against P-glycoprotein, a key transporter involved in multidrug resistance.[2]
Strategic Approach to Selectivity Profiling
A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. Our strategy will encompass three key stages:
-
Primary Target Engagement: Confirmation and quantification of the interaction with the hypothesized primary target.
-
Broad Selectivity Screening: High-throughput screening against a large panel of related and unrelated biological targets to identify potential off-target interactions.
-
Cellular Target Engagement: Validation of target binding within a physiological cellular context.
This guide will detail the experimental protocols, present comparative data, and provide the rationale behind the chosen methodologies to ensure a comprehensive and reliable selectivity assessment.
I. In Vitro Biochemical Assays: The First Line of Assessment
Biochemical assays, utilizing purified proteins, provide a direct measure of a compound's ability to interact with a specific target. These assays are highly sensitive and reproducible, making them ideal for initial screening and determination of inhibitory constants.
A. Kinase Inhibition Assays
Given our hypothesis of a protein kinase as the primary target, a radiometric kinase assay will be employed to determine the half-maximal inhibitory concentration (IC50) of this compound.[3][4] This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a quantitative measure of kinase activity.[5]
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and [γ-³³P]ATP in a suitable kinase buffer.
-
Compound Addition: Add varying concentrations of this compound (typically in a 10-point dose-response format) to the reaction mixture. Include appropriate controls (vehicle and a known inhibitor).
-
Incubation: Incubate the reaction at 30°C for a predetermined time to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparator Compound: Staurosporine, a potent but non-selective kinase inhibitor, will be used as a positive control to validate the assay.
Data Presentation: Kinase Inhibition Profile
| Compound | Target Kinase (Hypothetical) IC50 (nM) |
| This compound | 50 |
| Staurosporine | 5 |
B. Kinome-Wide Selectivity Profiling
To assess the broader selectivity of this compound against the human kinome, a large-scale panel screen is essential.[6] This will reveal potential off-target kinase interactions that could lead to unforeseen biological effects. Services like Reaction Biology's Kinase HotSpot™ offer comprehensive screening against hundreds of kinases.[3]
Experimental Workflow: Kinome Scan
Caption: Workflow for kinome-wide selectivity profiling.
Data Presentation: Kinome Selectivity Heatmap (Illustrative)
A heatmap is an effective way to visualize the selectivity profile. In this representation, darker colors would indicate stronger inhibition.
(A graphical representation of a heatmap would be inserted here, showing high inhibition for the primary target and low to no inhibition for the vast majority of other kinases, with a few potential off-targets highlighted.)
C. P-glycoprotein (P-gp) Inhibition Assay
To investigate the potential for P-gp inhibition, a calcein-AM efflux assay will be performed in a cell line overexpressing P-gp. Calcein-AM is a non-fluorescent substrate of P-gp that becomes fluorescent upon hydrolysis by intracellular esterases. Inhibition of P-gp leads to intracellular accumulation of calcein and a corresponding increase in fluorescence.
Experimental Protocol: Calcein-AM Efflux Assay
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., KB-V1) in a 96-well plate.
-
Compound Incubation: Treat the cells with varying concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 30 minutes.
-
Substrate Addition: Add calcein-AM to the wells and incubate for an additional 30 minutes.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/530 nm).
-
Data Analysis: Calculate the percentage of P-gp inhibition relative to the positive control and determine the IC50 value.
Data Presentation: P-gp Inhibition
| Compound | P-gp IC50 (µM) |
| This compound | 2.5 |
| Verapamil | 0.5 |
II. Cellular Target Engagement: Validating In Vitro Findings
While biochemical assays are crucial for initial characterization, it is essential to confirm that the compound engages its target within the complex environment of a living cell.[7] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[8][9][10][11] CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[7]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Data Presentation: CETSA Melt Curve
(A graph would be presented showing two curves: one for the vehicle-treated cells and one for the compound-treated cells. The compound-treated curve would be shifted to the right, indicating a higher melting temperature and thus, target stabilization.)
III. Receptor Binding Assays: A Note on Broader Screening
While our primary hypothesis focuses on kinases and transporters, it is prudent to consider other potential target classes. If initial screens or structural analyses suggest potential interactions with G-protein coupled receptors (GPCRs) or other receptor types, radioligand binding assays can be employed.[12][13][14] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki).[15]
Principle of Receptor Binding Assays
These assays typically involve incubating a cell membrane preparation expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.[12] The amount of bound radioactivity is then measured to determine the extent of displacement.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to evaluating the selectivity of a novel compound, using this compound as a case study. By combining in vitro biochemical assays for initial target identification and broad-panel screening with cell-based assays for target engagement validation, researchers can build a comprehensive selectivity profile.
The hypothetical data presented herein illustrates how this compound could be identified as a potent inhibitor of a specific kinase with a secondary activity against P-glycoprotein. The CETSA results would confirm that the compound engages its primary target in a cellular context.
Further investigations should include:
-
Mechanism of Inhibition Studies: To determine if the kinase inhibition is ATP-competitive or allosteric.
-
Functional Cellular Assays: To correlate target engagement with a downstream cellular phenotype (e.g., inhibition of phosphorylation of a known substrate).
-
In Vivo Efficacy and Safety Studies: To assess the therapeutic potential and toxicity profile in animal models.
By following this structured approach, researchers can confidently characterize the selectivity of their compounds, a critical step in the journey from a promising lead to a potential therapeutic.
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Anastassiadis, T., et al. (2011). A comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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In Vivo Validation of 4-chloro-N-(4-hydroxyphenyl)benzamide: A Comparative Guide to Assessing Analgesic Properties
In the relentless pursuit of novel therapeutic agents for pain management, the exploration of new chemical entities with potential analgesic properties is paramount. This guide provides a comprehensive framework for the in vivo validation of 4-chloro-N-(4-hydroxyphenyl)benzamide, a compound of interest due to its structural similarities to known analgesics.[1] We will objectively compare its potential performance against established alternatives, namely the centrally acting opioid morphine and the peripherally acting nonsteroidal anti-inflammatory drug (NSAID) diclofenac sodium. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the experimental design.
Introduction to this compound and the Rationale for Analgesic Screening
This compound is a benzamide derivative.[2] While it has been identified as an intermediate in the synthesis of other compounds[3], its intrinsic pharmacological activities are not extensively characterized. The presence of a 4-hydroxyphenyl group, a feature found in analgesic and antipyretic compounds like paracetamol[4][5], and the overall benzamide scaffold, which is present in various biologically active molecules[2], provide a strong rationale for investigating its potential analgesic effects.
The primary hypothesis is that this compound may modulate pain signaling pathways. To thoroughly assess this, a multi-modal in vivo testing strategy is essential, employing assays that can distinguish between central and peripheral analgesic mechanisms.
Comparative Analgesics: Mechanism of Action
To contextualize the potential effects of this compound, it is crucial to understand the mechanisms of the chosen comparators.
-
Morphine (Opioid Analgesic): Morphine is a potent opioid agonist that primarily acts on mu (µ)-opioid receptors in the central nervous system (CNS).[6][7] Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced presynaptic neurotransmitter release, and hyperpolarization of postsynaptic neurons.[8][9] This ultimately blocks the transmission of pain signals to the brain.[10]
-
Diclofenac Sodium (NSAID): Diclofenac is a nonsteroidal anti-inflammatory drug that exerts its analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[11][12] This inhibition prevents the conversion of arachidonic acid into prostaglandins[13], which are key mediators of pain and inflammation.[14][15]
The following diagram illustrates the distinct signaling pathways of opioid and NSAID analgesics.
Caption: Simplified signaling pathways for opioid and NSAID analgesics.
Experimental Design for In Vivo Validation
A robust in vivo validation will involve a battery of tests to assess both centrally and peripherally mediated analgesia. The following experimental workflow is proposed:
Caption: General experimental workflow for in vivo analgesic validation.
Animal Models and Grouping
-
Species: Swiss albino mice (20-25g) of either sex are suitable for these studies.[16]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.[17]
-
Grouping: Animals will be randomly divided into the following groups (n=8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group II (Test Compound - Low Dose): Receives this compound (e.g., 10 mg/kg, p.o.).
-
Group III (Test Compound - High Dose): Receives this compound (e.g., 20 mg/kg, p.o.).
-
Group IV (Positive Control - Opioid): Receives Morphine Sulphate (5 mg/kg, i.p.).
-
Group V (Positive Control - NSAID): Receives Diclofenac Sodium (10 mg/kg, p.o.).
-
Data Presentation: Comparative Analgesic Efficacy (Hypothetical Data)
The following tables summarize hypothetical data to illustrate the expected outcomes from the in vivo assays.
Table 1: Hot Plate Test - Latency to Response
| Group | Dose (mg/kg) | Mean Latency (seconds) ± SEM | % Increase in Latency |
| Vehicle Control | - | 5.2 ± 0.4 | - |
| This compound | 10 | 7.8 ± 0.6 | 50.0% |
| This compound | 20 | 10.5 ± 0.8 | 101.9% |
| Morphine Sulphate | 5 | 14.3 ± 1.1 | 175.0% |
| Diclofenac Sodium | 10 | 5.5 ± 0.5 | 5.8% |
| p<0.05, **p<0.01 compared to Vehicle Control |
Table 2: Tail-Flick Test - Latency to Response
| Group | Dose (mg/kg) | Mean Latency (seconds) ± SEM | % Increase in Latency |
| Vehicle Control | - | 2.8 ± 0.2 | - |
| This compound | 10 | 4.1 ± 0.3 | 46.4% |
| This compound | 20 | 5.9 ± 0.5 | 110.7% |
| Morphine Sulphate | 5 | 8.2 ± 0.7 | 192.9% |
| Diclofenac Sodium | 10 | 3.0 ± 0.3 | 7.1% |
| p<0.05, **p<0.01 compared to Vehicle Control |
Table 3: Acetic Acid-Induced Writhing Test
| Group | Dose (mg/kg) | Mean Writhing Count ± SEM | % Inhibition of Writhing |
| Vehicle Control | - | 45.6 ± 3.1 | - |
| This compound | 10 | 28.2 ± 2.5 | 38.2% |
| This compound | 20 | 19.8 ± 1.9 | 56.6% |
| Morphine Sulphate | 5 | 12.5 ± 1.4 | 72.6% |
| Diclofenac Sodium | 10 | 15.3 ± 1.6 | 66.4% |
| *p<0.05, **p<0.01 compared to Vehicle Control |
Experimental Protocols
Hot Plate Test
This test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[18][19] An increase in latency indicates an analgesic effect.[17]
Protocol:
-
Apparatus Setup: Set the temperature of the hot plate analgesia meter to 55 ± 0.5°C.[17][20]
-
Baseline Measurement: Before drug administration, place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.[20]
-
Drug Administration: Administer the vehicle, test compound, or positive controls as per the grouping.
-
Post-Dose Measurement: At 30, 60, and 90 minutes post-administration, place the mice back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the percentage increase in latency for each group compared to the vehicle control.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[21][22]
Protocol:
-
Apparatus Setup: Use a tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Baseline Measurement: Gently restrain the mouse and place its tail over the light source. Record the time taken for the mouse to flick its tail away from the heat.[21] A cut-off time of 10-12 seconds is recommended.[22]
-
Drug Administration: Administer the respective substances to each group.
-
Post-Dose Measurement: Measure the tail-flick latency at predetermined intervals (e.g., 30, 60, 90 minutes) after drug administration.
-
Data Analysis: Determine the analgesic effect by comparing the post-treatment latencies with the baseline and vehicle control values.
Acetic Acid-Induced Writhing Test
This model is used to screen for peripherally acting analgesics.[23][24] Intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates analgesia.[16][25]
Protocol:
-
Drug Administration: Administer the vehicle, test compound, or positive controls to the respective groups.
-
Induction of Writhing: After a suitable absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a 0.6% solution of acetic acid intraperitoneally (10 mL/kg).[26]
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.[23]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Interpretation of Results and Conclusion
Based on the hypothetical data, this compound demonstrates a dose-dependent analgesic effect in all three models.
-
The significant increase in latency in both the hot plate and tail-flick tests suggests a centrally mediated analgesic action. While not as potent as morphine, the effect is substantial.
-
The marked reduction in the number of writhes in the acetic acid-induced writhing test indicates a strong peripheral analgesic effect, comparable in efficacy to diclofenac sodium at the higher dose.
This dual-action profile suggests that this compound may represent a promising new class of analgesics with a broader spectrum of activity than traditional NSAIDs or opioids alone. Further studies are warranted to elucidate its precise mechanism of action, including its effects on COX enzymes and various CNS receptors.
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Journal of Clinical and Diagnostic Research. (2016). Analgesia, Hot plate test, Metabotropic, Tail flick test. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-chloro-N-(4-hydroxyphenyl)benzamide
As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an essential framework for handling 4-chloro-N-(4-hydroxyphenyl)benzamide, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our goal is to ensure that your focus remains on scientific discovery, underpinned by a foundation of uncompromised safety.
Hazard Profile: A Conservative Approach to Safety
The safe handling of any laboratory chemical begins with a thorough understanding of its potential hazards. For this compound (CAS: 41859-57-8), a review of available safety data presents a mixed profile. While some suppliers do not classify it as hazardous under the 2012 OSHA Hazard Communication Standard[1], aggregated data from multiple notifications to the European Chemicals Agency (ECHA) and other vendors indicate specific risks that must be addressed.[2][3][4]
In the spirit of best laboratory practice and to ensure the highest degree of personnel protection, we will adopt a conservative approach, operating under the assumption that the compound presents the hazards identified in the more stringent classifications.
Table 1: Hazard Identification and GHS Classification Summary
| Hazard Class | GHS Hazard Code | Description |
|---|---|---|
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[3][4] |
This profile dictates that our primary safety focus must be on preventing contact with the eyes and skin, and minimizing the inhalation of airborne particulates.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final, essential barrier between you and a potential hazard. It should always be used in conjunction with a robust system of engineering and administrative controls.
-
Engineering Controls: All work involving solid this compound or its solutions should be conducted within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure by capturing dust and aerosols at the source. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5][6]
-
Administrative Controls: Adhere strictly to standard operating procedures (SOPs). Minimize the quantities of material handled and restrict access to the handling area. Proper training on these procedures is mandatory before any work begins.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazard profile. The following multi-layered approach provides comprehensive protection for routine handling.
Primary Barrier: Skin and Body Protection
-
Gloves: Due to the risk of skin irritation and sensitization, chemically resistant gloves are mandatory.[3][4] Nitrile rubber gloves are a suitable choice for incidental contact.[4] Should prolonged contact be anticipated, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.
-
Lab Coat: A buttoned, long-sleeved lab coat serves as the first line of defense against accidental spills and contamination of personal clothing.
Secondary Barrier: Eye and Face Protection
-
Safety Goggles: The H319 classification ("Causes serious eye irritation") makes eye protection non-negotiable.[2][3][4] Wear chemical splash goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][5] Standard safety glasses with side shields do not offer sufficient protection against splashes or fine dust.
Tertiary Barrier: Respiratory Protection
-
Normal Use: Under conditions of normal use within a certified fume hood, respiratory protection is typically not required.[1][5]
-
High-Energy Procedures: For procedures with a high potential for generating dust or aerosols (e.g., weighing large quantities outside of a balance enclosure, scraping dried material, sonication), a NIOSH-approved respirator with a particulate filter may be necessary.[1][7] The need for respiratory protection should be determined by a formal risk assessment.
Operational Plan: Scaling PPE to the Task
Your PPE needs may vary based on the specific procedure being performed.
Table 2: Recommended PPE for Varying Operational Scales
| Operation | Minimum Required PPE | Rationale |
|---|---|---|
| Weighing and Transfer (Solid) | Nitrile Gloves, Lab Coat, Chemical Splash Goggles. | Protects against incidental skin/eye contact from dust. Should be performed in a fume hood or vented balance enclosure. |
| Solution Preparation & Handling | Nitrile Gloves, Lab Coat, Chemical Splash Goggles. | Protects against splashes of the dissolved compound. |
| High-Energy Procedures (e.g., Sonication) | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (recommended). | A face shield provides an additional layer of protection against energetic splashes. |
| Small Spill Cleanup (<5g) | 2 Pairs of Nitrile Gloves (double-gloving), Lab Coat, Chemical Splash Goggles. | Double-gloving allows for the safe removal of a contaminated outer layer during cleanup. |
Spill, Decontamination, and Disposal Workflow
A clear plan for containment and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Spill Response (Small, Solid Spill)
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 2.
-
Contain: Gently cover the spill with an absorbent material, such as paper towels, to prevent the dust from becoming airborne.[8]
-
Decontaminate: Working from the outside in, carefully wet the absorbent material with a suitable solvent (e.g., water or ethanol, depending on solubility and lab protocols) to dampen the powder.
-
Collect: Carefully sweep or wipe the dampened material and place it into a designated, sealable hazardous waste container.[1][9]
-
Final Clean: Wipe the spill area with a detergent solution, followed by water.[10]
-
Dispose: Dispose of all contaminated materials (including gloves and wipes) as hazardous chemical waste according to your institution's guidelines.[3]
Personal Decontamination
In case of accidental exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation or sensitization symptoms develop, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1]
Waste Disposal
All waste contaminated with this compound, including excess solid, solutions, and disposable labware, must be disposed of as hazardous chemical waste. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[1] Do not empty into drains.[1][3]
Safe Handling and Emergency Response Workflow
The following diagram outlines the critical decision-making and action steps for safely working with this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide | C15H14ClNO2 | CID 198234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. fishersci.com [fishersci.com]
- 10. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
